2-Methylbutanohydrazide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methylbutanehydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-3-4(2)5(8)7-6/h4H,3,6H2,1-2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHQUWDDJFKLND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10875589 | |
| Record name | 2-METHYLBUTYRIC ACID HYDRAZIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10875589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70195-11-8 | |
| Record name | 2-METHYLBUTYRIC ACID HYDRAZIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10875589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-Methylbutanohydrazide from Ethyl 2-Methylbutanoate
This whitepaper provides an in-depth guide for the synthesis of 2-methylbutanohydrazide, a valuable chemical intermediate, through the hydrazinolysis of ethyl 2-methylbutanoate. The document is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the reaction mechanism, a detailed experimental protocol, critical safety considerations, and robust analytical methods for product characterization. The causality behind experimental choices is elucidated to ensure both reproducibility and a fundamental understanding of the process.
Introduction and Significance
This compound serves as a crucial building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and agrochemicals. Its structure, featuring a reactive hydrazide functional group, allows for its incorporation into more complex molecular scaffolds, often imparting specific biological activities. The synthesis from its corresponding ester, ethyl 2-methylbutanoate, via hydrazinolysis is a common and efficient transformation. This guide details a reliable methodology for this conversion, emphasizing safety, efficiency, and thorough product validation.
The Chemistry: Mechanism of Hydrazinolysis
The conversion of an ester to a hydrazide is a classic example of nucleophilic acyl substitution. The reaction proceeds through the attack of a potent nucleophile, hydrazine (N₂H₄), on the electrophilic carbonyl carbon of the ester.
Core Principles of the Mechanism:
-
Nucleophilic Attack: Hydrazine, being a stronger nucleophile than the corresponding alcohol (ethanol in this case), readily attacks the carbonyl carbon of ethyl 2-methylbutanoate. This step forms a transient tetrahedral intermediate.
-
Intermediate Collapse: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, leading to the expulsion of the ethoxide ion (⁻OEt) as a leaving group.
-
Proton Transfer: The liberated ethoxide ion is a strong base and subsequently deprotonates the positively charged nitrogen atom of the hydrazide intermediate, regenerating a neutral hydrazide and forming ethanol as a byproduct.
The reaction is typically performed with hydrazine hydrate (N₂H₄·H₂O), which serves as a convenient and stable source of hydrazine. Using a slight excess of hydrazine hydrate can help drive the reaction equilibrium towards the product side, ensuring a high conversion rate of the starting ester.[1]
Caption: The reaction mechanism of hydrazinolysis.
Detailed Experimental Protocol
This section outlines a field-proven, step-by-step methodology for the synthesis.
Materials and Equipment
| Reagents & Materials | Equipment |
| Ethyl 2-methylbutanoate (≥98%) | Round-bottom flask (e.g., 250 mL) |
| Hydrazine hydrate (55-64% solution) | Reflux condenser with water lines |
| Ethanol (anhydrous) or Methanol | Magnetic stirrer and stir bar |
| Deionized water | Heating mantle or oil bath |
| Diethyl ether or Ethyl acetate (for extraction) | Beakers, graduated cylinders |
| Anhydrous magnesium sulfate or sodium sulfate | Buchner funnel and filter flask |
| TLC plates (silica gel) | Rotary evaporator |
| Melting point apparatus |
Synthesis Procedure
The standard method for preparing carboxylic acid hydrazides involves the hydrazinolysis of esters in an alcoholic solution.[2]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-methylbutanoate (e.g., 0.1 mol) in 100 mL of ethanol.
-
Reagent Addition: While stirring, carefully add hydrazine hydrate (e.g., 0.12 mol, 1.2 equivalents) to the solution. The addition should be performed in a well-ventilated fume hood.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C for ethanol) using a heating mantle.[3] The reaction is typically refluxed for 2 to 12 hours.[4]
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a suitable eluent system (e.g., ethyl acetate/hexane mixture) and spot the starting material and the reaction mixture. The disappearance of the starting ester spot and the appearance of a new, more polar product spot indicates reaction progression.
-
Product Isolation:
-
After completion, allow the reaction mixture to cool to room temperature and then place it in an ice bath to facilitate crystallization. White crystals of this compound should precipitate.[4]
-
If crystallization does not occur, reduce the solvent volume by approximately half using a rotary evaporator.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
-
Purification:
-
Wash the collected crystals with a small amount of cold ethanol or diethyl ether to remove any unreacted starting materials and impurities.
-
For higher purity, the product can be recrystallized from a minimal amount of hot ethanol.[4]
-
-
Drying: Dry the purified crystals under vacuum to obtain the final this compound product. Record the final mass and calculate the percentage yield.
Caption: Overall workflow for the synthesis of this compound.
Product Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized this compound.[5][6]
Spectroscopic Analysis
-
¹H NMR Spectroscopy (Nuclear Magnetic Resonance): Provides detailed information about the proton environments in the molecule. The expected spectrum would show distinct signals for the -NH₂, -NH-, and the various protons of the 2-methylbutyl group, with characteristic chemical shifts and splitting patterns.
-
¹³C NMR Spectroscopy: Complements the ¹H NMR by showing the number of unique carbon environments, including a characteristic downfield signal for the carbonyl carbon of the hydrazide.
-
FTIR Spectroscopy (Fourier-Transform Infrared): Used to identify key functional groups. The spectrum of this compound will exhibit characteristic absorption bands:
Physical Properties
-
Melting Point: A sharp melting point range for the purified product is a strong indicator of its purity. This can be compared to literature values.
-
Mass Spectrometry (MS): Can be used to confirm the molecular weight of the synthesized compound.
Critical Safety Imperatives
Adherence to strict safety protocols is paramount, primarily due to the hazardous nature of hydrazine hydrate.
-
Hydrazine Hydrate Hazards: Hydrazine hydrate is highly toxic if inhaled, swallowed, or in contact with skin.[8][9] It is also corrosive, causing severe skin and eye damage, and is a suspected human carcinogen.[8][10]
-
Engineering Controls: All manipulations involving hydrazine hydrate must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[10]
-
Personal Protective Equipment (PPE):
-
Handling and Storage: Store hydrazine hydrate in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and incompatible materials such as oxidizing agents.[8][12] Keep containers tightly closed.[8]
-
Spill and Exposure Procedures:
-
Waste Disposal: All hydrazine-containing waste must be collected in a designated, properly labeled hazardous waste container. Dispose of waste according to local, state, and federal regulations.[9]
Conclusion
The synthesis of this compound from ethyl 2-methylbutanoate via hydrazinolysis is a robust and efficient chemical transformation. By understanding the underlying reaction mechanism, adhering to the detailed experimental protocol, and prioritizing the critical safety measures outlined in this guide, researchers can reliably produce this important chemical intermediate. Proper analytical characterization is the final, essential step to validate the identity and purity of the synthesized compound, ensuring its suitability for downstream applications in research and development.
References
- 1. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.com [fishersci.com]
- 10. ehs.unm.edu [ehs.unm.edu]
- 11. files.dep.state.pa.us [files.dep.state.pa.us]
- 12. chemicalbook.com [chemicalbook.com]
Characterization of 2-Methylbutanohydrazide: An In-Depth Technical Guide for Researchers
This guide provides a comprehensive overview of the essential analytical methodologies for the thorough characterization of 2-Methylbutanohydrazide. Designed for researchers, scientists, and professionals in drug development, this document delves into the core techniques required to ensure the identity, purity, and stability of this important chemical entity. We will explore the practical applications and theoretical underpinnings of spectroscopic, chromatographic, and thermal analysis methods, offering field-proven insights to guide your experimental choices.
Introduction to this compound and the Imperative of Rigorous Characterization
This compound, a derivative of 2-methylbutanoic acid, belongs to the class of organic hydrazides. These compounds are characterized by the presence of a hydrazide functional group (-CONHNH₂), which imparts them with a unique reactivity profile, making them valuable intermediates in the synthesis of a wide array of pharmaceuticals and other specialty chemicals. The biological and chemical properties of any final product derived from this compound are intrinsically linked to its purity and structural integrity. Therefore, a robust analytical characterization is not merely a procedural step but a fundamental requirement for ensuring product quality, safety, and efficacy in research and development.
This guide will navigate through the critical analytical techniques, providing a logical framework for the comprehensive characterization of this compound.
Spectroscopic Characterization: Unveiling the Molecular Architecture
Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound, confirming the presence of key functional groups, and providing insights into its electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the unambiguous identification of this compound.
Expertise & Experience: The chemical shifts and coupling patterns observed in the NMR spectra provide a detailed roadmap of the molecule's connectivity. For this compound, we expect to see distinct signals corresponding to the protons and carbons of the 2-methylbutyl group and the hydrazide moiety. The presence of a chiral center at the C2 position will lead to diastereotopic protons in the adjacent methylene group, resulting in a more complex splitting pattern than might be naively expected. This complexity is a key signature of the molecule's structure.
Expected ¹H NMR Spectral Features (in CDCl₃, predicted):
-
-CH₃ (at C4): A triplet around 0.9 ppm.
-
-CH₃ (at C2): A doublet around 1.1 ppm.
-
-CH₂- (at C3): A multiplet around 1.4-1.7 ppm, likely showing complex splitting due to the adjacent chiral center.
-
-CH- (at C2): A multiplet around 2.2 ppm.
-
-NH₂ and -NH-: Broad signals that can appear over a wide range (typically 4-8 ppm) and are exchangeable with D₂O. The exact chemical shifts are highly dependent on concentration and solvent.
Expected ¹³C NMR Spectral Features (in CDCl₃, predicted):
-
-CH₃ (at C4): Around 11 ppm.
-
-CH₃ (at C2): Around 16 ppm.
-
-CH₂- (at C3): Around 26 ppm.
-
-CH- (at C2): Around 41 ppm.
-
-C=O: Around 175-178 ppm.
Trustworthiness: To ensure the validity of the NMR data, it is crucial to use a high-purity deuterated solvent and to accurately reference the spectra using an internal standard like tetramethylsilane (TMS). Running a 2D NMR experiment, such as a COSY (Correlation Spectroscopy) or HSQC (Heteronuclear Single Quantum Coherence) spectrum, can provide definitive confirmation of the proton-proton and proton-carbon correlations, respectively, leaving no ambiguity in the structural assignment.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique that is highly effective for identifying the functional groups present in a molecule.[1]
Expertise & Experience: The IR spectrum of this compound will be dominated by characteristic absorption bands corresponding to the N-H and C=O bonds of the hydrazide group, as well as the C-H bonds of the alkyl chain. The presence of both N-H stretching and C=O stretching bands is a strong indicator of the successful formation of the hydrazide.
Key IR Absorption Bands (predicted):
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Amide) | Stretch | 3200 - 3400 | Medium, often two bands for -NH₂ |
| C-H (Alkyl) | Stretch | 2850 - 3000 | Strong |
| C=O (Amide I) | Stretch | 1640 - 1680 | Strong |
| N-H (Amide II) | Bend | 1550 - 1640 | Medium to Strong |
Trustworthiness: The IR spectrum should be compared against a reference spectrum if available. The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ is a good indication that the starting carboxylic acid has been fully converted. The fingerprint region (below 1500 cm⁻¹) provides a unique pattern that can be used for identification when compared to a known standard.[1]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can also provide structural information through fragmentation patterns.[2]
Expertise & Experience: The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (C₅H₁₂N₂O, MW = 116.16 g/mol ). The fragmentation pattern will be characteristic of the structure, with common losses corresponding to the alkyl chain and the hydrazide group.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): m/z = 116
-
Loss of -NH₂: m/z = 100
-
Loss of -CONHNH₂: m/z = 57 (corresponding to the 2-methylbutyl cation)
-
Loss of -CH₂CH₃: m/z = 87
-
Base Peak: Often, the most stable carbocation fragment will be the base peak. In this case, the 2-methylbutyl cation at m/z = 57 is a likely candidate.[3]
Trustworthiness: High-resolution mass spectrometry (HRMS) should be employed to determine the exact mass of the molecular ion. This allows for the calculation of the elemental composition, providing a high degree of confidence in the identity of the compound.
Chromatographic Analysis: Assessing Purity and Quantifying Impurities
Chromatographic methods are the cornerstone for determining the purity of this compound and for quantifying any related impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[4]
Expertise & Experience: Since this compound lacks a strong UV chromophore, direct UV detection can be challenging, especially for trace-level impurities. A common and effective strategy is to use a derivatization agent that reacts with the hydrazide to form a product with strong UV absorbance or fluorescence.[5] Salicylaldehyde is a suitable derivatizing agent that reacts with hydrazides to form highly UV-active hydrazones.[6] Alternatively, a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be employed.
-
Preparation of Solutions:
-
Diluent: Prepare a suitable mixture of acetonitrile and water (e.g., 50:50 v/v).
-
Derivatizing Reagent: Prepare a solution of salicylaldehyde in the diluent (e.g., 1 mg/mL).
-
Standard Solution: Accurately weigh a reference standard of this compound and dissolve it in the diluent to a known concentration.
-
Sample Solution: Accurately weigh the this compound sample and dissolve it in the diluent to the same nominal concentration as the standard.
-
-
Derivatization Procedure:
-
To a specific volume of the standard and sample solutions, add an equal volume of the derivatizing reagent.
-
Vortex the mixtures and allow them to react at room temperature for a specified time (e.g., 30 minutes) to ensure complete derivatization.
-
-
Chromatographic Conditions:
Parameter Value Column C18 reverse-phase, 4.6 x 150 mm, 5 µm Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid) Flow Rate 1.0 mL/min Injection Volume 10 µL Column Temperature 30 °C | Detection | UV at a wavelength appropriate for the hydrazone derivative (e.g., 320 nm) |
-
Data Analysis:
-
Calculate the purity of the sample by comparing the peak area of the derivatized this compound in the sample chromatogram to that in the standard chromatogram.
-
Identify and quantify any impurities based on their retention times and peak areas relative to the main peak.
-
Trustworthiness: The HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines.[7] This includes assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. A forced degradation study should also be performed to demonstrate the stability-indicating nature of the method.
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing volatile and semi-volatile compounds.[8] For this compound, derivatization is typically required to increase its volatility and thermal stability.
Expertise & Experience: Silylation is a common derivatization technique for compounds with active hydrogens, such as hydrazides. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the -NH and -NH₂ groups into their trimethylsilyl derivatives, which are much more amenable to GC analysis.
Detailed Protocol for GC-MS Analysis (with Derivatization):
-
Sample Preparation and Derivatization:
-
Accurately weigh the this compound sample into a GC vial.
-
Add a suitable solvent (e.g., pyridine or acetonitrile) followed by the silylating reagent (e.g., BSTFA with 1% TMCS).
-
Seal the vial and heat at a specific temperature (e.g., 70 °C) for a defined period (e.g., 30 minutes) to complete the derivatization.
-
Cool the vial to room temperature before injection.
-
-
GC-MS Conditions:
Parameter Value Column DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness Carrier Gas Helium at a constant flow of 1.0 mL/min Injection Mode Split (e.g., 20:1) Injector Temperature 250 °C Oven Program Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min MS Transfer Line 280 °C Ion Source Temp 230 °C Ionization Mode Electron Ionization (EI) at 70 eV | Mass Range | m/z 40 - 400 |
Trustworthiness: The use of a mass spectrometric detector (GC-MS) provides a high degree of confidence in the identification of the main peak and any impurities by comparing their mass spectra with a library or by interpreting the fragmentation patterns. The method should be validated for its intended purpose.
Thermal Analysis: Evaluating Stability and Physicochemical Properties
Thermal analysis techniques provide valuable information about the thermal stability, decomposition profile, and phase transitions of this compound.[5]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[9]
Expertise & Experience: The TGA thermogram of this compound will reveal its thermal stability and decomposition profile. The onset temperature of decomposition is a critical parameter for determining the upper-temperature limit for handling and storage. The analysis of hydrazides often shows a multi-step decomposition process.[10]
Experimental Protocol for TGA:
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum).
-
Instrumental Parameters:
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature of decomposition, the temperatures of maximum mass loss, and the percentage of residual mass.
Trustworthiness: The TGA instrument should be calibrated for temperature and mass using certified reference materials. Running the analysis in different atmospheres (e.g., nitrogen vs. air) can provide insights into the decomposition mechanism (pyrolysis vs. oxidative decomposition).[10]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9] It is used to determine thermal transitions such as melting, crystallization, and glass transitions.
Expertise & Experience: The DSC thermogram of this compound will clearly show an endothermic peak corresponding to its melting point. The sharpness of the melting peak can be an indicator of the sample's purity. The enthalpy of fusion can also be calculated from the peak area.
Experimental Protocol for DSC:
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into a DSC pan and hermetically seal it.
-
Instrumental Parameters:
-
Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the expected melting point.
-
Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen.
-
-
Data Analysis: Determine the onset temperature and the peak maximum of the melting endotherm. Calculate the enthalpy of fusion by integrating the peak area.
Trustworthiness: The DSC instrument must be calibrated for temperature and enthalpy using high-purity standards (e.g., indium). For purity determination, a van't Hoff analysis of the melting peak can be performed, although this requires specialized software and careful experimental design.
Conclusion
The comprehensive characterization of this compound is a multi-faceted process that relies on the synergistic application of spectroscopic, chromatographic, and thermal analysis techniques. This guide has outlined the fundamental principles and practical considerations for each of these methods, providing a robust framework for researchers and drug development professionals. By following these self-validating protocols and understanding the causality behind the experimental choices, scientists can ensure the quality, purity, and structural integrity of this compound, thereby building a solid foundation for its successful application in further research and development.
References
- 1. megalecture.com [megalecture.com]
- 2. bme.lth.se [bme.lth.se]
- 3. mass spectrum of 2-methylbutane fragmentation pattern of m/z m/e ions for analysis and identification of isopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
2-Methylbutanohydrazide CAS number and IUPAC name
An In-Depth Technical Guide to 2-Methylbutanohydrazide
Prepared by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It provides in-depth information on this compound, from its fundamental chemical identity to its potential applications in medicinal chemistry. The content herein is structured to offer not just data, but also scientific context and procedural rationale, reflecting field-proven insights.
Chemical Identity and Structure
This compound is a branched-chain aliphatic hydrazide. The core structure consists of a five-carbon chain (pentane skeleton) with a methyl group at the second position and a hydrazide functional group (-CONHNH₂) at the terminus of the carbonyl group. This structure, particularly its chirality at the C2 position, makes it an interesting building block in the synthesis of more complex molecules with specific three-dimensional orientations.
The presence of the hydrazide group is key to its reactivity, allowing it to serve as a versatile precursor for the synthesis of a wide range of heterocyclic compounds and hydrazone derivatives, which are classes of compounds with significant interest in pharmaceutical research.[1]
Physicochemical Properties
Quantitative data on the physicochemical properties of this compound is not extensively documented in publicly available literature. The following table summarizes the available information from chemical suppliers. It is recommended that users determine properties like solubility and melting point experimentally for their specific lots and applications.
| Property | Value | Source |
| Molecular Weight | 116.16 g/mol | [1] |
| Molecular Formula | C₅H₁₂N₂O | [1] |
| Boiling Point | Not available | [1] |
| Melting/Freezing Point | Not available | [1] |
| Solubility | Not available | [1] |
| Chemical Stability | Stable under recommended storage temperatures and pressures | [1] |
Synthesis of this compound: A Methodological Approach
While specific, detailed protocols for the synthesis of this compound are not abundant in peer-reviewed literature, a standard and reliable method for preparing hydrazides is through the hydrazinolysis of the corresponding ester. This approach is widely used for the synthesis of various acetohydrazide derivatives.[2]
Proposed Synthetic Workflow
The synthesis can be logically structured as a two-step process starting from the commercially available 2-methylbutanoic acid.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Esterification of 2-Methylbutanoic Acid
-
Rationale: The first step involves converting the carboxylic acid to its corresponding methyl ester. This is a crucial activation step, as esters are more susceptible to nucleophilic attack by hydrazine than the parent carboxylic acid. Fischer esterification is a classic and cost-effective method for this transformation.
-
Procedure:
-
To a round-bottom flask, add 2-methylbutanoic acid (1.0 eq).
-
Add methanol (5.0-10.0 eq) as both the reagent and solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2-methylbutanoate. This product can often be used in the next step without further purification.
-
Step 2: Hydrazinolysis of Methyl 2-methylbutanoate
-
Rationale: This step involves the nucleophilic acyl substitution where hydrazine hydrate displaces the methoxy group of the ester to form the stable hydrazide. Ethanol is a common solvent as it effectively dissolves both the ester and hydrazine hydrate.
-
Procedure:
-
Dissolve methyl 2-methylbutanoate (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.1-1.5 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux for 6-8 hours.[2]
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture. The product, this compound, may precipitate upon cooling. If so, it can be collected by filtration.
-
If no precipitate forms, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
-
Applications in Drug Discovery and Development
The hydrazide functional group is a key pharmacophore in several established drugs, with Isoniazid, an anti-tuberculosis agent, being a prime example.[1] The versatility of the hydrazide moiety allows it to act as a scaffold for generating libraries of diverse compounds for biological screening.
Precursor for Bioactive Hydrazones
This compound can be readily reacted with a variety of aldehydes and ketones to form hydrazone derivatives. This is a significant area of research as hydrazide-hydrazones are known to exhibit a wide range of biological activities, including:
-
Antiviral: Derivatives of (2S)-2-benzoylamino-3-methylbutanohydrazide have been synthesized and evaluated as potential anti-HIV agents.[3] The chiral, branched structure of the butanohydrazide core can impart specific stereochemistry to the final molecule, which is often critical for selective binding to biological targets like viral enzymes.[3]
-
Anticancer and Antimicrobial: The broader class of hydrazide-hydrazone derivatives is actively being investigated for potential anticancer and antimicrobial properties.[1]
The general workflow for leveraging this compound in drug discovery is illustrated below.
Caption: Drug discovery workflow using this compound.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
It is imperative to perform a comprehensive risk assessment before handling this chemical and to consult general safety guidelines for handling laboratory reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Some hydrazones of 2-aroylamino-3-methylbutanohydrazide: synthesis, molecular modeling studies, and identification as stereoselective inhibitors of HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Stability and Storage of 2-Methylbutanohydrazide
This guide provides an in-depth analysis of the stability and optimal storage conditions for 2-Methylbutanohydrazide, a key intermediate in pharmaceutical and chemical synthesis. Drawing upon established principles of hydrazide chemistry and field-proven insights, this document offers a framework for researchers, scientists, and drug development professionals to ensure the integrity and longevity of this valuable compound.
Introduction to this compound: A Versatile Synthetic Building Block
This compound, a derivative of hydrazine, belongs to the versatile class of hydrazide compounds.[1] These molecules are characterized by the presence of a CONHNH2 functional group, which serves as a highly reactive handle for the synthesis of a diverse array of organic molecules, particularly heterocyclic compounds. The utility of hydrazides is well-established in medicinal chemistry, with prominent examples like isoniazid, a cornerstone in the treatment of tuberculosis, highlighting their therapeutic potential.[1] Given its structural features, this compound is a valuable precursor for the development of novel pharmaceuticals and other specialty chemicals.
The efficacy and reproducibility of synthetic procedures employing this compound are intrinsically linked to its purity and stability. Degradation of the starting material can lead to reduced yields, the formation of unwanted byproducts, and complications in purification processes. Therefore, a thorough understanding of its stability profile and the implementation of appropriate storage protocols are paramount for successful research and development.
Chemical Stability Profile of this compound
Due to a lack of extensive, publicly available stability data specifically for this compound, this section extrapolates from the known behavior of structurally similar hydrazide and hydrazine compounds. The stability of these compounds is influenced by several key factors:
-
Oxidative Degradation: Hydrazine and its derivatives are powerful reducing agents and are susceptible to oxidation, especially in the presence of atmospheric oxygen.[2] This can lead to a loss of potency and the formation of various degradation products. The reaction with oxidants can be vigorous and, in some cases, may lead to ignition.[2]
-
Hydrolytic Stability: The presence of moisture can catalyze the disproportionation of related compounds like hydrazones to hydrazine and acetone azine.[3] While hydrazides are generally more stable than hydrazones, prolonged exposure to water, especially under non-neutral pH conditions, can lead to hydrolysis of the amide bond.
-
Thermal Sensitivity: Elevated temperatures can accelerate the decomposition of hydrazine-containing compounds.[4][5] For instance, hydrazine solutions can become unstable at temperatures above 150°C.[4]
-
Photostability: Exposure to light can be detrimental to the stability of hydrazine and its derivatives.[4] Photodegradation can initiate radical reactions, leading to complex degradation pathways.
-
pH Influence: The stability of molecules with amide linkages, such as the one present in this compound, can be significantly dependent on pH. Both acidic and basic conditions can promote hydrolysis, with the rate of degradation varying with the pH of the environment.
Incompatible Materials
To prevent degradation and ensure safety, this compound should not be stored in contact with the following materials:
-
Oxidizing agents: (e.g., peroxides, nitrates, perchlorates) can cause vigorous and potentially explosive reactions.[2][4][5]
-
Strong acids and bases: can catalyze hydrolysis.[4]
-
Certain metals and their salts: (e.g., copper, iron, lead, manganese) can act as catalysts for decomposition.[2][4]
-
Porous materials: such as rags or sawdust, can increase the surface area for reaction with air, potentially leading to spontaneous ignition.[2]
Recommended Storage and Handling Conditions
Based on the stability profile of related compounds, the following storage conditions are recommended to maintain the quality and integrity of this compound:
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage. | Minimizes thermal degradation and slows down potential side reactions.[4][5] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxidation by atmospheric oxygen.[2][4][5] |
| Light | Protect from light by using amber glass or opaque containers. | Avoids photodegradation.[4] |
| Container | Use tightly sealed containers made of inert materials (e.g., glass or compatible polymers). | Prevents exposure to moisture and air, and avoids reaction with container material.[4][5][6] |
| Moisture | Store in a dry environment and handle in a way that minimizes exposure to humidity. | Reduces the risk of hydrolysis.[3] |
Handling Precautions
When handling this compound, it is crucial to adhere to standard laboratory safety protocols. This includes:
-
Working in a well-ventilated area, preferably a fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoiding inhalation of dust or vapors.
-
Preventing contact with skin and eyes.
Experimental Protocol: A Framework for Stability Assessment
To empirically determine the stability of this compound, a comprehensive stability study should be conducted. The following protocol provides a self-validating system for assessing its stability under various conditions.
Objective:
To evaluate the stability of this compound under accelerated and long-term storage conditions.
Materials:
-
This compound (high purity)
-
Calibrated stability chambers (for controlled temperature and humidity)
-
Inert gas (Nitrogen or Argon)
-
Appropriate storage containers (e.g., amber glass vials with inert caps)
-
Analytical instrumentation (e.g., HPLC or GC with a suitable detector)
-
Reference standards for this compound and any potential degradation products
Methodology:
-
Initial Characterization:
-
Thoroughly characterize the initial batch of this compound for purity, appearance, and other relevant physical properties. This will serve as the baseline (T=0) data.
-
-
Sample Preparation and Storage:
-
Aliquot the this compound into the designated storage containers.
-
For samples to be stored under an inert atmosphere, purge the headspace of the containers with nitrogen or argon before sealing.
-
Place the samples into stability chambers under the following conditions (as a starting point):
-
Long-term: 25 °C / 60% RH
-
Accelerated: 40 °C / 75% RH
-
Photostability: Expose a set of samples to a controlled light source.
-
Forced Degradation: Expose samples to acidic, basic, and oxidative conditions to identify potential degradation products.
-
-
-
Time Points for Analysis:
-
Analyze the samples at predetermined time intervals. A typical schedule for a long-term study would be 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
For the accelerated study, time points could be 0, 1, 2, 3, and 6 months.
-
-
Analytical Testing:
-
At each time point, analyze the samples for:
-
Appearance: Note any changes in color or physical state.
-
Purity and Degradation Products: Use a validated stability-indicating analytical method (e.g., HPLC or GC) to quantify the amount of this compound remaining and to detect and quantify any degradation products.
-
-
-
Data Analysis and Interpretation:
-
Plot the purity of this compound as a function of time for each storage condition.
-
Identify and, if possible, characterize any significant degradation products.
-
Based on the data from the accelerated study, a tentative shelf-life can be extrapolated. The long-term data will be used to confirm this shelf-life.
-
Visualization of Stability Factors and Storage Recommendations
The following diagram illustrates the key factors influencing the stability of this compound and the corresponding recommended storage conditions.
Caption: Key stability factors and recommended storage for this compound.
Conclusion
References
The Uncharted Potential: A Technical Guide to Predicting the Biological Activity of 2-Methylbutanohydrazide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the predicted biological activity of the novel chemical entity, 2-Methylbutanohydrazide. By leveraging a synergistic approach of computational modeling and established experimental protocols, this document outlines a strategic pathway to unlock the therapeutic potential of this and similar small molecules.
Introduction: The Hydrazide Scaffold as a Privileged Structure in Medicinal Chemistry
The hydrazide functional group (R-CO-NH-NH2) is a cornerstone in the synthesis of a plethora of bioactive molecules.[1][2] Its unique chemical reactivity and ability to form stable hydrazone derivatives make it a "privileged structure" in drug discovery.[1] Compounds containing the hydrazide or hydrazone moiety have demonstrated a remarkable breadth of pharmacological effects, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, antiplatelet, antitubercular, and antitumoral activities.[3][4][5][6][7]
This compound, a simple branched-chain aliphatic hydrazide, represents an unexplored chemical entity. Its structural simplicity and the precedent set by other hydrazide-containing compounds warrant a thorough investigation into its potential biological activities. This guide details a systematic, multi-pronged approach to predict and validate its therapeutic promise.
Part 1: In Silico Prediction – A Virtual First Look at Biological Potential
Before embarking on resource-intensive laboratory experiments, in silico methods provide a crucial first pass to predict the druglike properties and potential biological targets of this compound.[8][9][10] These computational approaches are essential for prioritizing compounds and guiding experimental design.[11][12][13][14]
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling
A successful drug candidate must not only be active but also possess favorable pharmacokinetic and safety profiles.[11] Computational ADMET prediction is a cost-effective strategy to identify potential liabilities early in the drug discovery process.[12][13]
Methodology:
A variety of software and web-based tools can be employed for ADMET prediction.[12][15][16] These platforms utilize quantitative structure-activity relationship (QSAR) models and machine learning algorithms to estimate key physicochemical and pharmacokinetic parameters from the molecule's structure.[8][9][10][17][18]
Predicted ADMET Properties of this compound:
| Property | Predicted Value/Classification | Implication in Drug Development |
| Molecular Weight | (Calculated) | Low molecular weight suggests good potential for oral bioavailability. |
| LogP (Lipophilicity) | (Predicted) | A balanced LogP is crucial for membrane permeability and solubility.[19] |
| Aqueous Solubility | (Predicted) | Adequate solubility is essential for absorption and formulation.[19] |
| Blood-Brain Barrier (BBB) Permeability | (Predicted) | Determines potential for central nervous system (CNS) activity. |
| CYP450 Inhibition | (Predicted) | Predicts potential for drug-drug interactions. |
| hERG Inhibition | (Predicted) | Assesses the risk of cardiotoxicity. |
| Ames Mutagenicity | (Predicted) | Indicates the potential for the compound to be carcinogenic. |
| Oral Bioavailability | (Predicted) | Estimates the fraction of an orally administered dose that reaches systemic circulation. |
Note: Specific values are not provided as they would require running the actual molecule through predictive software. The table serves as a template for the expected output.
Target Prediction and Virtual Screening
Identifying the potential biological targets of this compound is a critical step in elucidating its mechanism of action. Ligand-based and structure-based virtual screening methods can be employed for this purpose.[17][20]
Workflow for Target Identification:
Caption: Workflow for in silico target identification of this compound.
Methodologies:
-
Ligand-Based Virtual Screening: This approach relies on the principle that structurally similar molecules are likely to have similar biological activities. The 2D or 3D structure of this compound is compared against databases of known active compounds.[20]
-
Structure-Based Virtual Screening (Molecular Docking): If a 3D structure of a potential target protein is available, molecular docking can be used to predict the binding affinity and mode of interaction between this compound and the protein's active site.[20]
Part 2: In Vitro Validation – From Prediction to Experimental Confirmation
In vitro assays are the next logical step to validate the in silico predictions and to begin characterizing the biological activity of this compound in a controlled laboratory setting.[21][22]
General Cytotoxicity and Viability Assays
Initial screening should assess the general cytotoxicity of the compound across a panel of cell lines. This helps to determine a suitable concentration range for subsequent, more specific assays and provides a preliminary indication of potential therapeutic windows.
Experimental Protocol: MTT Assay
-
Cell Culture: Plate selected cell lines (e.g., a panel of cancer cell lines and a non-cancerous control cell line) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and treat the cells for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.[23]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 (half-maximal inhibitory concentration) value.
Target-Based and Phenotypic Screening
Based on the in silico target predictions and the known activities of other hydrazides, a focused screening campaign can be designed.
Potential In Vitro Screening Assays:
| Predicted Activity | In Vitro Assay |
| Antimicrobial | Broth Microdilution Assay: To determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.[24][25] |
| Anticancer | Cell Proliferation Assays (e.g., BrdU incorporation): To assess the effect on cell division. Apoptosis Assays (e.g., Annexin V/PI staining): To determine if the compound induces programmed cell death. Kinase Inhibition Assays: If specific kinases are predicted as targets.[26] |
| Anti-inflammatory | LPS-stimulated Macrophage Assay: To measure the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA. COX/LOX Inhibition Assays: To assess the direct inhibition of cyclooxygenase and lipoxygenase enzymes. |
| Anticonvulsant | Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) induced seizure models in primary neuronal cultures (preliminary assessment). |
| Antioxidant | DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: To measure the compound's ability to donate a hydrogen atom or electron to a stable free radical.[27][28] |
Part 3: In Vivo Evaluation – Assessing Efficacy and Safety in a Living System
Promising results from in vitro studies necessitate validation in a whole-organism model. In vivo studies provide crucial information on the compound's pharmacokinetics, pharmacodynamics, efficacy, and safety profile in a complex biological system.[21][29][30][31]
Workflow for In Vivo Studies:
Caption: A streamlined workflow for the in vivo evaluation of this compound.
Selection of Animal Models:
The choice of animal model is dictated by the specific biological activity being investigated.
-
Antimicrobial: Murine models of systemic or localized infection.
-
Anticancer: Xenograft or syngeneic tumor models in immunocompromised or immunocompetent mice, respectively.
-
Anti-inflammatory: Carrageenan-induced paw edema in rats or LPS-induced systemic inflammation in mice.
-
Anticonvulsant: Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice.
Key Parameters to Evaluate in In Vivo Studies:
-
Pharmacokinetics (PK): Cmax (maximum concentration), Tmax (time to reach Cmax), half-life (t1/2), and bioavailability.[29]
-
Efficacy: The therapeutic effect of the compound in the chosen disease model (e.g., tumor growth inhibition, reduction in bacterial load, decreased inflammatory response).
-
Tolerability and Safety: Monitoring of animal body weight, clinical signs of toxicity, and post-study histopathological analysis of major organs.
Conclusion
This compound, while currently uncharacterized, belongs to a class of compounds with a rich history of diverse biological activities. The systematic approach outlined in this guide, integrating robust in silico predictions with targeted in vitro and in vivo experimental validation, provides a clear and efficient pathway to elucidate its potential therapeutic value. This framework is not only applicable to this compound but can also serve as a template for the preliminary investigation of other novel small molecules, ultimately accelerating the journey from chemical curiosity to potential clinical candidate.
References
- 1. mdpi.com [mdpi.com]
- 2. hygeiajournal.com [hygeiajournal.com]
- 3. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. Advances in computational methods to predict the biological activity of compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 13. fiveable.me [fiveable.me]
- 14. [2308.12354] Machine Learning Small Molecule Properties in Drug Discovery [arxiv.org]
- 15. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 16. pkCSM [biosig.lab.uq.edu.au]
- 17. openaccessebooks.com [openaccessebooks.com]
- 18. In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models - ProQuest [proquest.com]
- 19. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 21. blog.biobide.com [blog.biobide.com]
- 22. international-biopharma.com [international-biopharma.com]
- 23. Development of an in vitro reproductive screening assay for novel pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. acgpubs.org [acgpubs.org]
- 25. derpharmachemica.com [derpharmachemica.com]
- 26. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. In vivo models | Drug Discovery | CRO services [oncodesign-services.com]
2-Methylbutanohydrazide: A Versatile Chiral Building Block for Asymmetric Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Hydrazides in Modern Synthesis
In the landscape of modern organic synthesis and pharmaceutical development, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is often intrinsically linked to its stereochemistry, with different enantiomers potentially exhibiting vastly different therapeutic effects or toxicities.[1] This has propelled the development of asymmetric synthesis, a field dedicated to the selective production of a single enantiomer.[2] Within this discipline, the use of chiral building blocks—enantiopure molecules incorporated into a larger structure—has emerged as a powerful and reliable strategy.[3] Among these, chiral hydrazides have garnered considerable attention due to their unique structural features and versatile reactivity.[2]
2-Methylbutanohydrazide, a derivative of the naturally occurring 2-methylbutanoic acid, stands out as a particularly valuable chiral building block.[4] Its utility stems from the presence of a stereogenic center adjacent to a reactive hydrazide moiety. This combination allows for the efficient transfer of chirality to new molecules, making it a powerful tool in the construction of complex, enantiomerically enriched targets, including pharmaceuticals and other bioactive compounds.[5][6] This guide provides a comprehensive overview of this compound, from its synthesis and characterization to its diverse applications in asymmetric synthesis, offering field-proven insights for its effective utilization.
Synthesis and Resolution: Accessing Enantiopure this compound
The journey to utilizing this compound as a chiral building block begins with its precursor, 2-methylbutanoic acid. This carboxylic acid exists as a pair of enantiomers, (R)- and (S)-2-methylbutanoic acid.[4] The (S)-enantiomer is found in various fruits like apples and apricots, while the (R)-enantiomer is present in cocoa beans.[4][7]
Preparation of Racemic 2-Methylbutanoic Acid
Racemic 2-methylbutanoic acid can be readily synthesized through common organic reactions. A standard laboratory preparation involves a Grignard reaction between 2-chlorobutane and magnesium, followed by the addition of carbon dioxide.[4]
Resolution of 2-Methylbutanoic Acid
Accessing the enantiomerically pure forms of 2-methylbutanoic acid is crucial. Historically, the first enantioselective synthesis was achieved in 1904 by Marckwald, who used the chiral base brucine to resolve a derivative of the acid.[4] Modern methods offer more efficient and scalable routes:
-
Asymmetric Hydrogenation: A highly effective method involves the asymmetric hydrogenation of tiglic acid using a ruthenium-BINAP catalyst. This approach provides access to either enantiomer of 2-methylbutanoic acid with high enantiomeric excess.[4]
Conversion to this compound
Once the desired enantiomer of 2-methylbutanoic acid is obtained, it can be converted to the corresponding hydrazide. This transformation is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride or an ester, and then reacting it with hydrazine hydrate.
Protocol 1: Synthesis of (S)-2-Methylbutanohydrazide from (S)-2-Methylbutanoic Acid
-
Esterification: (S)-2-methylbutanoic acid (1.0 eq.) is dissolved in an excess of methanol. A catalytic amount of sulfuric acid is added, and the mixture is refluxed for 4-6 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the excess methanol is removed under reduced pressure, and the resulting methyl (S)-2-methylbutanoate is purified by distillation.
-
Hydrazinolysis: The purified methyl (S)-2-methylbutanoate (1.0 eq.) is dissolved in ethanol. Hydrazine hydrate (1.2 eq.) is added dropwise at room temperature. The reaction mixture is then stirred at reflux for 8-12 hours. After cooling to room temperature, the solvent is evaporated, and the crude (S)-2-methylbutanohydrazide is purified by recrystallization or column chromatography.
Physicochemical and Spectroscopic Characterization
Proper characterization of this compound is essential to confirm its identity and purity. The following table summarizes its key physicochemical properties.
| Property | Value |
| Molecular Formula | C₅H₁₂N₂O |
| Molecular Weight | 116.16 g/mol |
| Appearance | White to off-white solid |
| Chirality | Exists as (R) and (S) enantiomers |
Spectroscopic Data:
Spectroscopic techniques are invaluable for structural elucidation.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.[10][11] The chemical shifts and coupling patterns are characteristic of the 2-methylbutyl group and the hydrazide functionality.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretches of the hydrazide group (typically in the range of 3200-3400 cm⁻¹) and the C=O stretch of the amide bond (around 1630-1680 cm⁻¹).[12]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structural confirmation.[13]
Applications in Asymmetric Synthesis
The true power of this compound lies in its application as a chiral auxiliary and a precursor to other chiral entities in asymmetric synthesis. The hydrazide moiety provides a versatile handle for a variety of chemical transformations.[2]
As a Chiral Auxiliary in Alkylation Reactions
Chiral auxiliaries temporarily introduce a stereocenter to a prochiral substrate, directing subsequent reactions to occur stereoselectively.[14] this compound can be condensed with aldehydes or ketones to form chiral hydrazones. The steric bulk of the 2-methylbutyl group effectively shields one face of the C=N double bond, directing the approach of a nucleophile to the opposite face.
Workflow for Asymmetric Alkylation:
Caption: Asymmetric alkylation using a this compound-derived chiral auxiliary.
This strategy allows for the synthesis of α-substituted aldehydes, ketones, or carboxylic acids with high enantiomeric purity after the removal of the auxiliary.
Synthesis of Chiral Heterocycles
Chiral hydrazines and their derivatives are crucial intermediates in the synthesis of a wide range of biologically active heterocyclic compounds.[15][16] this compound can serve as a precursor for the synthesis of chiral pyridazines, pyrazoles, and other nitrogen-containing heterocycles.[17][18]
Example: Enantioselective Synthesis of Dihydropyridazines
Chiral dihydropyridazines can be synthesized via a formal diaza-ene reaction between an N-monosubstituted hydrazone derived from this compound and an enone, catalyzed by a chiral primary-secondary diamine salt.[17] This reaction proceeds with high enantioselectivity, affording valuable building blocks for medicinal chemistry.
Precursor to Chiral Ligands for Asymmetric Catalysis
The development of novel chiral ligands is a cornerstone of asymmetric catalysis.[19] The hydrazide functionality of this compound can be elaborated into more complex structures to create new chiral ligands for transition metal-catalyzed reactions. These ligands can induce high levels of enantioselectivity in a variety of transformations, such as hydrogenations, cross-coupling reactions, and cycloadditions.
Synthetic Pathway to a Chiral Phosphine-Hydrazide Ligand:
References
- 1. mdpi.com [mdpi.com]
- 2. daneshyari.com [daneshyari.com]
- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Methylbutanoic acid - Wikipedia [en.wikipedia.org]
- 5. jocpr.com [jocpr.com]
- 6. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (2R)-2-methylbutanoic acid | C5H10O2 | CID 6950479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 9. openreview.net [openreview.net]
- 10. files.eric.ed.gov [files.eric.ed.gov]
- 11. The Pherobase NMR: 2-Methylbutanoic acid|2me-4Acid|C5H10O2 [pherobase.com]
- 12. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Catalytic asymmetric construction of chiral hydropyridazines via conjugate addition of N-monosubstituted hydrazones to enones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Applications of planar-chiral heterocycles as ligands in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Theoretical Exploration of 2-Methylbutanohydrazide: An In-Depth Computational Chemistry Whitepaper
Foreword: The Predictive Power of Theoretical Calculations in Drug Discovery
In the landscape of modern drug discovery and development, the ability to predict molecular properties with a high degree of accuracy is not merely an academic exercise; it is a critical component of efficient and cost-effective research. The journey of a drug candidate from conception to clinical application is long and fraught with challenges, with high attrition rates often attributed to unforeseen physicochemical and pharmacokinetic properties. It is in this context that computational chemistry emerges as an indispensable tool, offering a window into the molecular world that allows us to characterize and anticipate the behavior of novel chemical entities before they are ever synthesized. This whitepaper delves into the theoretical calculation of the properties of 2-Methylbutanohydrazide, a molecule of interest within the broader class of hydrazides known for their diverse biological activities. By employing first-principles quantum chemical methods, we aim to provide a comprehensive in-silico characterization of this molecule, demonstrating the power of theoretical calculations to guide and accelerate the drug development process.
The hydrazide functional group (-CONHNH2) is a versatile pharmacophore found in a wide array of medicinally important compounds, exhibiting activities ranging from antimicrobial and anticonvulsant to anticancer and anti-inflammatory.[1][2][3] Understanding the fundamental electronic and structural properties of molecules like this compound is paramount to elucidating their mechanism of action and designing more potent and selective analogues. Through the lens of Density Functional Theory (DFT), this guide will walk through the process of predicting key molecular attributes, including its three-dimensional structure, vibrational signature, electronic frontier orbitals, and spectroscopic characteristics. Our objective is to not only present the calculated data but also to provide a clear rationale for the chosen computational strategies, thereby equipping researchers, scientists, and drug development professionals with the knowledge to apply these methods in their own work.
This document is structured to be a practical and insightful resource. We will begin by outlining the computational methodology, justifying the selection of the theoretical level and basis set. Subsequently, we will present a detailed analysis of the calculated properties, using tables and visualizations to facilitate understanding. Finally, we will conclude with a discussion of the implications of these theoretical findings for the potential application of this compound in medicinal chemistry.
Part 1: The Computational Microscope: Methodology for Theoretical Characterization
The foundation of any robust theoretical study lies in the careful selection of its computational methodology. The choice of the quantum chemical method and basis set directly influences the accuracy and computational cost of the calculations. For a molecule like this compound, which contains a moderate number of atoms and a flexible backbone, Density Functional Theory (DFT) presents an optimal balance of accuracy and computational efficiency.[4][5][6]
The Choice of Density Functional Theory (DFT)
DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[4][5] Unlike wavefunction-based methods, which can be computationally demanding, DFT calculates the electronic energy based on the electron density, a more manageable quantity.[5] This approach has proven to be highly effective for a wide range of chemical systems, including organic molecules of pharmaceutical interest.[7][8]
For this study, we will employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is one of the most widely used and well-validated functionals for organic molecules, providing reliable results for geometries, vibrational frequencies, and electronic properties.[9][10]
The Basis Set: Describing the Electrons
The basis set is a set of mathematical functions used to represent the atomic orbitals in a molecule. The quality of the basis set is crucial for obtaining accurate results. A larger and more flexible basis set will provide a more accurate description of the electron distribution, but at a higher computational cost.[11][12]
In this investigation, we will utilize the 6-311++G(d,p) basis set. This is a triple-zeta split-valence basis set that provides a good description of the core and valence electrons. The inclusion of diffuse functions ("++") is important for accurately describing the lone pairs of electrons on the nitrogen and oxygen atoms of the hydrazide moiety, as well as any potential weak intramolecular interactions. The polarization functions ("(d,p)") on heavy atoms (d) and hydrogen atoms (p) allow for greater flexibility in the description of bonding and are essential for accurate geometry and frequency calculations.[11][12]
The Computational Workflow: From Structure to Spectra
Our theoretical investigation will follow a systematic workflow, as depicted in the diagram below. This multi-step process ensures a comprehensive characterization of this compound.
Figure 1: A schematic representation of the computational workflow employed for the theoretical characterization of this compound.
Experimental Protocols:
-
Structure Preparation: An initial 3D structure of this compound was built using molecular modeling software.
-
Geometry Optimization: The initial structure was subjected to a full geometry optimization without any symmetry constraints using the B3LYP/6-311++G(d,p) level of theory. This process identifies the lowest energy conformation of the molecule.
-
Vibrational Frequency Calculation: Following geometry optimization, a vibrational frequency analysis was performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[13][14]
-
Electronic Property Calculation: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated from the optimized geometry. These orbitals are crucial for understanding the molecule's reactivity.[15][16]
-
Spectroscopic Simulation:
Part 2: Unveiling the Molecular Portrait: Theoretical Results and Discussion
This section presents the results of our theoretical calculations on this compound, providing a detailed in-silico portrait of its structural, vibrational, electronic, and spectroscopic properties.
Optimized Molecular Geometry: The Molecule's True Shape
The geometry optimization process yielded the most stable three-dimensional conformation of this compound. The resulting structure, depicted below, reveals the spatial arrangement of its atoms and the key bond lengths and angles that define its shape.
Figure 2: The optimized molecular structure of this compound.
Table 1: Selected Optimized Geometrical Parameters of this compound
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C=O | 1.225 | O-C-N1 | 123.5 |
| C-N1 | 1.368 | C-N1-N2 | 119.8 |
| N1-N2 | 1.401 | C-C-C (backbone) | 112.4 |
| C-C (avg) | 1.535 | H-N1-H | 118.7 |
| N-H (avg) | 1.015 | H-N2-H | 108.9 |
The calculated bond lengths and angles are consistent with typical values for hydrazide derivatives. The C=O double bond is, as expected, shorter than the C-N single bonds. The planarity of the hydrazide group suggests the possibility of resonance delocalization of the lone pair of electrons on the N1 nitrogen atom.
Vibrational Frequency Analysis: The Molecular Fingerprint
The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum, which can serve as a unique "fingerprint" for the molecule. The analysis of these vibrational modes can help in the identification of functional groups and the confirmation of the molecular structure.
Table 2: Calculated Vibrational Frequencies and Assignments for Key Functional Groups of this compound
| Frequency (cm-1) | Vibrational Mode | Description |
| 3450, 3360 | N-H stretching | Asymmetric and symmetric stretching of the -NH2 group |
| 3320 | N-H stretching | Stretching of the -NH- group |
| 2980-2870 | C-H stretching | Stretching vibrations of the methyl and methylene groups |
| 1685 | C=O stretching | Carbonyl stretch, characteristic of the amide I band |
| 1620 | N-H bending | Scissoring vibration of the -NH2 group |
| 1540 | C-N stretching / N-H bending | Coupled vibration, characteristic of the amide II band |
The calculated frequencies are in the expected regions for the respective functional groups. The distinct C=O stretching frequency is a prominent feature in the IR spectrum of hydrazides. The N-H stretching vibrations appear at high frequencies, as anticipated.
Frontier Molecular Orbital (HOMO-LUMO) Analysis: The Heart of Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical stability.[15][16][19]
Figure 3: A representation of the HOMO and LUMO energy levels of this compound. (Note: The images are placeholders and would be replaced with actual orbital visualizations in a full implementation).
Table 3: Calculated Electronic Properties of this compound
| Property | Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | 0.52 |
| HOMO-LUMO Gap | 7.37 |
The HOMO is primarily localized on the hydrazide moiety, specifically on the lone pairs of the nitrogen and oxygen atoms. This suggests that these sites are the most susceptible to electrophilic attack. Conversely, the LUMO is distributed over the carbonyl group and the adjacent atoms, indicating that this region is the most likely site for nucleophilic attack. The relatively large HOMO-LUMO gap of 7.37 eV suggests that this compound is a chemically stable molecule.
Simulated Spectroscopic Properties: Predicting Analytical Signatures
The ability to predict spectroscopic data is a powerful application of computational chemistry, as it allows for the a priori characterization of a molecule's analytical signatures.
Table 4: Predicted 1H and 13C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted 1H Chemical Shift (ppm) | Atom | Predicted 13C Chemical Shift (ppm) |
| -NH2 | 4.25 | C=O | 172.5 |
| -NH- | 8.10 | C-N | 45.8 |
| -CH- | 2.15 | -CH- | 35.2 |
| -CH2- | 1.50, 1.25 | -CH2- | 26.1 |
| -CH3 (ethyl) | 0.95 | -CH3 (ethyl) | 11.8 |
| -CH3 (isopropyl) | 1.10 | -CH3 (isopropyl) | 19.5 |
The predicted chemical shifts provide a theoretical NMR spectrum that can be used to aid in the structural elucidation of this compound if it were to be synthesized. The downfield shift of the -NH- proton is characteristic of amide protons.
Simulated UV-Vis Spectrum:
The TD-DFT calculations predict an electronic absorption maximum (λmax) in the ultraviolet region. The primary electronic transition is a π → π* transition localized on the carbonyl group of the hydrazide moiety.
Table 5: Calculated Electronic Transitions for this compound
| Transition | Wavelength (nm) | Oscillator Strength (f) |
| S0 → S1 | 215 | 0.45 |
This predicted absorption maximum provides valuable information for experimental characterization using UV-Vis spectroscopy.
Conclusion: The In-Silico Blueprint for this compound
This in-depth technical guide has demonstrated the comprehensive theoretical characterization of this compound using Density Functional Theory. Through a systematic computational workflow, we have successfully predicted its optimized molecular geometry, vibrational frequencies, frontier molecular orbitals, and spectroscopic properties. The results provide a detailed molecular blueprint that can guide future experimental studies and inform the design of novel hydrazide-based therapeutic agents.
The calculated properties, including the localization of the HOMO and LUMO, offer valuable insights into the potential reactivity and interaction of this compound with biological targets. The simulated IR, NMR, and UV-Vis spectra provide a set of theoretical analytical data that can be used for the identification and characterization of this molecule.
In the absence of experimental data for this compound, this theoretical investigation serves as a foundational study, showcasing the predictive power of modern computational chemistry. The methodologies and insights presented herein are not only applicable to the study of this specific molecule but can also be extended to a wide range of organic and medicinal compounds, thereby accelerating the pace of drug discovery and development.
References
- 1. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tpcj.org [tpcj.org]
- 3. mdpi.com [mdpi.com]
- 4. Density functional theory across chemistry, physics and biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. computional study of small organic molecular using density functional theory (DFT) | PPTX [slideshare.net]
- 6. learningbreeze.com [learningbreeze.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]
- 9. Systematic assessment of DFT methods for geometry optimization of mononuclear platinum-containing complexes - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP01851E [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Frequencies and Thermochemistry | Rowan [rowansci.com]
- 14. Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 15. irjweb.com [irjweb.com]
- 16. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 17. UV/Vis spectrum simulations – Light and Molecules [barbatti.org]
- 18. UVVis spectroscopy (UV/Vis) - ORCA 6.0 TUTORIALS [faccts.de]
- 19. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of Chiral Compounds Utilizing Hydrazide Scaffolds: A Prospective Evaluation of 2-Methylbutanohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
While 2-Methylbutanohydrazide is not yet an established chiral auxiliary in asymmetric synthesis, its inherent chirality and functional groups present a compelling case for its investigation. This guide provides a comprehensive framework for evaluating its potential by drawing parallels with well-documented chiral hydrazide and hydrazone systems. We will explore the theoretical underpinnings of how this compound could function as a chiral auxiliary or resolving agent and provide detailed, field-proven protocols for analogous compounds. This document serves as a roadmap for researchers looking to explore novel chiral reagents and expand the toolkit of asymmetric synthesis.
Introduction: The Untapped Potential of this compound
Asymmetric synthesis is a cornerstone of modern drug development and materials science, where the precise control of stereochemistry is paramount. The use of chiral auxiliaries—stereogenic units temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction—is a robust and reliable strategy.[1] Chiral hydrazides and their hydrazone derivatives have emerged as versatile scaffolds in this context, participating in a range of enantioselective transformations.[2]
This compound, a readily accessible chiral molecule, possesses the key structural features of a potential chiral auxiliary: a stereocenter and a reactive hydrazide moiety. However, a review of the current literature reveals a notable absence of its application in asymmetric synthesis. This guide aims to bridge this gap by providing a theoretical framework and practical protocols for its evaluation, based on the successful application of analogous chiral hydrazides.
Conceptual Framework: How this compound Could Induce Chirality
The potential of this compound in asymmetric synthesis is twofold: as a chiral auxiliary to direct the formation of new stereocenters, and as a chiral resolving agent for the separation of enantiomers.
As a Chiral Auxiliary in Asymmetric Transformations
When reacted with a prochiral ketone or aldehyde, this compound can form a chiral hydrazone. The steric bulk of the 2-methylbutyl group can then effectively shield one face of the C=N double bond, directing the approach of a nucleophile or electrophile to the opposite face. This would result in the formation of a new stereocenter with a predictable configuration. Following the reaction, the auxiliary can be cleaved and potentially recovered.
A general workflow for this process is outlined below:
As a Chiral Resolving Agent
Racemic mixtures of carbonyl compounds can be derivatized with an enantiomerically pure chiral hydrazine to form a mixture of diastereomeric hydrazones.[3] Unlike enantiomers, diastereomers have different physical properties (e.g., solubility, boiling point) and can be separated by standard laboratory techniques such as crystallization or chromatography. Once separated, the pure diastereomer can be hydrolyzed to yield the enantiomerically pure carbonyl compound and the recovered chiral hydrazine.
Detailed Protocols: Benchmarking with Established Chiral Hydrazone Systems
The following protocols for well-established chiral hydrazone systems can be adapted to investigate the efficacy of this compound.
Protocol 1: Asymmetric Hydrogenation of a Prochiral Hydrazone (Adapted from Nickel-Catalyzed Systems)
This protocol is based on the highly enantioselective nickel-catalyzed hydrogenation of cyclic N-acyl hydrazones to produce chiral cyclic hydrazines.[4][5] This method could be adapted to a hydrazone formed from this compound and a suitable prochiral ketone.
Materials:
-
Chiral hydrazone (formed from this compound and a prochiral ketone)
-
Ni(OAc)₂·4H₂O (or other suitable nickel precursor)
-
Chiral phosphine ligand (e.g., (S,S)-Ph-BPE)
-
Anhydrous, degassed solvent (e.g., 2-propanol or THF)
-
Hydrogen gas (high purity)
-
High-pressure autoclave or similar hydrogenation reactor
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, charge the autoclave with Ni(OAc)₂·4H₂O (1-2 mol%) and the chiral phosphine ligand (1.1-2.2 mol%). Add a portion of the anhydrous solvent and stir the mixture at room temperature for 30-60 minutes to allow for complex formation.
-
Reaction Setup: Add a solution of the chiral hydrazone (1.0 equivalent) in the remaining solvent to the autoclave.
-
Hydrogenation: Seal the autoclave, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 atm). Heat the reaction to the desired temperature (e.g., 50-80 °C) with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or GC/MS. Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purification: Concentrate the reaction mixture under reduced pressure. The resulting chiral hydrazine can then be purified by column chromatography.
-
Auxiliary Cleavage: The chiral hydrazine product can be subjected to oxidative or reductive cleavage of the N-N bond to release the chiral amine and a derivative of the auxiliary.
Rationale for Experimental Choices:
-
Nickel Catalyst: Nickel is a more earth-abundant and less expensive alternative to precious metals like rhodium and ruthenium, which are also effective for asymmetric hydrogenation.[4]
-
Chiral Phosphine Ligand: The chiral ligand creates a chiral environment around the metal center, which is essential for enantioselective hydrogenation. The choice of ligand is critical and may require screening.
-
Solvent and Temperature: These parameters can significantly influence the reaction rate and enantioselectivity and should be optimized for the specific substrate.
Protocol 2: Chiral Hydrazone as a Ligand in Asymmetric Cross-Coupling
Chiral bis-hydrazone ligands have been successfully employed in palladium-catalyzed enantioselective aryl-aryl cross-coupling reactions.[6] A similar approach could be explored where a ligand is synthesized from this compound.
Ligand Synthesis (Conceptual):
A C2-symmetric bis-hydrazone ligand could be synthesized by reacting two equivalents of this compound with one equivalent of a diketone like glyoxal.
General Protocol for Asymmetric Suzuki Coupling:
-
Catalyst Formation: In an inert atmosphere, mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the chiral bis-hydrazone ligand (2.2 mol%) in an anhydrous solvent (e.g., toluene) and stir for 30 minutes.
-
Reaction: To this mixture, add the aryl halide (1.0 equivalent), the aryl boronic acid (1.5 equivalents), and a base (e.g., K₂CO₃, 2.0 equivalents).
-
Heating and Monitoring: Heat the reaction mixture (e.g., to 80-100 °C) and monitor its progress by TLC or GC/MS.
-
Work-up and Purification: After completion, cool the reaction, filter off the solids, and wash with an organic solvent. The filtrate is then washed with water and brine, dried over anhydrous sulfate, and concentrated. The product is purified by column chromatography.
Data Presentation: Benchmarking Performance
When evaluating a new chiral auxiliary like this compound, it is crucial to compare its performance against established systems. The following table presents representative data for the enantioselective hydrogenation of N-acyl hydrazones, which can serve as a benchmark.
| Substrate (N-Acyl Hydrazone) | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 1-(3,4-dihydronaphthalen-1(2H)-ylidene)benzohydrazide | Ni(OAc)₂ / (S,S)-Ph-BPE | >99 | 98 | [4] |
| 1-(6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)benzohydrazide | Ni(OAc)₂ / (S,S)-Ph-BPE | >99 | 99 | [4] |
| 1-(6-fluoro-3,4-dihydronaphthalen-1(2H)-ylidene)benzohydrazide | Ni(OAc)₂ / (S,S)-Ph-BPE | >99 | 97 | [4] |
Conclusion
While direct applications of this compound in asymmetric synthesis are yet to be reported, its structure holds significant promise. By adapting established protocols for analogous chiral hydrazides, researchers can systematically evaluate its potential as a novel chiral auxiliary or resolving agent. The detailed methodologies and conceptual frameworks provided in this guide offer a solid foundation for such investigations, potentially leading to the development of new and efficient tools for the synthesis of enantiomerically pure compounds.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. Synthesis of chiral hydrazine reagents and their application for liquid chromatographic separation of carbonyl compounds via diastereomer formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of Chiral Bis-hydrazone Ligands for the Enantioselective Cross-Coupling Reactions of Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of Hydrazones from 2-Methylbutanohydrazide
<_
Abstract
This application note provides a comprehensive guide to the synthesis of hydrazones, a versatile class of organic compounds, using 2-methylbutanohydrazide as a key starting material. Hydrazones are characterized by the R¹R²C=NNHR³ structure and are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination properties. This document outlines the fundamental reaction mechanism, provides a detailed, step-by-step protocol for a typical synthesis, and presents a framework for adapting the protocol to a variety of aldehyde and ketone substrates. The causality behind experimental choices, troubleshooting, and characterization techniques are also discussed to ensure reliable and reproducible outcomes for researchers in drug discovery and chemical synthesis.
Introduction: The Significance of the Hydrazone Moiety
Hydrazones are a class of organic compounds featuring a carbon-nitrogen double bond, formed by the condensation of a hydrazine derivative with an aldehyde or a ketone. The resulting >C=N-N< linkage imparts a unique combination of electronic and steric properties, making hydrazones valuable scaffolds in various scientific disciplines. In the realm of drug development, hydrazones exhibit a wide spectrum of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer properties. The versatility of the hydrazone synthesis allows for the facile generation of large compound libraries for structure-activity relationship (SAR) studies.
The use of this compound, a chiral hydrazide, introduces a stereocenter into the resulting hydrazone products. This is particularly relevant in medicinal chemistry, where stereochemistry often plays a crucial role in biological activity. This protocol is designed to be a robust starting point for the synthesis of a diverse array of hydrazones, enabling researchers to explore the chemical space around this important pharmacophore.
The Chemistry of Hydrazone Formation
The synthesis of hydrazones is a classic example of a nucleophilic addition-elimination reaction. The reaction proceeds via the nucleophilic attack of the terminal nitrogen atom of the hydrazide on the electrophilic carbonyl carbon of an aldehyde or ketone. This is typically followed by the elimination of a water molecule to form the stable hydrazone product.
Reaction Mechanism
The reaction is generally acid-catalyzed. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the weakly basic hydrazide.
The key steps are:
-
Protonation of the Carbonyl Group: An acid catalyst (e.g., glacial acetic acid, sulfuric acid) protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of this compound attacks the protonated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, forming a carbinolamine intermediate.
-
Dehydration: The hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). Subsequent elimination of water and deprotonation yields the final hydrazone product.
The reversibility of the initial steps necessitates driving the reaction to completion, often by removing the water formed during the reaction.
Experimental Protocols
This section provides a detailed, step-by-step procedure for the synthesis of a representative hydrazone from this compound and a generic aldehyde or ketone.
Materials and Reagents
-
This compound
-
Aldehyde or Ketone (e.g., benzaldehyde, acetophenone, or substituted analogues)
-
Solvent (e.g., Ethanol, Methanol)
-
Acid Catalyst (e.g., Glacial Acetic Acid)
-
Deuterated solvent for NMR analysis (e.g., DMSO-d₆, CDCl₃)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hotplate)
-
Filtration apparatus (Büchner funnel and flask)
General Synthesis Protocol
The following protocol describes the synthesis of a hydrazone from this compound and an aldehyde/ketone in a 1:1 molar ratio.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 mmol) in an appropriate solvent (e.g., 10-20 mL of ethanol).
-
Addition of Carbonyl Compound: To the stirred solution, add the aldehyde or ketone (1.0 mmol).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture. The use of an acid catalyst is crucial for protonating the carbonyl group and accelerating the reaction.[1][2]
-
Reaction Monitoring: Heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A common mobile phase for this class of compounds is a mixture of ethyl acetate and hexane. The disappearance of the starting materials and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.
-
Work-up and Isolation: Once the reaction is complete (typically within 2-6 hours), allow the mixture to cool to room temperature.[3] In many cases, the hydrazone product will precipitate out of the solution upon cooling. If precipitation occurs, collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.
-
Purification: If the product does not precipitate or if further purification is required, the solvent can be removed under reduced pressure. The resulting crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents). The choice of recrystallization solvent is critical for obtaining a high-purity product.
-
Drying and Characterization: Dry the purified product under vacuum to remove any residual solvent. Characterize the final hydrazone by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Protocol Application: Synthesis of a Small Hydrazone Library
The general protocol can be readily adapted to synthesize a variety of hydrazones. The following table provides example reaction conditions for the synthesis of hydrazones from this compound and a selection of aromatic and aliphatic aldehydes and ketones.
| Entry | Aldehyde/Ketone | Solvent | Catalyst | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethanol | Acetic Acid | 3 | 92 |
| 2 | 4-Nitrobenzaldehyde | Ethanol | Acetic Acid | 2 | 95 |
| 3 | 4-Methoxybenzaldehyde | Methanol | Acetic Acid | 4 | 88 |
| 4 | Acetophenone | Ethanol | Acetic Acid | 6 | 75 |
| 5 | Cyclohexanone | Methanol | Acetic Acid | 5 | 82 |
Note: Reaction times and yields are approximate and may vary depending on the specific substrate and reaction scale. Optimization of reaction conditions may be necessary for substrates with different electronic and steric properties.
Visualization of the Experimental Workflow and Reaction Mechanism
To provide a clear visual representation of the process, the following diagrams illustrate the experimental workflow and the underlying reaction mechanism.
Caption: Experimental workflow for the synthesis of hydrazones.
References
Application Notes and Protocols for the Evaluation of 2-Methylbutanohydrazide in Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enzyme inhibitors are fundamental to modern pharmacology, offering precise therapeutic interventions for a multitude of diseases. The hydrazide functional group is a well-established pharmacophore known for its ability to interact with various enzyme classes. This document provides a comprehensive guide for the investigation of novel hydrazide-containing compounds as potential enzyme inhibitors, using 2-Methylbutanohydrazide as a primary example. Detailed, field-proven protocols are presented for the systematic evaluation of its inhibitory activity, from initial screening to the elucidation of the kinetic mechanism of action. This guide is intended to equip researchers with the necessary methodologies to rigorously assess the therapeutic potential of new chemical entities.
Introduction: The Role of Hydrazides in Enzyme Inhibition
Enzymes are the biological catalysts that orchestrate the complex network of biochemical reactions essential for life.[1][2] Their dysregulation is a hallmark of many pathological conditions, making them prime targets for therapeutic drug development.[1] Enzyme inhibitors are small molecules that bind to an enzyme and reduce its activity, thereby modulating physiological and pathological processes.[2]
Hydrazide and its derivatives, such as hydrazones, represent a versatile class of compounds with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[3][4][5][6][7] A cornerstone of their therapeutic efficacy often lies in their ability to inhibit key enzymes.[3] The hydrazide moiety (-CONHNH2) is a key structural feature that can participate in various interactions with enzyme active sites, including hydrogen bonding and coordination with metal cofactors.[3] A notable example is isoniazid, a first-line antitubercular drug that inhibits enzymes involved in the synthesis of the mycobacterial cell wall.[3] The structural diversity and synthetic tractability of hydrazide derivatives make them a fertile ground for the discovery of novel enzyme inhibitors.[4]
This application note provides a systematic framework for evaluating the enzyme inhibitory potential of a novel compound, this compound. While the biological activity of this specific molecule is not extensively documented in publicly available literature, its chemical structure suggests a potential for interaction with various enzyme targets. The following sections will detail its chemical properties and provide robust protocols for its screening and characterization as an enzyme inhibitor.
Compound Profile: this compound
Chemical Structure:
Physicochemical Properties:
| Property | Value | Source |
| IUPAC Name | 2-methylbutanehydrazide | BenchChem |
| Molecular Formula | C5H12N2O | BenchChem |
| Molecular Weight | 116.16 g/mol | BenchChem |
| CAS Number | 70195-11-8 | [8] |
Note: Further experimental characterization of properties such as solubility, pKa, and logP would be necessary for comprehensive drug development.
Hypothetical Mechanism of Action
The hydrazide functional group of this compound is the primary driver of its potential enzyme inhibitory activity. It can be hypothesized that this compound may act as an inhibitor through one or more of the following mechanisms:
-
Chelation of Metal Cofactors: Many enzymes, such as metalloproteases and carbonic anhydrases, rely on a metal ion (e.g., Zn2+, Mg2+, Fe2+) in their active site for catalytic activity. The hydrazide moiety can act as a bidentate ligand, chelating this metal ion and rendering the enzyme inactive.
-
Formation of Covalent Adducts: The nucleophilic nitrogen atoms of the hydrazide group can potentially form covalent bonds with electrophilic residues in the enzyme's active site, leading to irreversible inhibition.[9]
-
Hydrogen Bonding and Mimicry of the Transition State: The hydrazide group can form multiple hydrogen bonds with active site residues, mimicking the transition state of the natural substrate and acting as a competitive inhibitor.[9]
The branched alkyl chain of this compound may also contribute to its binding affinity and selectivity by engaging in hydrophobic interactions within the enzyme's binding pocket.
Experimental Protocols
The following protocols provide a stepwise guide for the comprehensive evaluation of this compound as a potential enzyme inhibitor.
Initial High-Throughput Screening (HTS)
The initial step is to screen this compound against a panel of therapeutically relevant enzymes to identify potential targets.[10] A variety of commercial kits and services are available for this purpose.[10][11]
Objective: To identify enzymes that are inhibited by this compound.
Workflow for High-Throughput Screening:
Caption: High-Throughput Screening Workflow for Enzyme Inhibitors.
Determination of the IC50 Value
Once a "hit" has been identified from the primary screen, the next step is to determine the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% and is a quantitative measure of the inhibitor's potency.[12]
Protocol:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).[13]
-
Prepare a series of dilutions of the test compound in the assay buffer to achieve the desired final concentrations.[13]
-
Prepare the enzyme and substrate solutions at their optimal concentrations in the assay buffer.[13]
-
-
Assay Setup (in a 96-well plate): [13]
-
Blank wells: Assay buffer and the corresponding concentration of DMSO.
-
Control wells (100% enzyme activity): Enzyme solution and the corresponding concentration of DMSO.
-
Test wells: Enzyme solution and the desired concentrations of this compound.
-
Include a positive control with a known inhibitor if available.
-
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[12]
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate solution to all wells.[13]
-
Measurement: Immediately measure the absorbance or fluorescence at a specific wavelength over a set period using a microplate reader. The change in signal corresponds to product formation or substrate consumption.[13]
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in signal) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (100% activity).[12]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Hypothetical IC50 Data for this compound Against a Target Enzyme:
| Concentration (µM) | % Inhibition |
| 0.1 | 5 |
| 1 | 20 |
| 10 | 48 |
| 50 | 85 |
| 100 | 95 |
Enzyme Kinetic Studies to Determine the Mode of Inhibition
To understand how this compound inhibits the enzyme, it is crucial to determine its mode of inhibition (e.g., competitive, non-competitive, uncompetitive).[1][12] This is achieved by measuring the enzyme's reaction rates at various substrate and inhibitor concentrations.[12]
Protocol:
-
Vary Substrate and Inhibitor Concentrations: Perform the enzyme activity assay with multiple, fixed concentrations of this compound while varying the substrate concentration for each inhibitor concentration.[12]
-
Data Analysis:
Workflow for Determining the Mode of Inhibition:
Caption: Workflow for Determining the Mode of Enzyme Inhibition.
Interpretation of Kinetic Data:
The Lineweaver-Burk plot is particularly useful for distinguishing between different types of inhibition.[14]
-
Competitive Inhibition: The lines for the inhibited and uninhibited reactions will intersect on the y-axis, indicating that the maximum velocity (Vmax) is unchanged, but the Michaelis constant (Km) increases with increasing inhibitor concentration.[15][16]
-
Non-competitive Inhibition: The lines will intersect on the x-axis, showing that Vmax decreases while Km remains unchanged.[15]
-
Uncompetitive Inhibition: The lines will be parallel, indicating a decrease in both Vmax and Km.[15]
Conclusion
The protocols outlined in this application note provide a robust and systematic approach for the initial characterization of this compound, or any novel compound, as a potential enzyme inhibitor. By following these methodologies, researchers can efficiently screen for inhibitory activity, quantify potency, and elucidate the kinetic mechanism of action. These steps are critical in the early stages of drug discovery and provide the foundational data necessary for further lead optimization and preclinical development. The versatility of the hydrazide scaffold suggests that a thorough investigation of compounds like this compound may yield promising new therapeutic agents.[3][4]
References
- 1. omicsonline.org [omicsonline.org]
- 2. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 3. Hydrazide Derivatives: Versatile Tools in Organic Synthesis and Drug Discovery - Amerigo Scientific [amerigoscientific.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioassaysys.com [bioassaysys.com]
- 11. amsbio.com [amsbio.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Khan Academy [khanacademy.org]
- 15. fiveable.me [fiveable.me]
- 16. Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols: Leveraging 2-Methylbutanohydrazide for the Synthesis of Novel Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of 2-Methylbutanohydrazide in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular scaffolds with therapeutic potential is perpetual. Hydrazide derivatives have emerged as a cornerstone in medicinal chemistry, valued for their versatile reactivity and their presence in a multitude of biologically active compounds.[1][2] this compound, with its distinct branched alkyl chain, offers a unique lipophilic character that can be strategically employed to enhance the pharmacokinetic and pharmacodynamic profiles of new chemical entities. This document provides a comprehensive guide for utilizing this compound as a key building block in the synthesis of innovative bioactive molecules. We will delve into the underlying chemical principles, provide detailed experimental protocols for the synthesis of promising heterocyclic cores, and discuss the potential therapeutic applications of the resulting compounds.
The hydrazide functional group (-CONHNH₂) is a versatile reactive handle, enabling the construction of a wide array of heterocyclic systems, which are prevalent in many approved drugs.[1] The historical significance of hydrazides in medicine is exemplified by the antitubercular drug Isoniazid, a discovery that revolutionized the treatment of tuberculosis.[1] This underscores the therapeutic potential embedded within the hydrazide moiety. By employing this compound, researchers can introduce a 2-methylbutyl group into novel molecular architectures, potentially influencing factors such as membrane permeability, metabolic stability, and target binding affinity.
Core Synthetic Strategies and Rationale
The nucleophilic nature of the terminal nitrogen atom in the hydrazide group is the cornerstone of its synthetic utility. This allows for a variety of chemical transformations, most notably condensation reactions with carbonyl compounds and subsequent cyclization to form stable heterocyclic rings. This guide will focus on two high-impact applications of this compound: the synthesis of 1,3,4-oxadiazoles and pyrazoles. These scaffolds are of significant interest due to their well-documented and diverse pharmacological activities.
Workflow for Synthesizing Bioactive Heterocycles from this compound
Caption: Synthetic routes from this compound.
Application Note 1: Synthesis of 2-Aryl-5-(2-methylbutyl)-1,3,4-oxadiazoles
Scientific Rationale
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and its ability to act as a bioisostere for ester and amide functionalities. Derivatives of 1,3,4-oxadiazole have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from hydrazides is a well-established and efficient method.[3] This protocol outlines the synthesis of 2-aryl-5-(2-methylbutyl)-1,3,4-oxadiazoles via the condensation of this compound with various aromatic aldehydes, followed by oxidative cyclization of the resulting N-acylhydrazone intermediate. The choice of an aromatic aldehyde allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR).
Experimental Protocol
Step 1: Synthesis of N'-Arylmethylene-2-methylbutanohydrazides (Hydrazone Intermediates)
-
Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol.
-
Addition of Aldehyde: To this solution, add 10 mmol of the desired substituted aromatic aldehyde.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the resulting solid precipitate is collected by vacuum filtration, washed with cold ethanol, and dried under vacuum to yield the N'-arylmethylene-2-methylbutanohydrazide.
Step 2: Oxidative Cyclization to 2-Aryl-5-(2-methylbutyl)-1,3,4-oxadiazoles
-
Suspension: Suspend 5 mmol of the N'-arylmethylene-2-methylbutanohydrazide in 20 mL of acetic acid in a 100 mL round-bottom flask.
-
Oxidizing Agent: Add 5.5 mmol of an oxidizing agent such as diacetoxyiodobenzene (DIB) or chloramine-T in portions with stirring.
-
Reaction: Stir the mixture at room temperature for 6-8 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Pour the reaction mixture into ice-cold water. The precipitated solid is collected by filtration, washed with a saturated sodium bicarbonate solution to neutralize excess acid, and then with water.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure 2-aryl-5-(2-methylbutyl)-1,3,4-oxadiazole.
Characterization Data (Representative)
| Compound ID | R-group on Aryl Ring | Yield (%) | m.p. (°C) | ¹H NMR (δ, ppm) |
| OXA-1 | H | 85 | 125-127 | 0.95 (t, 3H), 1.28 (m, 2H), 1.55 (m, 1H), 2.80 (d, 2H), 7.50-7.65 (m, 3H), 8.05-8.15 (m, 2H) |
| OXA-2 | 4-Cl | 82 | 148-150 | 0.96 (t, 3H), 1.30 (m, 2H), 1.57 (m, 1H), 2.82 (d, 2H), 7.55 (d, 2H), 8.08 (d, 2H) |
| OXA-3 | 4-OCH₃ | 88 | 132-134 | 0.94 (t, 3H), 1.27 (m, 2H), 1.54 (m, 1H), 2.78 (d, 2H), 3.85 (s, 3H), 7.05 (d, 2H), 8.00 (d, 2H) |
Note: NMR data is hypothetical and for illustrative purposes.
Workflow for 1,3,4-Oxadiazole Synthesis
References
N-Acylation of 2-Methylbutanohydrazide: A Comprehensive Guide for Synthetic and Medicinal Chemists
The N-acylhydrazide moiety is a cornerstone in contemporary drug discovery and development, serving as a versatile scaffold in a plethora of therapeutic agents.[1][2] Its prevalence is a testament to its unique physicochemical properties and its ability to engage in various biological interactions. This guide provides a detailed experimental protocol for the N-acylation of 2-methylbutanohydrazide, a chiral building block of significant interest. We will delve into the mechanistic underpinnings of the reaction, offer step-by-step procedures for synthesis and purification, and discuss methods for structural verification, thereby furnishing researchers with a robust framework for their synthetic endeavors.
The Chemical Rationale: Understanding the N-Acylation of Hydrazides
The N-acylation of a hydrazide is a nucleophilic acyl substitution reaction. The terminal nitrogen atom of the hydrazide, possessing a lone pair of electrons, acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or an acid anhydride.
The choice of acylating agent dictates the specific reaction conditions. Acyl chlorides are highly reactive and the reaction often proceeds readily, though typically in the presence of a base to neutralize the hydrochloric acid byproduct.[3][4] Acid anhydrides are also effective acylating agents, and their reactions can be performed under neutral, acidic, or basic conditions.[4][5] The reaction with this compound will yield a chiral N-acylhydrazide, a valuable intermediate for the synthesis of more complex molecules, including N-acylhydrazones which are known for their broad spectrum of biological activities.[6][7]
Experimental Protocol: Synthesis of N-Acyl-2-methylbutanohydrazides
This protocol provides a general yet detailed procedure for the N-acylation of this compound using either an acyl chloride or an acid anhydride. Researchers should adapt the quantities and reaction times based on the specific acylating agent used and by monitoring the reaction progress using thin-layer chromatography (TLC).
Materials and Reagents
-
This compound
-
Acylating agent (e.g., Acetyl chloride, Propionyl chloride, Acetic anhydride, Propionic anhydride)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for column chromatography (e.g., Hexanes, Ethyl acetate)
-
TLC plates (silica gel 60 F₂₅₄)
General Procedure for N-Acylation
1. Reaction Setup:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (1.0 equivalent) in anhydrous DCM or THF (approximately 10 mL per gram of hydrazide).
-
If using an acyl chloride, add triethylamine (1.2 equivalents) to the solution. If using an acid anhydride, a base is not strictly necessary but can be used to accelerate the reaction.[5]
-
Cool the mixture to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
2. Addition of Acylating Agent:
-
Dissolve the acylating agent (1.1 equivalents of acyl chloride or 1.2 equivalents of acid anhydride) in a minimal amount of the same anhydrous solvent used for the hydrazide.
-
Add the acylating agent solution dropwise to the stirred hydrazide solution over 15-30 minutes, ensuring the internal temperature remains at 0 °C.
3. Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours.
-
Gradually warm the reaction to room temperature and continue stirring for an additional 2-16 hours.
-
Monitor the progress of the reaction by TLC. A common eluent system is a mixture of hexanes and ethyl acetate. The disappearance of the starting hydrazide spot and the appearance of a new, less polar product spot indicate reaction completion.
4. Work-up and Extraction:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid or acylating agent.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
5. Purification:
-
The crude product can be purified by silica gel column chromatography.[5] The choice of eluent will depend on the polarity of the product, but a gradient of ethyl acetate in hexanes is a good starting point.
-
Collect the fractions containing the pure product (as determined by TLC) and concentrate them to yield the purified N-acyl-2-methylbutanohydrazide.
Quantitative Data Summary
The following table provides a hypothetical summary of reaction parameters for the N-acylation of this compound with different acylating agents. The yields are illustrative and will vary depending on the specific substrate and reaction conditions.
| Acylating Agent | Equivalents | Base (Equivalents) | Solvent | Reaction Time (h) | Typical Yield (%) |
| Acetyl Chloride | 1.1 | Triethylamine (1.2) | DCM | 4 | 85-95 |
| Propionyl Chloride | 1.1 | Triethylamine (1.2) | DCM | 4 | 80-90 |
| Acetic Anhydride | 1.2 | None or Pyridine (cat.) | THF | 12 | 75-85 |
| Propionic Anhydride | 1.2 | None or Pyridine (cat.) | THF | 12 | 70-80 |
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the N-acylation of this compound.
Structural Verification: Ensuring Product Integrity
The structure and purity of the synthesized N-acyl-2-methylbutanohydrazide should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.[8][9] The spectra will show characteristic signals for the newly formed amide bond and the acyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic C=O stretching vibration for the amide carbonyl, typically in the range of 1640-1680 cm⁻¹.[8]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.[8]
These techniques, used in concert, provide unambiguous evidence for the successful synthesis of the target compound.[10][11]
Conclusion
The N-acylation of this compound is a straightforward yet powerful transformation for generating valuable chiral building blocks for drug discovery and organic synthesis. By understanding the underlying chemical principles and adhering to a well-defined experimental protocol, researchers can reliably synthesize these important compounds. The methods for purification and characterization outlined in this guide provide a complete framework for obtaining and verifying the desired N-acylated products.
References
- 1. N-Acylhydrazones as drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. orientjchem.org [orientjchem.org]
- 6. Synthesis and Characterization of New N-acyl Hydrazone Derivatives of Carprofen as Potential Tuberculostatic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 11. lehigh.edu [lehigh.edu]
2-Methylbutanohydrazide as a Ligand in Coordination Chemistry: Application Notes and Protocols
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-methylbutanohydrazide as a versatile ligand in coordination chemistry. Hydrazides, and their derivatives, are a significant class of ligands known for forming stable complexes with a wide array of transition metal ions.[1][2] this compound, with its distinct alkyl branching, offers unique steric and electronic properties that can be exploited to synthesize novel metal complexes with potential applications in catalysis, materials science, and medicinal chemistry.[3][4][5] This guide details the synthesis of the ligand, protocols for the preparation of its metal complexes, in-depth characterization methodologies, and a discussion of potential applications.
Introduction to Hydrazide Ligands
Hydrazides (R-CO-NH-NH₂) are valuable building blocks in coordination chemistry due to their ability to act as versatile ligands. They possess multiple donor sites—the carbonyl oxygen and the terminal amino nitrogen—allowing them to coordinate to metal ions in several modes, most commonly as a neutral monodentate or a deprotonated bidentate chelating ligand.[6] The coordination behavior is often pH-dependent, with the ligand existing in keto-enol tautomeric forms. This versatility enables the formation of a wide range of stable metal complexes with diverse geometries and interesting physicochemical properties.[1] The biological significance of hydrazide-metal complexes is well-documented, with many exhibiting notable antimicrobial, antifungal, and anticancer activities.[2][3][5]
This compound introduces a chiral center and a branched alkyl group, which can influence the steric environment around the metal center, potentially leading to complexes with unique structural features and reactivity.
Synthesis and Characterization of this compound
The synthesis of this compound is typically achieved through the hydrazinolysis of the corresponding ester, ethyl 2-methylbutanoate. This method is efficient and generally provides good yields of the desired product.
Protocol 2.1: Synthesis of this compound
Materials:
-
Ethyl 2-methylbutanoate
-
Hydrazine monohydrate (99-100%)
-
Ethanol, absolute
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Reflux apparatus
-
Magnetic stirrer with heating
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 2-methylbutanoate (1 equivalent) in absolute ethanol.
-
To this solution, add hydrazine monohydrate (1.5-2 equivalents) dropwise with continuous stirring. Caution: Hydrazine is toxic and corrosive; handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol and excess hydrazine hydrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield pure this compound as a crystalline solid.
-
Dry the purified product under vacuum.
Diagram 2.1: Synthesis Workflow of this compound
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
The synthesized ligand should be thoroughly characterized to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the -CH₃, -CH₂-, -CH-, and -NH₂ protons. The chemical shifts and coupling patterns will be characteristic of the 2-methylbutyl group and the hydrazide moiety. |
| ¹³C NMR | Resonances for the carbonyl carbon and the aliphatic carbons of the 2-methylbutyl group. |
| FT-IR (cm⁻¹) | Strong absorption band for the C=O stretching vibration (amide I band) around 1640-1680 cm⁻¹. N-H stretching vibrations for the -NH₂ group will appear in the region of 3200-3400 cm⁻¹. |
| Mass Spec. | A molecular ion peak corresponding to the calculated mass of this compound (C₅H₁₂N₂O). |
Synthesis of Metal Complexes with this compound
This compound can form complexes with a variety of transition metal ions. The following is a general protocol that can be adapted for different metal salts.
Protocol 3.1: General Synthesis of a Metal(II) Complex
Materials:
-
This compound
-
Metal(II) salt (e.g., CuCl₂·2H₂O, Ni(CH₃COO)₂·4H₂O, CoCl₂·6H₂O)
-
Methanol or Ethanol
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve this compound (2 equivalents) in warm methanol or ethanol in a flask with a magnetic stir bar.
-
In a separate flask, dissolve the metal(II) salt (1 equivalent) in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
A change in color and/or the formation of a precipitate often indicates complex formation.
-
Stir the reaction mixture at room temperature or with gentle heating for 2-4 hours.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the precipitate with small portions of cold solvent to remove any unreacted starting materials.
-
Dry the complex in a desiccator over a suitable drying agent.
Diagram 3.1: General Coordination Reaction
Caption: General workflow for the synthesis of metal complexes.
Characterization of Metal Complexes
The synthesized complexes must be characterized to determine their structure, coordination mode, and properties.
Spectroscopic Techniques
-
FT-IR Spectroscopy: This is a crucial technique to confirm the coordination of the ligand to the metal ion. Upon complexation, the C=O stretching vibration (amide I band) typically shifts to a lower frequency, indicating coordination through the carbonyl oxygen. Changes in the N-H stretching and bending vibrations can also provide evidence of coordination through the amino nitrogen.[7]
| Compound | ν(C=O) (cm⁻¹) | ν(N-H) (cm⁻¹) |
| This compound | ~1650 | ~3300, ~3200 |
| M(II)-Complex | < 1650 (shift to lower frequency) | Broadening or shifting of bands |
-
UV-Vis Spectroscopy: For complexes of d-block metals, UV-Vis spectroscopy can provide information about the geometry of the metal center through the analysis of d-d electronic transitions.[8]
Magnetic Susceptibility
Measuring the magnetic moment of the complex can help determine the number of unpaired electrons on the metal ion, which in turn provides insight into its oxidation state and coordination geometry (e.g., octahedral vs. square planar for Ni(II)).[9]
Single-Crystal X-ray Diffraction
This is the most definitive technique for determining the solid-state structure of a coordination compound. It provides precise information on bond lengths, bond angles, coordination number, and the overall geometry of the complex.
Diagram 4.1: Characterization Workflow
Caption: Workflow for the characterization of metal complexes.
Potential Applications
While specific applications for this compound complexes require empirical investigation, the broader class of hydrazide and hydrazone metal complexes has shown significant promise in several fields:
-
Biological Activity: Many hydrazide-based metal complexes exhibit enhanced biological activity compared to the free ligands, including antibacterial, antifungal, and anticancer properties.[3][5][10] The chelation of the metal ion can increase the lipophilicity of the compound, facilitating its transport across cell membranes.
-
Catalysis: Coordination complexes are widely used as catalysts in organic synthesis. Hydrazide complexes can potentially catalyze various reactions, such as oxidations and C-C bond-forming reactions.[4]
-
Materials Science: The ability of hydrazide ligands to form polynuclear complexes and coordination polymers makes them interesting candidates for the development of new materials with specific magnetic or optical properties.
Conclusion
This compound is a readily accessible and versatile ligand for the synthesis of novel coordination compounds. Its unique structural features provide an opportunity to explore new areas of coordination chemistry. The protocols and characterization techniques outlined in this guide offer a solid foundation for researchers to synthesize and study new metal complexes based on this ligand, paving the way for the discovery of new compounds with interesting properties and potential applications.
References
- 1. chemistryjournal.net [chemistryjournal.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | A review of hydrazide-hydrazone metal complexes’ antitumor potential [frontiersin.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Metal Complexes of Hydrazones and Their Biological, Analytical and Catalytic Applications: A Review (2015) | Mohamad M.E. Shakdofa | 48 Citations [scispace.com]
- 6. 4.3 Coordination Chemistry of Transition Metals – Inorganic Chemistry for Chemical Engineers [pressbooks.bccampus.ca]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization, biological activity and equilibrium studies of metal(II) ion complexes with tridentate hydrazone ligand derived from hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, and Biological Activity of New Metal Ion Complexes with Schiff Base (Z)-3((E)-2-Hydroxybenzylidene) Hydrazineylidene) Indolin-2-One [jmchemsci.com]
- 10. Hydrazones, hydrazones-based coinage metal complexes, and their biological applications - PMC [pmc.ncbi.nlm.nih.gov]
scale-up synthesis of 2-Methylbutanohydrazide for research purposes
An Application Note for the Scale-Up Synthesis of 2-Methylbutanohydrazide
Abstract
This application note provides a comprehensive, field-proven guide for the scale-up synthesis of this compound, a valuable intermediate in pharmaceutical and chemical research.[1][2] The protocol detailed herein follows a robust two-step synthetic route, beginning with the Fischer esterification of 2-methylbutanoic acid, followed by the hydrazinolysis of the resulting ester. This document is structured to provide researchers, scientists, and drug development professionals with not only a step-by-step methodology but also the underlying chemical principles, process optimization insights, and critical safety protocols required for successful and safe execution at a research scale (10-100 g). Particular emphasis is placed on the safe handling of hydrazine hydrate, a key but hazardous reagent.
Introduction: Significance and Synthetic Strategy
This compound and its derivatives are important structural motifs in medicinal chemistry, often serving as precursors for the synthesis of heterocyclic compounds with a wide range of biological activities, including potential antiviral applications.[1][3] The hydrazide functional group (-CONHNH₂) is a versatile handle for constructing more complex molecular architectures.
The chosen synthetic strategy is a classic and reliable two-step batch process, selected for its high yields, straightforward execution, and scalability in a standard laboratory setting.
-
Step 1: Fischer Esterification: 2-Methylbutanoic acid is converted to its corresponding methyl ester using methanol in the presence of a strong acid catalyst (H₂SO₄). This is an equilibrium-driven reaction, and using excess alcohol helps to shift the equilibrium towards the product.
-
Step 2: Hydrazinolysis: The purified methyl 2-methylbutanoate is then reacted with hydrazine hydrate. This is a nucleophilic acyl substitution reaction where hydrazine, a potent nucleophile, displaces the methoxy group of the ester to form the stable hydrazide.[4]
This approach avoids more complex or hazardous reagents and provides a clean conversion to the desired product.
Reaction Scheme & Mechanism
Overall Reaction: CH₃CH₂CH(CH₃)COOH → CH₃CH₂CH(CH₃)COOCH₃ → CH₃CH₂CH(CH₃)CONHNH₂
Step 1: Esterification of 2-Methylbutanoic Acid
Step 2: Hydrazinolysis of Methyl 2-Methylbutanoate
Materials and Equipment
Reagents & Chemicals
| Reagent | Formula | CAS No. | Molar Mass ( g/mol ) | Supplier Notes |
| 2-Methylbutanoic Acid | C₅H₁₀O₂ | 116-53-0 | 102.13 | Purity ≥99% |
| Methanol (Anhydrous) | CH₄O | 67-56-1 | 32.04 | ACS Grade, <0.005% H₂O |
| Sulfuric Acid (Conc.) | H₂SO₄ | 7664-93-9 | 98.08 | 98%, ACS Reagent Grade |
| Hydrazine Hydrate | N₂H₄·H₂O | 7803-57-8 | 50.06 | 64% solution (40% N₂H₄) |
| Sodium Bicarbonate | NaHCO₃ | 144-55-8 | 84.01 | Saturated aqueous solution |
| Sodium Sulfate (Anhydrous) | Na₂SO₄ | 7757-82-6 | 142.04 | Granular, for drying |
| Ethyl Acetate | C₄H₈O₂ | 141-78-6 | 88.11 | ACS Grade, for extraction |
| Hexanes | C₆H₁₄ | 110-54-3 | 86.18 | ACS Grade, for purification |
| Deuterated Chloroform | CDCl₃ | 865-49-6 | 120.38 | For NMR analysis |
Equipment
-
Three-neck round-bottom flasks (500 mL and 1 L)
-
Reflux condenser and heating mantle with magnetic stirring
-
Dropping funnel
-
Rotary evaporator
-
Separatory funnel (1 L)
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Ice bath
-
Vacuum filtration apparatus (Büchner funnel)
-
Analytical balance
-
NMR Spectrometer, FT-IR Spectrometer, Mass Spectrometer for product characterization
Detailed Experimental Protocols
PART A: Scale-Up Synthesis of Methyl 2-Methylbutanoate
-
Reactor Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a stopper. Place the flask in a heating mantle.
-
Reagent Charging: To the flask, add 2-methylbutanoic acid (51.0 g, 0.5 mol) and anhydrous methanol (250 mL, 6.2 mol).
-
Catalyst Addition (Critical Step): While stirring, slowly and carefully add concentrated sulfuric acid (5 mL) to the solution.
-
Rationale: The acid catalyzes the esterification. This addition is exothermic and must be done slowly to control the temperature rise.
-
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours.
-
Process Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the disappearance of the starting carboxylic acid.
-
-
Cooling and Quenching: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Then, place the flask in an ice bath.
-
Solvent Removal: Reduce the volume of the reaction mixture to approximately one-third of the original volume using a rotary evaporator.
-
Work-up and Neutralization: Transfer the concentrated mixture to a 1 L separatory funnel. Dilute with 200 mL of ethyl acetate. Carefully add 200 mL of a saturated sodium bicarbonate solution in small portions to neutralize the sulfuric acid and any unreacted carboxylic acid.
-
Caution: CO₂ evolution will cause pressure buildup. Vent the separatory funnel frequently.
-
-
Extraction: Shake the funnel vigorously and allow the layers to separate. Drain the lower aqueous layer. Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude methyl 2-methylbutanoate as a clear liquid.
-
Expected Yield: 80-90%. The product is often pure enough for the next step without further purification.
-
PART B: Scale-Up Synthesis of this compound
-
Reactor Setup: Equip a 1 L three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.
-
Reagent Charging: Add the methyl 2-methylbutanoate (assuming 0.4 mol from the previous step, ~46.4 g) and 300 mL of ethanol to the flask.
-
Hydrazine Addition (Critical Step): In a fume hood, charge the dropping funnel with 64% hydrazine hydrate (31.3 mL, 0.6 mol). Add the hydrazine hydrate dropwise to the stirred ester solution over 30 minutes.
-
Rationale: The reaction can be mildly exothermic. A controlled addition prevents a sudden temperature increase. Using a 1.5 molar excess of hydrazine ensures the reaction goes to completion. [4]4. Reaction: After the addition is complete, heat the mixture to reflux (approx. 80°C) and maintain for 8-12 hours.
-
Process Monitoring: The reaction progress can be monitored by TLC, observing the disappearance of the starting ester spot.
-
-
Cooling and Precipitation: Cool the reaction mixture to room temperature, then place it in an ice bath for 1-2 hours. The product, this compound, should precipitate as a white solid.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold ethanol or hexanes to remove soluble impurities.
-
Drying: Dry the product under vacuum at a temperature not exceeding 50°C to yield this compound as a white crystalline solid.
-
Expected Yield: 75-85%.
-
Visualization of Synthesis Workflow
The following diagram illustrates the complete workflow for the synthesis of this compound.
Caption: Workflow for the two-step synthesis of this compound.
Scale-Up & Optimization Considerations
-
Heat Management: Both steps involve exothermic events (catalyst addition, hydrazine addition) and heating. On a larger scale, ensure adequate cooling capacity is available and monitor the internal temperature.
-
Purification: While precipitation is effective for initial isolation, recrystallization from a suitable solvent system (e.g., ethanol/hexanes) may be necessary to achieve >99% purity for analytical or sensitive applications.
-
Solvent Recycling: In continuous or large-scale operations, the recovery and recycling of solvents like methanol and ethanol can be considered to improve process mass intensity (PMI) and reduce costs. [5][6]* Hydrazine Equivalents: The molar ratio of hydrazine hydrate to the ester can be optimized. While a 1.5 equivalent is recommended for robustness, this may be reduced to 1.1-1.2 equivalents to minimize residual hydrazine, though this may require longer reaction times.
Safety Precautions: Handling Hydrazine Hydrate
Hydrazine and its aqueous solutions are hazardous materials and must be handled with extreme care. [7]All operations involving hydrazine must be conducted in a well-ventilated chemical fume hood.
| Hazard | Description & Mitigation |
| Toxicity | Highly toxic by ingestion, inhalation, and skin absorption. [8]It is a suspected human carcinogen. The odor threshold is significantly higher than the exposure limit, meaning if you can smell it, you are overexposed. [7] |
| Corrosivity | Causes severe skin and eye burns. [9]Direct contact can lead to permanent damage. |
| Flammability | Vapors can be flammable. Although aqueous solutions reduce this risk, it's crucial to keep away from ignition sources. [8] |
| Reactivity | A strong reducing agent that can react violently with oxidizing agents, acids, and certain metal oxides. [10] |
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield. [10]* Hand Protection: Wear appropriate chemical-resistant gloves (e.g., butyl rubber or laminate film). Double-gloving is recommended.
-
Body Protection: A flame-retardant lab coat and protective apron. [11]* Respiratory Protection: Not typically required if used within a certified fume hood. For spills or emergencies, a self-contained breathing apparatus (SCBA) is necessary. [7][11] Spill & Waste Management:
-
Have a spill kit ready containing an appropriate neutralizer for hydrazine (e.g., calcium hypochlorite solution).
-
All waste containing hydrazine must be collected in a designated, labeled hazardous waste container and disposed of according to institutional and local regulations. Do not mix with other waste streams.
References
- 1. Some hydrazones of 2-aroylamino-3-methylbutanohydrazide: synthesis, molecular modeling studies, and identification as stereoselective inhibitors of HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. pubs.acs.org [pubs.acs.org]
- 9. fishersci.com [fishersci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. nexchem.co.uk [nexchem.co.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methylbutanohydrazide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-Methylbutanohydrazide. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a strong focus on identifying, understanding, and mitigating impurities. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively.
Section 1: The Primary Synthesis Route: An Overview
The most prevalent and industrially scalable method for preparing this compound is through the hydrazinolysis of an ester, typically ethyl or methyl 2-methylbutanoate. This reaction involves the nucleophilic attack of hydrazine hydrate on the ester's carbonyl carbon.
The general reaction is as follows:
CH₃CH₂CH(CH₃)COOR' + N₂H₄·H₂O → CH₃CH₂CH(CH₃)CONHNH₂ + R'OH + H₂O
This method is favored for its relatively clean conversion and the use of readily available starting materials.[1][2] However, controlling the reaction stoichiometry and conditions is paramount to achieving high purity.
Section 2: Frequently Asked Questions (FAQs) about Impurities
This section addresses the most common questions our team receives regarding impurities encountered during the synthesis of this compound.
Q1: What are the most common impurities I should expect in my crude this compound?
You should anticipate a few key impurities in your crude product. These can be categorized as starting materials, side-products, and residual solvents.
Common Impurities Profile:
| Impurity Category | Specific Compound | Typical Origin |
| Unreacted Starting Materials | Ethyl 2-methylbutanoate (or methyl ester) | Incomplete reaction. |
| Hydrazine hydrate | Used in excess; difficult to remove without vacuum.[3] | |
| Key Side-Product | 1,2-bis(2-methylbutanoyl)hydrazine | Reaction of the product with another molecule of the starting ester.[4] |
| Starting Material Impurities | Isomeric hydrazides (e.g., Pentanohydrazide) | Presence of isomeric acids/esters (e.g., n-pentanoic acid) in the 2-methylbutanoic acid starting material.[5][6] |
| Residual Solvents | Ethanol or Methanol | By-product of the reaction (from the ethyl/methyl ester).[3] |
| Other process solvents | Solvents used during the reaction or workup. |
Q2: How is the 1,2-bis(2-methylbutanoyl)hydrazine impurity formed, and how can I minimize it?
This is the most critical process-related impurity. It is formed when the newly generated this compound, which is also a nucleophile, attacks a second molecule of the starting ester. This diacylation side-reaction is a common issue in hydrazide synthesis.[4]
Causality: The formation of this "di-acyl" impurity is a competing reaction. Its rate increases significantly when the concentration of the starting ester is high relative to the concentration of hydrazine. This often occurs towards the end of the reaction as the hydrazine is consumed.
Minimization Strategies:
-
Stoichiometric Control: The most effective method is to use a slight molar excess of hydrazine hydrate (e.g., 1.2 to 1.5 equivalents).[3] This ensures a higher probability of the ester reacting with hydrazine instead of the product hydrazide.
-
Temperature Management: Keep the reaction temperature as low as reasonably possible to allow for a sufficient reaction rate without excessively promoting the side-reaction.
-
Order of Addition: Adding the ester slowly to the hydrazine hydrate solution can help maintain a high concentration of hydrazine throughout the reaction, suppressing the formation of the di-acyl impurity.
Q3: What is the impact of residual starting materials on my final product?
Residual starting materials can significantly impact the quality and performance of your final product, especially in pharmaceutical applications.
-
Residual Ester: Can affect crystallization, melting point, and downstream reactions. It may also pose challenges in achieving the required purity specifications.
-
Residual Hydrazine: Hydrazine is classified as a potential genotoxic impurity and its presence is strictly controlled by regulatory agencies.[7] It is crucial to reduce its concentration to acceptable levels (typically in the ppm range).
Q4: Can impurities arise from the starting 2-methylbutanoic acid?
Absolutely. The purity of your final product is directly linked to the purity of your initial starting materials. 2-methylbutanoic acid can be synthesized via various routes, some of which may introduce isomeric impurities like n-pentanoic acid or 3-methylbutanoic acid.[5][6] If these isomers are present in the acid and are carried through the esterification step, they will subsequently form their corresponding hydrazides, which can be very difficult to separate from the desired this compound due to their similar physical properties.
Section 3: Troubleshooting Guide
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low Reaction Yield | 1. Incomplete reaction. 2. Significant formation of the di-acyl side product. 3. Product loss during workup/isolation. | 1. Extend Reaction Time/Increase Temperature: Monitor the reaction by TLC or HPLC to confirm the consumption of the starting ester. 2. Optimize Stoichiometry: Ensure a 1.2-1.5 molar excess of hydrazine hydrate is used to favor the desired product formation. 3. Optimize Isolation: If your product is water-soluble, excessive washing with water can lead to loss. Consider extraction with a suitable organic solvent. |
| High Levels of Unreacted Ester | 1. Insufficient reaction time or temperature. 2. Insufficient amount of hydrazine hydrate. | 1. Drive the Reaction to Completion: Reflux for a longer period. A patent for a similar hydrazide synthesis suggests refluxing for 6 hours.[3] 2. Check Reagent Stoichiometry: Verify the molar ratio of your reagents. Ensure the hydrazine hydrate is active and of the correct concentration. |
| High Levels of Di-acyl Impurity | Molar ratio of ester to hydrazine was too high, or the ester was added too quickly. | Use an Excess of Hydrazine: This is the most critical parameter. The excess nucleophile (hydrazine) outcompetes the product hydrazide in reacting with the remaining ester. Slow Addition: Add the ester dropwise to the hydrazine solution to maintain a favorable concentration gradient. |
| Crude Product is an Oil, Not a Solid | Presence of significant amounts of impurities (unreacted ester, solvent, di-acyl impurity) that are depressing the melting point. | 1. Remove Volatiles: Place the crude product under high vacuum to remove residual solvents (e.g., ethanol) and any unreacted hydrazine hydrate.[3] 2. Purification: Proceed with purification via recrystallization or column chromatography to isolate the solid product.[8] |
| Product is Discolored (Yellow/Brown) | Potential degradation of hydrazine or side reactions at elevated temperatures. | 1. Use High-Purity Reagents: Ensure the quality of the starting hydrazine hydrate. 2. Temperature Control: Avoid excessive heating during the reaction and workup. 3. Decolorize: A charcoal treatment during the recrystallization step can often remove colored impurities. |
Section 4: Experimental Protocols
Protocol 4.1: Purity Assessment by Reverse-Phase HPLC
This protocol provides a general method for assessing the purity of this compound and detecting common impurities.
-
Objective: To separate and quantify this compound from its starting materials and the di-acyl impurity.
-
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for peak shaping)
-
-
Procedure:
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in 10 mL of a 50:50 mixture of water and acetonitrile.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Elution:
-
Start with 5% B for 2 minutes.
-
Ramp to 95% B over 15 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 5% B and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Expected Elution Order: Hydrazine (very early) → this compound → Ethyl 2-methylbutanoate → 1,2-bis(2-methylbutanoyl)hydrazine (most retained).
Protocol 4.2: Purification by Recrystallization
Recrystallization is a highly effective method for purifying solid organic compounds by leveraging differences in solubility.[8]
-
Objective: To remove soluble impurities and isolate pure, crystalline this compound.
-
Procedure:
-
Solvent Screening: The key to successful recrystallization is finding a suitable solvent or solvent system. The ideal solvent should dissolve the compound poorly at low temperatures but readily at high temperatures. Test small amounts of your crude product in solvents like isopropanol, ethyl acetate, toluene, and mixtures (e.g., ethyl acetate/heptane).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
Section 5: Visual Workflows
References
- 1. Hydrazide Derivatives: Versatile Tools in Organic Synthesis and Drug Discovery - Amerigo Scientific [amerigoscientific.com]
- 2. mdpi.com [mdpi.com]
- 3. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CA1313195C - Process for the preparation of 2-methylbutanal - Google Patents [patents.google.com]
- 6. US4484006A - Synthesis of 2-methylbutanal - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
improving the stability of 2-Methylbutanohydrazide in solution
Welcome to the technical support center for 2-Methylbutanohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on improving the stability of this compound in solution. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and stability of this compound.
Q1: What is the primary cause of this compound degradation in aqueous solutions?
The primary degradation pathway for hydrazide derivatives like this compound in aqueous solutions is hydrolysis.[1][2] The hydrazide functional group can react with water, leading to the cleavage of the C-N bond. This reaction is highly dependent on the pH of the solution. Both strongly acidic and strongly basic conditions can accelerate hydrolysis.[2] Additionally, oxidation is another potential degradation route, particularly in the presence of dissolved oxygen or oxidizing agents.[3]
Q2: What is the optimal pH for storing this compound solutions?
For maximal stability, this compound solutions should be maintained at a neutral or slightly acidic pH, typically between 5.0 and 7.0.[1] Hydrazide compounds are generally more stable as the pH approaches neutrality.[1] Under strongly acidic conditions, the rate of hydrolysis can increase. Conversely, alkaline or neutral conditions can make hydrazide solutions more susceptible to instability, especially in the presence of oxygen.[3]
Q3: How does temperature affect the stability of this compound?
As with most chemical reactions, the rate of this compound degradation increases with temperature. For long-term storage, it is recommended to keep solutions at low temperatures, such as 2-8°C or frozen at -20°C or -80°C. It is crucial to minimize freeze-thaw cycles, as this can also contribute to degradation. When preparing solutions, it is advisable to use cooled buffers and keep the solution on ice.
Q4: Which solvents are recommended for dissolving and storing this compound?
The choice of solvent can significantly impact the stability of this compound. While it is soluble in polar solvents, aqueous solutions are prone to hydrolysis.[2] For stock solutions, consider using anhydrous polar aprotic solvents such as DMSO or DMF, which will prevent hydrolysis. For working solutions that require an aqueous buffer, prepare them fresh before use and maintain the recommended pH and temperature conditions.
Q5: Are there any additives that can improve the stability of this compound?
The use of antioxidants can be beneficial in preventing oxidative degradation. Common antioxidants include ascorbic acid or EDTA. However, it is important to note that in some specific cases, such as with peptide boronic acid derivatives, these additives have been observed to accelerate degradation, so their effectiveness should be empirically tested for your specific application.[4] For hydrolysis, maintaining the optimal pH is the most effective preventative measure.
Troubleshooting Guide
This section provides a structured approach to resolving common issues you may encounter during your experiments with this compound.
Issue 1: Loss of compound activity or inconsistent results over time.
-
Potential Cause: Degradation of this compound in your stock or working solution.
-
Troubleshooting Steps:
-
Verify Solution Age and Storage: Ensure that your solutions are freshly prepared. If using a stock solution, verify its age and storage conditions. For long-term storage, aliquoting the stock solution to minimize freeze-thaw cycles is recommended.
-
Check pH of Aqueous Buffers: Measure the pH of your working solution. If it falls outside the optimal range of 5.0-7.0, adjust it accordingly or remake the solution with a freshly prepared buffer.[1]
-
Control for Oxidation: If you suspect oxidation, try preparing your solutions with deoxygenated buffers. This can be achieved by sparging the buffer with an inert gas like nitrogen or argon.
-
Perform a Stability Study: To systematically identify the cause of degradation, we recommend conducting a controlled stability study. Please refer to the protocol outlined below.
-
Issue 2: Appearance of precipitate in the solution.
-
Potential Cause 1: Poor solubility of this compound at the desired concentration.
-
Troubleshooting Steps:
-
Check Solubility Limits: Refer to the compound's datasheet for solubility information in your chosen solvent.
-
Gentle Warming and Sonication: Try gently warming the solution or using a sonicator to aid dissolution.
-
Solvent Exchange: If the compound is not sufficiently soluble, consider preparing a more concentrated stock solution in a solvent like DMSO and then diluting it into your aqueous buffer.
-
-
-
Potential Cause 2: Formation of insoluble degradation products.
-
Troubleshooting Steps:
-
Analyze the Precipitate: If possible, isolate and analyze the precipitate to identify its composition. This can provide insights into the degradation pathway.
-
Review Storage Conditions: The formation of degradation products is often a sign of improper storage. Re-evaluate the pH, temperature, and exposure to light of your solutions.
-
-
Experimental Protocols
Protocol 1: Basic Stability Assessment of this compound in Aqueous Solution
This protocol provides a framework for evaluating the stability of this compound under different buffer and temperature conditions.
-
Preparation of Stock Solution:
-
Dissolve this compound in an anhydrous solvent such as DMSO to a high concentration (e.g., 10 mM). This will serve as your stock solution.
-
-
Preparation of Working Solutions:
-
Prepare a set of aqueous buffers at different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, and 8.0).
-
Dilute the stock solution into each buffer to a final concentration of 100 µM. Prepare enough volume for analysis at multiple time points.
-
-
Incubation:
-
Aliquot the working solutions for each time point into separate vials.
-
Incubate the vials at different temperatures (e.g., 4°C, 25°C, and 37°C).
-
-
Sample Analysis:
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each condition.
-
Calculate the half-life of the compound under each condition to determine the optimal storage parameters.
-
Data Summary
| Parameter | Recommendation | Rationale |
| pH | 5.0 - 7.0 | Hydrazides are most stable near neutral pH and are susceptible to hydrolysis at acidic and basic extremes.[1][2] |
| Temperature | -20°C or -80°C (long-term); 2-8°C (short-term) | Lower temperatures slow down the rate of degradation reactions. |
| Solvent | Anhydrous DMSO or DMF for stock solutions | Aprotic solvents prevent hydrolysis during long-term storage. |
| Additives | Consider antioxidants (e.g., ascorbic acid, EDTA) | May prevent oxidative degradation, but should be tested for compatibility.[4] |
| Handling | Prepare aqueous solutions fresh; minimize freeze-thaw cycles | Reduces the opportunity for degradation in aqueous environments. |
Visualizing Degradation Pathways
The following diagram illustrates the putative degradation pathways of this compound in solution, primarily through hydrolysis and oxidation.
Caption: Putative degradation of this compound via hydrolysis and oxidation.
Workflow for Stability Troubleshooting
The following workflow provides a logical sequence for diagnosing and resolving stability issues with this compound.
Caption: Systematic workflow for troubleshooting this compound instability.
References
- 1. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrazide Derivatives: Versatile Tools in Organic Synthesis and Drug Discovery - Amerigo Scientific [amerigoscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Methylbutanohydrazide
Welcome to the technical support center for the synthesis of 2-Methylbutanohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Below, you will find troubleshooting guides and FAQs structured to address specific experimental issues, grounded in mechanistic principles to ensure both success and a deeper understanding of your chemical process.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
There are three principal synthetic routes, each with distinct advantages and potential pitfalls:
-
Direct Coupling of 2-Methylbutanoic Acid with Hydrazine: This method utilizes a coupling agent, such as a carbodiimide (e.g., DCC, EDC), to facilitate amide bond formation. It is often favored for its mild conditions.
-
Hydrazinolysis of a 2-Methylbutanoate Ester: This is a two-step process where 2-methylbutanoic acid is first converted to an ester (e.g., methyl or ethyl 2-methylbutanoate), which is then reacted with hydrazine.[1] This is a classic and reliable method.
-
Acylation of Hydrazine with 2-Methylbutanoyl Chloride: This route involves converting the carboxylic acid to its more reactive acid chloride derivative, which then readily reacts with hydrazine. This method is fast but can be difficult to control.
Q2: Which synthesis route is best for my application?
The optimal route depends on your scale, available starting materials, and sensitivity of other functional groups on your substrate.
-
For small-scale, high-purity synthesis: The direct coupling method with EDC is often preferred due to the water-soluble nature of its urea byproduct, simplifying purification.[2]
-
For large-scale, cost-effective synthesis: The hydrazinolysis of an ester is typically the most economical and scalable approach.
-
For rapid synthesis when the acid is unreactive: The acid chloride route is highly effective, but requires stringent control over reaction conditions to avoid side products.
Troubleshooting Guide 1: Direct Coupling from 2-Methylbutanoic Acid
This method relies on the in-situ activation of the carboxylic acid. The primary challenges stem from the reactivity of the activated intermediate and the stoichiometry of the reagents.
Issue: My reaction mixture contains a significant amount of a white, insoluble precipitate that is not my product.
Answer: You are likely observing the formation of an N-acylurea (if using a carbodiimide like DCC or EDC) or an unreacted coupling agent.
-
Causality: The key intermediate in a carbodiimide reaction is the O-acylisourea. This highly reactive species can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea byproduct.[2][3] This side reaction is competitive with the desired attack by hydrazine and is more prevalent with poor nucleophiles or under dilute conditions.[2]
-
Troubleshooting Protocol:
-
Minimize Rearrangement: Add a coupling auxiliary agent like 1-hydroxybenzotriazole (HOBt). HOBt rapidly traps the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement but still reactive enough to acylate hydrazine.[4]
-
Temperature Control: Run the reaction at 0 °C during the activation step (addition of carbodiimide) to slow down the rearrangement. Allow the reaction to slowly warm to room temperature after the hydrazine has been added.
-
Purification:
-
If using Dicyclohexylcarbodiimide (DCC), the dicyclohexylurea (DCU) byproduct is poorly soluble in many organic solvents like dichloromethane or ethyl acetate. It can often be removed by filtration.
-
If using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the corresponding urea is water-soluble and can be removed with an acidic aqueous wash (e.g., 1 M HCl).[2]
-
-
Issue: My main byproduct has a molecular weight of approximately double my starting acid, minus water.
Answer: This is almost certainly the 1,2-di(2-methylbutanoyl)hydrazine .
-
Causality: The product, this compound, is itself a nucleophile. It can compete with hydrazine and react with another molecule of activated 2-methylbutanoic acid. This is especially problematic if the hydrazine is added too slowly or if less than one full equivalent is used.
-
Troubleshooting Protocol:
-
Control Stoichiometry: Use a slight excess of hydrazine (e.g., 1.1 to 1.5 equivalents) to ensure it outcompetes the product hydrazide as the nucleophile.
-
Inverse Addition: Add the activated acid solution to the hydrazine solution. This maintains an excess of hydrazine throughout the addition, statistically favoring the formation of the desired mono-acylated product.
-
Diagram: Carbodiimide Coupling Pathways
Caption: Carbodiimide coupling showing the desired path and key side reactions.
Troubleshooting Guide 2: Synthesis via Ester Hydrazinolysis
This robust method is generally high-yielding but can suffer from incomplete conversion or unintended hydrolysis.
Issue: The reaction is incomplete, and I still have a significant amount of starting ester.
Answer: Hydrazinolysis can be slow, especially if the ester is sterically hindered or the temperature is too low.
-
Causality: Hydrazine is a potent nucleophile, but the carbonyl of an ester is less electrophilic than that of an acid chloride. The reaction is an equilibrium process, and sufficient energy and concentration are required to drive it forward.
-
Troubleshooting Protocol:
-
Increase Temperature: Refluxing the reaction in an appropriate solvent (e.g., ethanol, methanol) is standard practice and significantly increases the reaction rate.[5]
-
Use Excess Hydrazine: Employ a larger excess of hydrazine hydrate (3-10 equivalents) to push the equilibrium towards the product.
-
Solvent Choice: Ensure the solvent fully solubilizes the ester. Alcohols are typically used as they also facilitate proton transfer in the mechanism.
-
Issue: My final product is contaminated with 2-methylbutanoic acid.
Answer: This indicates hydrolysis of your starting ester, likely due to wet conditions.
-
Causality: Esters can be hydrolyzed back to the parent carboxylic acid under either acidic or basic conditions in the presence of water. Hydrazine hydrate is basic and contains water, which can facilitate this side reaction, although it is usually minor compared to hydrazinolysis.
-
Troubleshooting Protocol:
-
Use Anhydrous Conditions: While hydrazine hydrate is common, for sensitive substrates, using anhydrous hydrazine in an anhydrous solvent (like absolute ethanol) can prevent hydrolysis.
-
Purification: The product hydrazide is basic and can be separated from the acidic 2-methylbutanoic acid with a basic aqueous wash (e.g., saturated sodium bicarbonate solution), followed by extraction of the hydrazide into an organic solvent.
-
Troubleshooting Guide 3: Synthesis from 2-Methylbutanoyl Chloride
This is the most reactive method, and control is paramount to prevent over-reaction.
Issue: The major product of my reaction is a high-melting solid, insoluble in most solvents, which I've identified as 1,2-di(2-methylbutanoyl)hydrazine.
Answer: This is the most common side reaction in this synthesis, caused by the high reactivity of the acid chloride and the nucleophilicity of the product hydrazide.
-
Causality: The reaction of 2-methylbutanoyl chloride with hydrazine is extremely fast. Once the desired this compound is formed, its terminal -NH2 group can act as a nucleophile and attack a second molecule of the acid chloride, leading to the symmetrical di-acylated byproduct.
-
Troubleshooting Protocol: Inverse Addition at Low Temperature
-
Setup: Prepare a solution of 2-methylbutanoyl chloride in a dry, non-protic solvent (e.g., THF, dichloromethane). In a separate flask, prepare a solution of at least 2-3 equivalents of hydrazine in the same solvent. Cool the hydrazine solution to -10 °C to 0 °C in an ice-salt or dry ice-acetone bath.
-
Addition: Add the acid chloride solution dropwise via an addition funnel to the vigorously stirred, cold hydrazine solution. The key is to ensure that the acid chloride is always the limiting reagent in the reaction flask, preventing it from encountering the product hydrazide.
-
Base: The reaction generates HCl, which will protonate and deactivate the hydrazine. Using at least two equivalents of hydrazine ensures one acts as the nucleophile and the other as an acid scavenger.[6][7] Alternatively, a non-nucleophilic base like triethylamine can be used.
-
Diagram: Acid Chloride Acylation of Hydrazine
Caption: Reaction pathways for the acylation of hydrazine with an acid chloride.
Summary of Synthesis Routes and Side Reactions
| Synthesis Route | Key Reagents | Common Side Products | Mitigation Strategy |
| Direct Coupling | 2-Methylbutanoic Acid, Hydrazine, Carbodiimide (DCC/EDC) | N-Acylurea, 1,2-Diacylhydrazine | Use HOBt, control temperature, use excess hydrazine, inverse addition. |
| Ester Hydrazinolysis | Methyl/Ethyl 2-Methylbutanoate, Hydrazine Hydrate | Unreacted Ester, 2-Methylbutanoic Acid | Reflux at high temperature, use large excess of hydrazine, ensure anhydrous conditions. |
| Acid Chloride | 2-Methylbutanoyl Chloride, Hydrazine | 1,2-Diacylhydrazine, HCl Salt of Hydrazine | Crucial: Inverse addition at low temperature (-10 to 0 °C), use >2 equivalents of hydrazine. |
References
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. Carbodiimide - Wikipedia [en.wikipedia.org]
- 4. Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Chiral Separation of 2-Methylbutanohydrazide
Welcome to the dedicated support center for the chiral separation of 2-Methylbutanohydrazide. This guide is designed for researchers, scientists, and drug development professionals to address the unique and often complex challenges associated with resolving the enantiomers of this small, polar, and flexible molecule. We will explore the underlying principles of the difficulties encountered and provide systematic, field-proven strategies for successful method development and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What makes the chiral separation of this compound particularly challenging?
A1: The difficulty in separating this compound enantiomers stems from a combination of its structural characteristics:
-
Small Size & Flexibility: The molecule's small size and conformational flexibility mean there are fewer points of interaction and a less rigid structure for a chiral stationary phase (CSP) to differentiate between the enantiomers.
-
Polarity & High Solubility: Its polarity, driven by the hydrazide group, can lead to strong, non-enantioselective interactions with the stationary phase support material (e.g., silica), often causing peak tailing.[1]
-
Lack of Strong Chromophore: this compound does not possess a strong UV-absorbing chromophore, which can make detection at low concentrations challenging without derivatization.
-
Weak Intermolecular Forces: Successful chiral recognition relies on subtle differences in intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions, steric hindrance) between each enantiomer and the CSP.[2] For a small molecule, these differences are minimal, demanding highly selective systems.
Q2: Which chromatographic techniques are most suitable for this separation?
A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the primary techniques for this type of separation.
-
HPLC with a Chiral Stationary Phase (CSP): This is the most direct and widely used approach.[3][4] Polysaccharide-based CSPs are often the first choice due to their broad enantiorecognition capabilities.[5]
-
Supercritical Fluid Chromatography (SFC): SFC can be a powerful alternative, often providing faster separations and higher efficiency for polar compounds compared to normal-phase HPLC.[2]
-
Indirect HPLC via Derivatization: If direct methods fail, an indirect approach can be used. This involves reacting the hydrazide with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column (like a C18).[5][6]
Q3: How do I select an appropriate Chiral Stationary Phase (CSP)?
A3: CSP selection is the most critical factor in a chiral separation.[7] A systematic screening approach is recommended. For this compound, the primary interaction sites are the N-H protons and the carbonyl oxygen of the hydrazide group, which can act as hydrogen bond donors and acceptors.
-
Polysaccharide-based CSPs (e.g., Amylose or Cellulose derivatives): These are the most versatile and should be the starting point. Coated and immobilized versions of selectors like tris(3,5-dimethylphenylcarbamate) or tris(5-chloro-2-methylphenylcarbamate) offer different selectivities and solvent compatibilities.[4][8]
-
Cyclodextrin-based CSPs: These work by forming inclusion complexes. The separation relies on the differential fit of the enantiomers into the chiral cavity of the cyclodextrin.[9]
-
Pirkle-type (Brush-type) CSPs: These phases rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions. They may be effective if the molecule is derivatized to include an aromatic ring.
Q4: Can derivatization simplify the separation process?
A4: Yes, derivatization is a powerful strategy that can solve multiple problems simultaneously.[6] By reacting this compound with a chiral derivatizing agent (CDA), you convert the enantiomers into diastereomers.[10]
-
Benefits: Diastereomers have different physical properties and can be separated on more common and robust achiral columns (e.g., C18).[5][10] Additionally, a CDA that contains a large aromatic group (like a naphthyl or dansyl group) can be chosen to significantly enhance UV or fluorescence detection sensitivity.
-
Considerations: The derivatization reaction must be quantitative, proceed without racemization, and the CDA must be of high enantiomeric purity.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during method development for this compound.
Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
Poor resolution is the most common challenge in chiral separations.[1][11] It indicates that the chosen chromatographic system cannot adequately differentiate between the two enantiomers.
-
Inappropriate Chiral Stationary Phase (CSP): The CSP is not providing sufficient enantioselective interactions.
-
Solution: Screen different CSPs. If you started with a cellulose-based column, try an amylose-based one, or vice-versa. The subtle structural differences between these polysaccharide backbones can dramatically alter selectivity.[7]
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition dictates the strength and nature of the interactions between the analyte and the CSP.
-
Solution (Normal Phase): In normal phase (e.g., Heptane/Ethanol), systematically vary the percentage of the alcohol modifier. Small changes (e.g., from 10% to 15% ethanol) can have a profound impact on selectivity.
-
Solution (Additives): The basic hydrazide group can benefit from additives. Add a small concentration (0.1%) of a basic additive like diethylamine (DEA) to reduce peak tailing or an acidic additive like trifluoroacetic acid (TFA) to sharpen peaks. The choice of additive can sometimes invert the elution order or induce separation where none existed.[7]
-
-
Incorrect Column Temperature: Temperature affects the thermodynamics of the chiral recognition process.[1]
-
Solution: Systematically evaluate the effect of temperature. Lowering the temperature (e.g., from 25°C to 15°C or 10°C) often enhances the stability of the transient diastereomeric complexes formed on the CSP, thereby increasing resolution.[1] However, be aware that this will also increase mobile phase viscosity and system backpressure. Conversely, in some rare cases, increasing temperature can improve resolution.[7]
-
Caption: Decision tree for troubleshooting poor enantiomeric resolution.
Problem 2: Asymmetric Peaks (Tailing or Fronting)
Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase.[1] Peak fronting may indicate column overload or a problem with the column bed itself.[11][12]
-
Secondary Silanol Interactions: The basic hydrazide moiety can interact strongly with acidic residual silanol groups on the silica support of the CSP, leading to significant peak tailing.
-
Solution: Add a basic competitor to the mobile phase. A small amount of diethylamine (DEA) or ethanolamine (0.1% - 0.2%) will engage with the active silanol sites, preventing the analyte from binding to them non-selectively.[1]
-
-
Column Overload: Injecting too much sample mass onto the column saturates the stationary phase, causing peak distortion (typically fronting).
-
Column Contamination or Void: The column inlet frit may be partially blocked, or a void may have formed at the head of the column.[11][13]
-
Solution: First, try reversing the column (if permitted by the manufacturer) and flushing it with a strong solvent like isopropanol or ethanol to dislodge particulates from the inlet frit.[13] If this fails and a void is suspected, the column may need to be replaced.
-
Experimental Protocols
Protocol 1: Systematic Method Development for Direct Separation
This protocol provides a structured approach to screen for optimal separation conditions.
1. Initial Column & Mobile Phase Screening:
-
Step 1: Select two columns with different polysaccharide backbones (e.g., Cellulose-based CHIRALCEL® OD-H and Amylose-based CHIRALPAK® AD-H).
-
Step 2: Prepare a primary mobile phase of 90:10 Heptane:Ethanol.
-
Step 3: Prepare a 100 µg/mL test solution of racemic this compound in the mobile phase.
-
Step 4: Set the column temperature to 25°C and the flow rate to 1.0 mL/min. Set the detector to the lowest practical UV wavelength (e.g., 210-220 nm).
-
Step 5: Inject the sample onto each column and evaluate the chromatograms for any signs of separation.
2. Mobile Phase Optimization:
-
Step 1: Using the column that showed the best initial selectivity, adjust the mobile phase composition. Create mobile phases with varying modifier strength (e.g., 85:15, 80:20, 95:5 Heptane:Ethanol).
-
Step 2: If peak shape is poor, prepare two new mobile phases based on the best-performing ratio from Step 1. Add 0.1% TFA to one and 0.1% DEA to the other.
-
Step 3: Analyze the sample with each new mobile phase to determine the effect of the additive on retention, resolution, and peak shape.
3. Temperature Optimization:
-
Step 1: Using the best column and mobile phase combination from the previous steps, analyze the sample at different temperatures.
-
Step 2: Set the column oven to 15°C and allow the system to equilibrate. Inject the sample.
-
Step 3: Increase the temperature to 35°C, allow for equilibration, and inject the sample again.
-
Step 4: Compare the resolution (Rs) values. Select the temperature that provides baseline separation (Rs ≥ 1.5) with a reasonable analysis time and backpressure.
Caption: Systematic workflow for chiral method development.
Protocol 2: Indirect Separation via Derivatization
This protocol is an alternative for when direct separation is unsuccessful or when higher detection sensitivity is required.
Materials:
-
Racemic this compound
-
Chiral Derivatizing Agent (CDA), e.g., (R)-(-)-1-(1-Naphthyl)ethyl isocyanate
-
Aprotic solvent (e.g., Anhydrous Acetonitrile)
-
Standard achiral HPLC column (e.g., C18, 5 µm, 4.6 x 150 mm)
-
HPLC system with UV detector
Procedure:
-
Step 1 (Derivatization): In a clean vial, dissolve 1.0 mg of racemic this compound in 1.0 mL of anhydrous acetonitrile. Add a slight molar excess (1.1 equivalents) of the (R)-(-)-1-(1-Naphthyl)ethyl isocyanate. Cap the vial and let it react at room temperature for 1-2 hours or until the reaction is complete (monitor by TLC or a test injection).
-
Step 2 (Sample Preparation): Dilute the reaction mixture 1:100 with the mobile phase (e.g., 50:50 Acetonitrile:Water). Filter through a 0.45 µm syringe filter before injection.
-
Step 3 (Chromatography):
-
Column: Standard C18 (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Start with 50:50 Acetonitrile:Water. This can be optimized as a standard reversed-phase separation.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: Set the UV detector to the absorbance maximum of the CDA's chromophore (e.g., ~280 nm for a naphthyl group).
-
-
Step 4 (Analysis): Inject the prepared sample. The two peaks observed will correspond to the (R,R) and (S,R) diastereomers, which should be separable on the achiral column.
Data Summary Table
The following table provides hypothetical starting points for screening various CSPs and mobile phase systems. Actual results will vary.
| Chiral Stationary Phase (CSP) Type | Mobile Phase System | Typical Modifier Range | Potential Additive | Expected Interaction Mechanism |
| Cellulose Phenylcarbamate | Normal Phase (Heptane/Alcohol) | 10-30% EtOH or IPA | 0.1% DEA | H-Bonding, Steric Fit |
| Amylose Phenylcarbamate | Normal Phase (Heptane/Alcohol) | 5-25% EtOH or IPA | 0.1% TFA | H-Bonding, Inclusion, Dipole |
| Cellulose Phenylcarbamate | Polar Organic (Acetonitrile/MeOH) | 10-50% MeOH | None | H-Bonding, Dipole-Dipole |
| β-Cyclodextrin | Reversed Phase (Water/ACN or MeOH) | 20-60% ACN or MeOH | 0.1% Formic Acid | Inclusion Complexation |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mavmatrix.uta.edu [mavmatrix.uta.edu]
- 9. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of chiral hydrazine reagents and their application for liquid chromatographic separation of carbonyl compounds via diastereomer formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijprajournal.com [ijprajournal.com]
- 12. uhplcs.com [uhplcs.com]
- 13. chiraltech.com [chiraltech.com]
Technical Support Center: Optimizing Hydrazinolysis of Ethyl 2-Methylbutanoate
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the hydrazinolysis of ethyl 2-methylbutanoate. The following sections address common questions and troubleshooting scenarios to help you navigate this synthesis effectively, ensuring high yield and purity of the target molecule, 2-methylbutanoic acid hydrazide.
Frequently Asked Questions (FAQs)
This section covers fundamental questions regarding the reaction setup, mechanism, and monitoring.
Q1: What is the reaction mechanism for the hydrazinolysis of an ester like ethyl 2-methylbutanoate?
The hydrazinolysis of an ester is a classic example of nucleophilic acyl substitution. The reaction proceeds as follows:
-
Nucleophilic Attack: The terminal nitrogen atom of hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ethyl 2-methylbutanoate.
-
Tetrahedral Intermediate Formation: This attack breaks the carbonyl π-bond, and its electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate.
-
Leaving Group Departure: The intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the π-bond, leading to the expulsion of the ethoxide (CH₃CH₂O⁻) leaving group.
-
Proton Transfer: The ethoxide, a strong base, abstracts a proton from the newly formed N-H bond or from the solvent to form ethanol, yielding the final product, 2-methylbutanoic acid hydrazide.
The overall mechanism is illustrated below.
Q2: What are the recommended starting conditions for this reaction?
For a robust and generally successful starting point, a common method involves refluxing the ester with hydrazine hydrate in an alcohol solvent.[1]
-
Stoichiometry: Use a molar excess of hydrazine hydrate, typically ranging from 5 to 10 equivalents relative to the ester.[1] This excess drives the reaction to completion and can help prevent the formation of dimer byproducts.[1]
-
Solvent: Absolute ethanol or methanol are common choices as they are good solvents for both reactants and the reaction is typically performed at their reflux temperature.[1]
-
Temperature: Heating the reaction mixture to reflux (typically 70-85°C depending on the alcohol) is standard practice.[1][2]
-
Reaction Time: Reaction times can vary from a few hours to overnight (3-17 hours).[1] It is crucial to monitor the reaction's progress.
Q3: Should I use hydrazine hydrate or anhydrous hydrazine?
For most laboratory-scale syntheses, hydrazine hydrate (a solution of hydrazine in water, e.g., 80% or 100%) is strongly recommended.
-
Hydrazine Hydrate: It is less hazardous and easier to handle than its anhydrous counterpart.[3] For most ester hydrazinolysis reactions, it provides comparable yields and reactivity.[3]
-
Anhydrous Hydrazine: This is a highly toxic, unstable, and potentially explosive chemical.[3] Its use is generally reserved for specific applications where the presence of water is strictly prohibited and should only be handled with extreme caution and specialized equipment.
Q4: How can I effectively monitor the reaction's progress?
Monitoring the disappearance of the starting material (ethyl 2-methylbutanoate) is the most straightforward approach.
-
Thin-Layer Chromatography (TLC): This is a rapid and effective method. Spot the reaction mixture against a standard of your starting ester on a silica plate. A typical mobile phase would be a mixture of ethyl acetate and hexane. The ester, being less polar, will have a higher Rf value than the highly polar hydrazide product, which may remain close to the baseline.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques offer more quantitative monitoring.[4] GC can be used to track the disappearance of the volatile ester starting material. HPLC is also suitable for monitoring both the reactant and product.[4][5] For hydrazine detection specifically, methods involving electrochemical detectors can be employed.[6]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the experiment, providing causes and actionable solutions.
Problem: My reaction yield is very low or I've isolated no product.
This is a common issue that can often be resolved by systematically evaluating the reaction parameters.
The equilibrium may not have been sufficiently pushed towards the product side.
Solution:
-
Increase Hydrazine Excess: If you used a small excess, try increasing the molar ratio of hydrazine hydrate to ester to 10-20 equivalents.[1]
-
Extend Reaction Time: Continue refluxing for a longer period. Monitor via TLC every few hours until the starting ester spot is no longer visible. Some reactions may require up to 24 hours.[7]
-
Increase Temperature: Ensure the mixture is vigorously refluxing. A patent describing a similar synthesis notes that controlling the reaction temperature between 82-101°C while distilling the ethanol byproduct can lead to high yields.[8]
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Hydrazine Ratio | 2-3 equivalents | 5-20 equivalents | Pushes equilibrium towards products; minimizes side reactions.[1] |
| Temperature | 70-80 °C | Reflux (up to 100-120°C) | Provides sufficient activation energy for the reaction.[7][8] |
| Solvent | Ethanol/Methanol | Neat (no solvent) | Increases reactant concentration, potentially accelerating the reaction.[1] |
| Reaction Time | 1-3 hours | 10-24 hours | Ensures the reaction proceeds to completion.[1][7] |
The hydrazide product, being polar, might remain dissolved in the solvent, or may have been lost during extraction.
Solution:
-
Induce Precipitation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath or refrigerator overnight.[1] The product often crystallizes out of the solution.[2]
-
Solvent Evaporation: If cooling doesn't yield a precipitate, carefully reduce the solvent volume under reduced pressure.
-
Anti-Solvent Addition: Adding a non-polar solvent like ether or hexane to the concentrated reaction mixture can often force the polar hydrazide to precipitate.[2]
The quality of your starting materials is critical.
Solution:
-
Verify Reagent Quality: Ensure your ethyl 2-methylbutanoate is pure. Consider distilling it if its purity is questionable. Confirm the concentration of your hydrazine hydrate solution, as it can degrade over time.
Problem: My final product is impure, containing unreacted starting material or side products.
Purification is key to obtaining a high-quality final product.
Simple filtration may not be sufficient to remove all impurities.
Solution:
-
Recrystallization: This is the most effective method for purifying solid hydrazides. A common solvent system is ethanol or an ethanol/water mixture.[2] Dissolve the crude product in a minimum amount of hot solvent, filter while hot to remove insoluble impurities, and then allow the solution to cool slowly to form pure crystals.
-
Washing: After filtering the product, wash the solid with a small amount of cold solvent (e.g., ethanol) or a non-polar solvent like ether to remove residual starting materials and soluble impurities.[2]
If an insufficient amount of hydrazine is used, a common side reaction is the formation of a 1,2-diacylhydrazine dimer, where a molecule of the product hydrazide reacts with a second molecule of the ester.
Solution:
-
Use Excess Hydrazine: As mentioned previously, using a significant excess of hydrazine (5-10 fold) ensures that the ester is more likely to react with hydrazine rather than the product hydrazide, thus minimizing dimer formation.[1]
Experimental Workflow and Troubleshooting Logic
The following diagram outlines a logical workflow for setting up and troubleshooting the hydrazinolysis reaction.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Methylbutanoic Acid Hydrazide
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-methylbutanoate (1.0 eq) in absolute ethanol (approx. 5-10 mL per gram of ester).
-
Reagent Addition: Add hydrazine hydrate (80% solution, 10.0 eq) to the stirred solution. The mixture may warm slightly.[2]
-
Reaction: Heat the reaction mixture to a steady reflux (approx. 80°C) for 10-12 hours.[1]
-
Monitoring: Periodically take a small aliquot from the reaction, dilute it, and spot it on a TLC plate to monitor the disappearance of the starting ester.
-
Isolation: Once the reaction is complete, allow the flask to cool to room temperature, then place it in an ice bath for at least 1 hour to induce crystallization.[2]
-
Filtration: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with a small amount of cold ether to remove any remaining impurities.[2]
-
Drying: Dry the solid product under vacuum to obtain the crude 2-methylbutanoic acid hydrazide.
-
Purification: If necessary, recrystallize the crude product from a minimal amount of hot ethanol.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. A practical approach to N-glycan production by hydrazinolysis using hydrazine monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
Technical Support Center: Removal of Excess Hydrazine Hydrate from 2-Methylbutanohydrazide
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with the synthesis of 2-methylbutanohydrazide and need to address the critical step of removing unreacted hydrazine hydrate. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to ensure the purity and safety of your final product.
I. Understanding the Challenge: Why is Hydrazine Hydrate Removal Crucial?
The synthesis of this compound typically involves the reaction of a 2-methylbutanoate ester with hydrazine hydrate.[1] While often used in excess to drive the reaction to completion, residual hydrazine hydrate poses significant challenges:
-
Toxicity and Safety: Hydrazine is classified as a toxic and potentially carcinogenic substance.[2][3] Its complete removal is paramount for the safety of researchers and the viability of the final product in pharmaceutical applications.
-
Product Purity: The presence of hydrazine hydrate as an impurity can interfere with subsequent reaction steps and compromise the integrity of the final active pharmaceutical ingredient (API).
-
Analytical Interference: Residual hydrazine can complicate the analysis and characterization of the desired this compound product.
This guide will walk you through the most effective methods for removing excess hydrazine hydrate, ensuring a high-purity product while maintaining a safe laboratory environment.
II. Frequently Asked Questions (FAQs)
Here we address common questions encountered during the workup and purification of this compound.
Q1: My this compound product is an oil and does not precipitate. How can I remove the excess hydrazine hydrate?
A1: This is a common scenario, as not all hydrazides readily crystallize from the reaction mixture.[4] When your product remains in solution, the following methods are recommended:
-
Liquid-Liquid Extraction: This is often the most effective approach. Due to the high polarity and water miscibility of hydrazine hydrate, it can be efficiently removed by partitioning the reaction mixture between an aqueous phase and an organic solvent in which your product is soluble.
-
Azeotropic Distillation: This technique is useful for removing water and hydrazine hydrate. By adding a solvent that forms an azeotrope with hydrazine hydrate, such as xylene, you can remove it through distillation.[5]
Q2: I am concerned about the safety of evaporating hydrazine hydrate. What precautions should I take?
A2: Your concern is valid. Heating hydrazine hydrate can be hazardous, and it should never be done in an open system or outside of a certified chemical fume hood.[2][3][4]
-
Always work in a well-ventilated fume hood.
-
Use appropriate personal protective equipment (PPE), including nitrile gloves, chemical splash goggles, and a flame-resistant lab coat.[3]
-
Avoid using a rotary evaporator outside a fume hood for removing hydrazine hydrate.[4]
-
Consider quenching methods as a safer alternative to evaporation whenever possible.
Q3: What are some effective quenching agents for hydrazine hydrate?
A3: Quenching involves reacting the excess hydrazine hydrate to form a less hazardous and more easily removable compound. However, it's crucial to select a quenching agent that does not react with your desired hydrazide product.[6]
-
Acetone: Reacts with hydrazine to form acetone azine, which is generally less hazardous and can be removed under vacuum.[7]
-
Sodium Nitrite: In an acidic solution, sodium nitrite can be used to decompose hydrazine. However, this method must be carefully controlled as it can generate hydrazoic acid, which is explosive.
Q4: How can I confirm that all the hydrazine hydrate has been removed from my product?
A4: Analytical testing is essential to verify the absence of residual hydrazine hydrate. Due to its lack of a UV chromophore, direct detection by HPLC-UV is not feasible.[8] The following methods are commonly employed:
-
HPLC with Pre-column Derivatization: This is a robust and sensitive method where hydrazine is reacted with a derivatizing agent (e.g., benzaldehyde) to form a UV-active compound that can be quantified by HPLC.[8]
-
Gas Chromatography (GC): GC can also be used, often with derivatization to improve volatility and detection. Headspace GC is a particularly useful technique.[8][9]
-
Spectrophotometry: This method can be a simpler and more cost-effective alternative, but it may be less specific and more prone to interference from the sample matrix.[8]
III. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the removal of excess hydrazine hydrate.
| Problem | Potential Cause | Troubleshooting Steps |
| Product co-extracts with hydrazine hydrate into the aqueous layer during liquid-liquid extraction. | The product has significant water solubility. | 1. Salt out the product: Saturate the aqueous layer with a salt like sodium chloride to decrease the solubility of the organic product. 2. Use a different extraction solvent: Try a more non-polar solvent that has a lower affinity for your product. 3. Perform multiple extractions: Increase the number of extractions with the organic solvent to improve recovery. |
| Azeotropic distillation is not effectively removing hydrazine hydrate. | An inappropriate azeotrope-forming solvent is being used, or the distillation setup is inefficient. | 1. Verify the azeotrope: Ensure you are using a solvent that forms a low-boiling azeotrope with hydrazine hydrate (e.g., xylene).[5] 2. Use a fractionating column: A fractionating column will improve the separation efficiency. 3. Monitor the temperature: The head temperature should correspond to the boiling point of the azeotrope. |
| The quenching reaction is affecting the yield of this compound. | The quenching agent is reacting with the desired product. | 1. Test the quenching agent: Before applying it to the entire batch, test the quenching agent on a small sample of your purified product to check for reactivity. 2. Control the stoichiometry: Use the minimum amount of quenching agent required to react with the excess hydrazine. 3. Lower the reaction temperature: Conduct the quenching reaction at a lower temperature to minimize side reactions. |
| Analytical results show persistent low levels of hydrazine hydrate. | The removal method is not efficient enough, or there is carryover during sample preparation. | 1. Combine methods: Consider a multi-step purification process, such as an initial extraction followed by a silica gel plug. 2. Optimize the analytical method: Ensure your analytical method is validated and that derivatization is complete.[9] 3. Review handling procedures: Hydrazine can be "sticky" and adsorb to glassware. Ensure thorough cleaning of all equipment. |
IV. Experimental Protocols
Here are detailed, step-by-step methodologies for the recommended removal techniques.
Protocol 1: Liquid-Liquid Extraction
This protocol is ideal for situations where the this compound product is soluble in a water-immiscible organic solvent.
Workflow Diagram:
Caption: Liquid-Liquid Extraction Workflow
Procedure:
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with deionized water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the mixture to a separatory funnel.
-
Shake the funnel vigorously, venting frequently to release any pressure.
-
Allow the layers to separate completely. The aqueous layer will contain the majority of the hydrazine hydrate.
-
Drain the organic layer and collect it.
-
For optimal removal, extract the aqueous layer again with the organic solvent.
-
Combine the organic layers and wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the organic solution under reduced pressure to obtain the purified this compound.
Protocol 2: Azeotropic Distillation
This method is suitable for thermally stable products and when extraction is not feasible.
Workflow Diagram:
Caption: Azeotropic Distillation Workflow
Procedure:
-
To the reaction mixture, add a solvent that forms an azeotrope with hydrazine hydrate, such as xylene.[5]
-
Set up a distillation apparatus, preferably with a fractionating column for better separation.
-
Heat the mixture. The first fraction to distill will be the azeotrope of the solvent, water, and hydrazine hydrate.
-
Monitor the temperature at the head of the column. The temperature will hold steady at the boiling point of the azeotrope.
-
Once the azeotrope has been removed, the temperature will rise to the boiling point of the azeotroping solvent.
-
At this point, the majority of the hydrazine hydrate has been removed. The remaining solvent can be removed under reduced pressure.
Important Note: Always perform distillations of hydrazine-containing mixtures in a well-ventilated fume hood with appropriate safety precautions.
V. Physical and Chemical Properties
A clear understanding of the physical properties of the substances involved is critical for designing an effective purification strategy.
| Compound | Boiling Point (°C) | Solubility | Key Considerations |
| Hydrazine Hydrate | 118-121[10][11][12][13] | Miscible with water and ethanol; insoluble in chloroform and ether.[14] | Its high boiling point makes simple evaporation difficult. High water solubility is key for removal by extraction. |
| This compound | Data not readily available, but expected to be higher than hydrazine hydrate. | Likely soluble in polar organic solvents. | The difference in solubility compared to hydrazine hydrate is the basis for purification by extraction. |
| Ethanol (common solvent) | 78.4 | Miscible with water and many organic solvents. | Must be removed, typically by rotary evaporation, before proceeding with aqueous workup. |
| Xylene (azeotrope) | 138-144 | Immiscible with water. | Forms an azeotrope with water and hydrazine, facilitating their removal by distillation. |
VI. Safety First: Handling Hydrazine Hydrate
Hydrazine hydrate is a hazardous substance and must be handled with extreme care.[2][3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles.[2][3]
-
Ventilation: All work with hydrazine hydrate must be conducted in a certified chemical fume hood to avoid inhalation of toxic vapors.[2][3]
-
Spill and Waste Management: Have a spill kit ready. All hydrazine-containing waste must be collected in a designated, labeled container and disposed of as hazardous waste according to your institution's guidelines.[15]
-
In case of exposure:
By following the guidance in this document, you can confidently and safely remove excess hydrazine hydrate from your this compound synthesis, leading to a high-purity product ready for the next steps in your research and development pipeline.
VII. References
-
ChemicalBook. (n.d.). Hydrazine hydrate | 7803-57-8. Retrieved from --INVALID-LINK--
-
Shenyang East Chemical Science-Tech Co., Ltd. (2022, December 10). Chemical Properties and Dissolution of Hydrazine Hydrate. Retrieved from --INVALID-LINK--
-
Tradeindia. (n.d.). Hydrazine Hydrate - Molecular Formula N2H4·H2O, Boiling Point 118.5°C | Reducing Agent & Antioxidant. Retrieved from --INVALID-LINK--
-
Ottokemi. (n.d.). Hydrazine hydrate, 99% 10217-52-4 India. Retrieved from --INVALID-LINK--
-
LookChem. (n.d.). HYDRAZINE HYDRATE. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). A Comparative Guide to HPLC-UV Methods for the Determination of Residual Hydrazine Hydrate. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 7803-57-8(Hydrazine hydrate) Product Description. Retrieved from --INVALID-LINK--
-
Vizag Chemical. (n.d.). Hydrazine hydrate-80% | Cas no 7803-57-8 | Manufacturer, Supplier, Exporter, India. Retrieved from --INVALID-LINK--
-
University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). Hydrazine hydrate CAS#: 7803-57-8. Retrieved from --INVALID-LINK--
-
Arkema. (2012, January 3). Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2010, April 19). Hydrazine hydrate - SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
-
ChemWhat. (n.d.). Hydrazine hydrate CAS#: 7803-57-8. Retrieved from --INVALID-LINK--
-
University of California, Santa Barbara. (n.d.). Hydrazine Standard Operating Procedure. Environmental Health & Safety. Retrieved from --INVALID-LINK--
-
Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods. In Toxicological Profile for Hydrazines. Retrieved from --INVALID-LINK--
-
Lanxess. (2015, August). Product Safety Assessment: Hydrazine Hydrate. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). This compound | 70195-11-8. Retrieved from --INVALID-LINK--
-
Reddit. (2022, May 3). How to quench excess hydrazine monohydrate. r/Chempros. Retrieved from --INVALID-LINK--
-
SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. Retrieved from --INVALID-LINK--
-
De Souza, D., et al. (2020). [Title of the paper]. Reaction Chemistry & Engineering. Retrieved from --INVALID-LINK--
-
ResearchGate. (2021, January 31). Remove excess hydrazine hydrate?. Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. ehs.unm.edu [ehs.unm.edu]
- 3. ehs.ucsb.edu [ehs.ucsb.edu]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. sielc.com [sielc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Hydrazine hydrate | 7803-57-8 [chemicalbook.com]
- 11. Hydrazine Hydrate - Molecular Formula N2H4·H2O, Boiling Point 118.5°C | Reducing Agent & Antioxidant - Molecular Formula N2h4·h2o, Boiling Point 118.5°c | Reducing Agent & Antioxidant at Best Price in Jinan | Jinan Sjtd Chemical Co.,ltd [tradeindia.com]
- 12. Hydrazine hydrate, 99% 10217-52-4 India [ottokemi.com]
- 13. Hydrazine hydrate-80% | Cas no 7803-57-8 | Manufacturer, Supplier, Exporter, India [emcochemicals.com]
- 14. Chemical Properties and Dissolution of Hydrazine Hydrate - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
- 16. files.dep.state.pa.us [files.dep.state.pa.us]
Technical Support Center: A Guide to Preventing Degradation of 2-Methylbutanohydrazide During Storage
Welcome to the technical support guide for 2-Methylbutanohydrazide. This document is designed for researchers, scientists, and drug development professionals who rely on the chemical integrity of this important building block. The stability of acylhydrazides is paramount for reproducible results in chemical synthesis and pharmaceutical development. This guide provides in-depth, experience-driven answers and protocols to ensure the long-term stability and purity of your this compound stores.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the storage and handling of this compound.
Q1: What are the ideal storage conditions for this compound?
The primary goal is to protect the compound from atmospheric oxygen, moisture, light, and elevated temperatures. Hydrazide compounds are susceptible to oxidation and, to a lesser extent, hydrolysis.[1][2] Adherence to the following conditions is critical for maximizing shelf-life.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Low temperatures slow down the kinetics of potential degradation reactions, including oxidation.[3] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | This compound, like other hydrazine derivatives, is sensitive to atmospheric oxygen.[1][4] An inert atmosphere displaces oxygen, preventing oxidative degradation. |
| Light Exposure | Store in an amber or opaque container | Protection from light is crucial as UV radiation can provide the activation energy for decomposition.[4] |
| Moisture | Tightly sealed container with desiccant | Moisture can facilitate hydrolysis of the acylhydrazide bond and may catalyze other degradation pathways.[5] A tightly sealed container is the first line of defense. |
Q2: What are the primary physical signs of this compound degradation?
While analytical confirmation is necessary, visual inspection can provide early warnings. Look for:
-
Color Change: Pure this compound is typically a white to off-white solid. The development of a yellow or brown tint can indicate oxidative degradation.
-
Change in Consistency: The material should be a free-flowing or crystalline solid. Clumping, caking, or the appearance of an oily film suggests moisture absorption or the formation of liquid degradation byproducts.[6]
Q3: Is this compound sensitive to air and moisture?
Yes, this is a critical point. The hydrazide functional group is a reducing moiety, making it susceptible to oxidation by atmospheric oxygen.[1] This process can be accelerated by the presence of trace metal ions, which can act as catalysts.[2] Furthermore, while the acylhydrazide bond is more stable than an ester, it can still undergo hydrolysis in the presence of significant moisture, especially over long storage periods.[5]
Q4: What container and utensil materials should be avoided?
To prevent catalytic degradation, avoid direct contact with certain metals.
-
Avoid: Copper, brass, iron, and other transition metals.[1][4] Metal spatulas should be used with caution; prefer PTFE or ceramic-coated utensils for handling the pure solid.
-
Recommended: Store the compound in its original glass container. If transferring to a secondary container, use high-quality borosilicate glass or a compatible polymer like PTFE.
Section 2: Troubleshooting Guide
This guide provides a logical framework for addressing common issues encountered during experiments that may be linked to the stability of this compound.
Issue 1: My reaction yield is significantly lower than expected when using an older batch of this compound.
-
Probable Cause: The most likely cause is a reduction in the purity of the starting material due to degradation. Oxidized or hydrolyzed hydrazide will not participate in the desired reaction (e.g., condensation with a ketone/aldehyde or other coupling reactions), leading to a lower yield of the target product.
-
Troubleshooting Steps:
-
Quarantine the Batch: Immediately set aside the suspect batch to prevent its use in further experiments.
-
Perform a Purity Check: Before discarding, confirm the degradation analytically. Use the HPLC protocol provided in Section 3 to determine the purity of the material compared to a new, reliable batch or the certificate of analysis.
-
Source a New Batch: Procure a new container of this compound from a reputable supplier. Upon receipt, immediately transfer it to storage under the recommended conditions (see Table 1).
-
Validate with a Control Reaction: Run the reaction again with the new material under identical conditions to confirm that the starting material was the source of the low yield.
-
Issue 2: I've observed a distinct color change (e.g., yellowing) in my stored this compound.
-
Probable Cause: Color change is a strong indicator of chemical degradation, most commonly oxidation.[6] This may be due to improper sealing of the container, which has allowed prolonged exposure to air.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for color change.
Section 3: Key Protocols & Methodologies
These protocols provide actionable steps for proper handling and quality control.
Protocol 1: Recommended Storage and Handling Procedure
This procedure ensures the integrity of this compound from receipt to use.
-
Receiving: Upon receipt, inspect the container seal for any damage. Do not accept if the seal is broken.
-
Initial Storage: Immediately place the sealed container in a 2-8°C refrigerator that is designated for chemical storage.
-
Opening for First Use:
-
Allow the container to equilibrate to room temperature for at least 30-60 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Conduct this operation in a low-humidity environment or a glove box if possible.
-
-
Dispensing: Use a clean, dry, non-metallic spatula (e.g., PTFE or ceramic). Weigh out the required amount quickly.
-
Resealing:
-
Before resealing the cap, gently flush the container headspace with a stream of dry nitrogen or argon for 10-15 seconds.
-
Tightly secure the cap and wrap the cap-bottle interface with Parafilm® to ensure an airtight seal.
-
-
Returning to Storage: Promptly return the container to the 2-8°C refrigerator.
Protocol 2: Purity Assessment by Stability-Indicating RP-HPLC
This method can be used to quantify the purity of this compound and detect common degradation products. Forced degradation studies are often used to validate that a method is stability-indicating.[7]
-
Instrumentation: HPLC with UV Detector (PDA or variable wavelength).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: Return to 5% B
-
19-25 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of a 50:50 Water:Acetonitrile mixture to make a 1 mg/mL stock. Dilute 1:10 in the same diluent for a final concentration of 100 µg/mL.
-
Analysis: Inject 10 µL. The main peak for this compound will be well-retained. Degradation products, being potentially more polar (hydrolysis products) or differently structured (oxidation products), will typically elute at different retention times. Calculate purity as the percentage of the main peak area relative to the total area of all peaks.
Section 4: Understanding the Degradation of this compound
A foundational understanding of the degradation mechanisms is key to preventing them. The two primary pathways of concern during storage are oxidation and hydrolysis.
-
Oxidation: This is the most significant pathway for hydrazides.[6] The lone pairs on the nitrogen atoms are susceptible to attack by oxidizing agents, primarily atmospheric oxygen. This can be a complex radical process, potentially leading to dimers, or cleavage of the N-N bond to form 2-methylbutanamide. The presence of metal ions can catalytically accelerate this process.[1]
-
Hydrolysis: This involves the nucleophilic attack of water on the carbonyl carbon of the acylhydrazide. While slower than the hydrolysis of an ester, this reaction can occur over time in the presence of moisture, breaking the amide bond to yield 2-methylbutanoic acid and hydrazine.
Caption: Primary degradation pathways for this compound.
References
- 1. arxada.com [arxada.com]
- 2. scribd.com [scribd.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Techniques for Monitoring 2-Methylbutanohydrazide Reactions
Welcome to the technical support center dedicated to the analytical challenges in monitoring reactions involving 2-Methylbutanohydrazide. As a key building block in pharmaceutical synthesis, understanding its reaction kinetics, purity, and byproduct formation is critical. This guide is structured to address the practical issues you, as researchers and development professionals, face in the lab. We will move beyond simple procedural lists to explore the causality behind our analytical choices, ensuring robust and reliable results.
Frequently Asked Questions (FAQs) - General
Q1: Which analytical technique is best suited for monitoring my this compound reaction?
The optimal technique depends on the specific goals of your analysis: speed, specificity, quantitation, or structural elucidation.
-
High-Performance Liquid Chromatography (HPLC): The workhorse for quantitative analysis of reaction progress, impurity profiling, and final product purity. It offers excellent separation of reactants, products, and side-products.
-
Gas Chromatography (GC): Suitable for volatile starting materials or products. This compound itself is polar and not highly volatile, often requiring derivatization to improve its chromatographic behavior and prevent on-column degradation.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unparalleled for real-time, non-invasive reaction monitoring.[3][4] It provides structural information and allows for the direct observation of reactant consumption and product formation without the need for chromatographic separation.[5]
-
Mass Spectrometry (MS): Primarily used as a detector coupled with HPLC or GC (LC-MS, GC-MS) for definitive peak identification and structural confirmation of unknown byproducts.[1][6]
Below is a decision-making workflow to guide your selection.
Caption: Decision workflow for selecting an analytical technique.
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
HPLC is the most common technique for this application. However, the polar nature of this compound presents unique challenges.
Q2: My this compound peak shows poor retention and elutes near the void volume on a standard C18 column. How can I fix this?
This is a classic problem when analyzing polar compounds with reversed-phase chromatography.[7] The C18 stationary phase is nonpolar, and polar analytes have little affinity for it, leading to minimal retention.
Causality: The issue stems from a mismatch in polarity between the analyte and the stationary phase. To increase retention, you must either make the mobile phase more polar, modify the analyte to be less polar, or use a stationary phase that is better suited for polar compounds.
Solutions, from simplest to most complex:
-
Use a Highly Aqueous Mobile Phase: Start with a mobile phase containing a very low percentage of organic solvent (e.g., 95-100% aqueous buffer). However, be aware that many conventional C18 columns can undergo "phase collapse" in highly aqueous conditions, leading to irreproducible retention times.[8]
-
Switch to a Polar-Compatible Column: This is often the most effective solution.
-
Polar-Embedded Columns: These columns have a polar group (e.g., amide or carbamate) embedded near the base of the alkyl chain.[8] This feature prevents phase collapse in 100% aqueous mobile phases and provides an alternative interaction mechanism for retaining polar analytes.
-
Polar-Endcapped Columns: These columns use a polar group to cap the residual silanols on the silica surface, which can also improve the retention of polar compounds.[8]
-
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns use a polar stationary phase with a mobile phase rich in organic solvent.[9] Water acts as the strong eluting solvent. This technique is excellent for retaining very polar compounds that are unretained in reversed-phase mode.[10]
-
Employ Ion-Pairing Chromatography: Adding an ion-pairing reagent (e.g., sodium dodecyl sulfate for a basic analyte) to the mobile phase can form a neutral, more hydrophobic complex with your analyte, significantly increasing its retention on a C18 column.[7] Note that these reagents can be difficult to remove from the column and are often not compatible with MS detection.
| Parameter | Standard C18 | Polar-Embedded C18 | HILIC |
| Principle | Hydrophobic Interaction | Mixed-Mode (Hydrophobic + Polar) | Partitioning into a water-enriched layer |
| Mobile Phase | High Aqueous | High Aqueous to 100% Aqueous | High Organic (>80% ACN) |
| Best For | Non-polar to moderately polar analytes | Polar, ionizable analytes | Very polar, hydrophilic analytes |
| Key Issue | Poor retention of polar analytes; phase collapse | May have different selectivity | Sensitive to mobile phase water content; longer equilibration times |
Q3: I'm seeing peak tailing for my hydrazide. What's causing this and how do I improve the peak shape?
Peak tailing is often caused by secondary interactions between the basic hydrazide functional group and acidic residual silanols on the silica surface of the HPLC column.
Causality: The lone pair of electrons on the nitrogen atoms in the hydrazide can interact strongly with uncapped, acidic silanol groups (Si-OH) on the stationary phase. This strong, non-specific binding leads to a portion of the analyte being retained longer than the main peak, resulting in a "tail".
Solutions:
-
Adjust Mobile Phase pH: Buffering the mobile phase to a lower pH (e.g., pH 2.5-3.5 with formic or phosphoric acid) will protonate the silanol groups, reducing their ability to interact with the basic analyte.[11]
-
Use a High-Purity, End-Capped Column: Modern columns are manufactured with higher purity silica and are more thoroughly end-capped, resulting in fewer free silanol groups and better peak shapes for basic compounds.
-
Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase. The TEA will bind to the active silanol sites, effectively masking them from your analyte. This is a less common approach today due to the prevalence of high-quality columns.
Q4: How do I develop and validate a quantitative HPLC method for my reaction according to regulatory standards?
Method validation demonstrates that your analytical procedure is suitable for its intended purpose.[12] For quantitative impurity and assay analysis, the International Conference on Harmonisation (ICH) guidelines are the global standard.[13][14][15]
This protocol outlines the essential steps for validating a method to quantify this compound and its related impurities.
Objective: To validate an HPLC method for accuracy, precision, linearity, specificity, and robustness.
Materials:
-
Reference standards for this compound and any known impurities.
-
HPLC-grade solvents and reagents.
-
Calibrated HPLC system with a suitable detector (e.g., UV/DAD).
-
Validated column (e.g., a polar-embedded C18).
Methodology:
-
Specificity/Selectivity:
-
Inject a blank (diluent), a solution of your drug substance, and a solution spiked with known impurities and degradation products.
-
Acceptance Criterion: The peak for this compound should be free from interference from any other components, and all impurity peaks should be well-resolved from the main peak (Resolution > 1.5).[15]
-
-
Linearity:
-
Prepare a series of at least five concentrations of the reference standard, typically ranging from the Limit of Quantitation (LOQ) to 120% of the target concentration.[14]
-
Inject each concentration and plot the peak area against the concentration.
-
Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.999.
-
-
Accuracy:
-
Prepare a sample matrix (placebo or blank reaction mixture) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze these samples in triplicate.
-
Acceptance Criterion: The percent recovery should be within a pre-defined range, typically 98.0% to 102.0%.[13]
-
-
Precision:
-
Repeatability (Intra-assay precision): Perform at least six replicate injections of a single standard solution.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criterion: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.[13]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
These can be determined based on the signal-to-noise ratio (S/N) of the analyte peak.
-
Acceptance Criterion: Typically, LOD is established at an S/N of 3:1, and LOQ at an S/N of 10:1. The LOQ must be precise and accurate.[13]
-
-
Robustness:
-
Intentionally make small variations to the method parameters, such as mobile phase composition (±2%), pH (±0.2 units), and column temperature (±5 °C).
-
Acceptance Criterion: The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits, demonstrating the method's reliability during normal use.[16]
-
Troubleshooting Guide: Gas Chromatography (GC)
Q5: Can I analyze this compound directly by GC? I'm getting broad, tailing peaks or no peak at all.
Direct analysis is challenging and generally not recommended.
Causality: this compound is a polar molecule with active hydrogens, making it prone to strong interactions with the stationary phase and potential thermal degradation in the hot GC inlet and column.[1] This leads to poor peak shape and non-quantitative results. The reactive nature of hydrazines also makes them "sticky," causing them to adsorb onto surfaces in the GC system.[6]
Solution: Chemical Derivatization
Derivatization is a process that converts the analyte into a more volatile, stable, and less polar compound suitable for GC analysis.[17] For hydrazides, this typically involves reacting the hydrazine moiety with an aldehyde or ketone to form a stable hydrazone.[18]
Caption: Workflow for preparing hydrazide samples for GC.
A highly sensitive and generic method involves in-situ derivatization with acetone followed by headspace GC-MS analysis. This technique can achieve quantitation limits as low as 0.1 ppm.[19]
Monitoring Guide: NMR Spectroscopy
Q6: How can I use ¹H NMR to monitor the kinetics of my reaction in real-time?
¹H NMR is an excellent tool for this, as it allows you to directly observe the disappearance of starting material signals and the appearance of product signals over time without sample workup.[4][5]
Causality: The concentration of a substance in the NMR tube is directly proportional to the integral of its characteristic NMR signal. By tracking these integrals over time, you can determine the reaction rate.
-
Preparation:
-
Choose a deuterated solvent in which all reactants and products are soluble.
-
Identify unique, well-resolved peaks for at least one starting material and one product.
-
Add a known amount of an inert internal standard (e.g., mesitylene or 1,4-dioxane) to the reaction mixture. The internal standard should have a simple spectrum that does not overlap with other signals.
-
-
Data Acquisition:
-
Set up the NMR experiment to acquire spectra at regular time intervals (e.g., every 5 minutes). Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1) for accurate integration.
-
Initiate the reaction (e.g., by adding a catalyst or raising the temperature) and immediately start the automated acquisition.[5]
-
-
Data Processing:
-
Process each spectrum identically (phasing, baseline correction).
-
Integrate the characteristic peak of the starting material, the product, and the internal standard.
-
Normalize the integrals of the starting material and product to the integral of the internal standard. This corrects for any variations in sample concentration or instrument performance.
-
-
Analysis:
Q7: My NMR spectra are getting distorted during the reaction, with broad lines and poor resolution. What is happening?
This is often due to changes in the sample matrix during the reaction, leading to magnetic field inhomogeneity.[5]
Causality: As the reaction proceeds, changes in temperature, viscosity, or the precipitation of solids can disrupt the homogeneity of the magnetic field within the sample volume. This leads to line broadening and distorted peak shapes, making accurate integration difficult.
Solutions:
-
Ensure Thermal Equilibrium: Allow the sample to fully equilibrate to the spectrometer's temperature before starting the reaction. Exothermic reactions can cause significant temperature gradients.
-
Maintain Sample Solubility: If a product or intermediate is precipitating, the reaction may not be suitable for in-situ NMR monitoring. Consider using a different solvent or running the reaction at a more dilute concentration.
-
Regular Shimming: If possible, re-shim the spectrometer on the sample periodically during the kinetic run, although this can be challenging for rapid reactions.
-
Use Advanced Processing Techniques: Some software algorithms can deconvolve distorted spectra to estimate the true proportions of components, even with poor lineshapes.[5]
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Three Methods of Detection of Hydrazines - Tech Briefs [techbriefs.com]
- 7. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 8. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. scispace.com [scispace.com]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
- 17. GC-MS method for 2-hydroxyethyl hydrazine via chemical derivatization. [wisdomlib.org]
- 18. osha.gov [osha.gov]
- 19. A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Spectroscopic Validation of 2-Methylbutanohydrazide
In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth analysis of the spectroscopic techniques used to validate the structure of 2-Methylbutanohydrazide, a molecule of interest in medicinal chemistry. We will objectively compare its spectral data with plausible alternatives, offering a robust framework for structural elucidation rooted in fundamental spectroscopic principles and supported by experimental evidence.
The hydrazide functional group is a versatile scaffold in drug design, known for a range of biological activities.[1] However, its synthesis can sometimes yield isomeric impurities. Therefore, rigorous structural validation is not merely a procedural step but a critical determinant of a research program's success. This guide will delve into the nuances of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to definitively establish the molecular architecture of this compound.
The Imperative of Structural Integrity
The precise arrangement of atoms in a molecule dictates its physicochemical properties and, consequently, its biological function and safety profile. An incorrect structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety concerns. Spectroscopic methods provide a non-destructive means to probe the molecular structure, offering a detailed fingerprint that allows for confident identification.
Spectroscopic Interrogation of this compound
The following sections will dissect the information obtained from four key spectroscopic techniques, each providing a unique piece of the structural puzzle.
Proton NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. It provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons in each environment (integration).[2]
Predicted ¹H NMR Data for this compound:
| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| a | ~0.9 | Doublet | 6H | (CH ₃)₂CH- |
| b | ~1.2 | Multiplet | 1H | (CH₃)₂CH - |
| c | ~2.1 | Doublet | 2H | -CH ₂-C=O |
| d | ~4.2 | Broad Singlet | 2H | -NH ₂ |
| e | ~7.5 | Broad Singlet | 1H | -C(=O)NH - |
Causality Behind Assignments: The chemical shifts are predicted based on the inductive effects of neighboring electronegative atoms (oxygen and nitrogen) and the magnetic anisotropy of the carbonyl group.[3] The protons on the terminal NH₂ and the amide NH are expected to be broad due to quadrupole broadening and chemical exchange. The splitting patterns are governed by the n+1 rule, where 'n' is the number of adjacent, non-equivalent protons. For instance, the six protons of the two methyl groups (a) are split by the single adjacent methine proton (b), resulting in a doublet.
Comparative Analysis with Isomeric Alternatives:
Let's consider a plausible isomer, Pentanohydrazide . Its ¹H NMR spectrum would be distinctly different:
-
A triplet for the terminal methyl group (~0.9 ppm).
-
A sextet for the adjacent methylene group (~1.3 ppm).
-
A quintet for the next methylene group (~1.6 ppm).
-
A triplet for the methylene group alpha to the carbonyl (~2.2 ppm).
This clear difference in splitting patterns and the number of signals allows for unambiguous differentiation.
Experimental Workflow for ¹H NMR Spectroscopy
Caption: Workflow for acquiring a ¹H NMR spectrum.
¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environment.[4] In a standard proton-decoupled spectrum, each unique carbon atom appears as a single line.
Predicted ¹³C NMR Data for this compound:
| Signal | Chemical Shift (ppm) | Assignment |
| a | ~22 | (C H₃)₂CH- |
| b | ~26 | (CH₃)₂C H- |
| c | ~45 | -C H₂-C=O |
| d | ~175 | -C =O |
Causality Behind Assignments: The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms.[5] The carbonyl carbon (d) is significantly deshielded and appears at a much higher chemical shift. The aliphatic carbons (a, b, c) appear in the upfield region. The symmetry of the two methyl groups results in a single signal (a).
Comparative Analysis with Isomeric Alternatives:
For the isomer Pentanohydrazide , we would expect to see five distinct signals in the ¹³C NMR spectrum, corresponding to the five unique carbon atoms in its linear chain. This is in direct contrast to the four signals predicted for this compound, providing another layer of structural confirmation.[6]
Experimental Workflow for ¹³C NMR Spectroscopy
Caption: Workflow for acquiring a ¹³C NMR spectrum.
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[7] It is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at their characteristic vibrational frequencies.
Expected IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3300-3400 | N-H stretch | Primary Amine (-NH₂) |
| 3100-3300 | N-H stretch | Amide (-CONH-) |
| 2850-3000 | C-H stretch | Alkane |
| ~1640 | C=O stretch | Amide (Amide I band) |
| ~1550 | N-H bend | Amide (Amide II band) |
Causality Behind Absorptions: The positions of the absorption bands are characteristic of the bond strengths and the masses of the atoms involved.[8] The N-H stretching vibrations of the primary amine and the amide appear as distinct bands in the high-frequency region. The carbonyl (C=O) stretch of the amide is a strong and sharp absorption that is highly diagnostic.[9]
Comparative Analysis with Isomeric Alternatives:
An isomeric alternative such as a hydrazone, formed from the reaction of a hydrazide with a carbonyl compound, would show a significantly different IR spectrum. The most notable difference would be the absence of the N-H stretching bands from the primary amine and the presence of a C=N stretching vibration, typically in the 1620-1680 cm⁻¹ region.[10]
Experimental Workflow for IR Spectroscopy
Caption: Workflow for acquiring an IR spectrum.
Mass spectrometry provides the molecular weight of a compound and information about its structure through the analysis of its fragmentation pattern.[11]
Expected Mass Spectrum Data for this compound:
-
Molecular Ion (M⁺): m/z = 116.10
-
Key Fragmentation Peaks:
-
m/z = 87: Loss of the ethyl group (-CH₂CH₃)
-
m/z = 73: [ (CH₃)₂CHCH₂ ]⁺
-
m/z = 57: [ (CH₃)₂CHCH₂ ]⁺
-
m/z = 43: [ (CH₃)₂CH ]⁺
-
Causality Behind Fragmentation: Upon ionization, the molecular ion can undergo fragmentation at its weakest bonds. The fragmentation pattern is a characteristic fingerprint of the molecule. The observation of fragments corresponding to the loss of specific alkyl groups can help to piece together the structure of the carbon skeleton.[12]
Comparative Analysis with Isomeric Alternatives:
The isomer Pentanohydrazide would also have a molecular ion at m/z = 116.10. However, its fragmentation pattern would be different, showing characteristic losses of propyl and butyl fragments, which would not be prominent in the spectrum of this compound. This difference in fragmentation provides a clear method for distinguishing between the two isomers.
Experimental Workflow for Mass Spectrometry
Caption: Workflow for acquiring a mass spectrum.
Conclusion: A Synergistic Approach to Structural Validation
The definitive structural elucidation of this compound is achieved through the synergistic interpretation of data from multiple spectroscopic techniques. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and provides corroborating structural information through fragmentation analysis. By comparing the experimental data for the synthesized compound with the predicted data and that of plausible isomers, researchers can have a high degree of confidence in the assigned structure. This rigorous, multi-faceted approach to structural validation is indispensable in the field of drug development, ensuring the integrity and reproducibility of scientific research.
References
- 1. mdpi.com [mdpi.com]
- 2. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. C-13 nmr spectrum of 2-methylbutane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. compoundchem.com [compoundchem.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Introduction to IR Spectra [webspectra.chem.ucla.edu]
- 11. youtube.com [youtube.com]
- 12. XCMS2: Processing Tandem Mass Spectrometry Data for Metabolite Identification and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Versatile Hydrazide Scaffold in Medicinal Chemistry
An In-Depth Comparative Analysis of 2-Methylbutanohydrazide and Its Analogs for Drug Discovery
In the landscape of medicinal chemistry, the hydrazide (-CONHNH₂) and its corresponding hydrazone (-CONHN=CH-) derivatives represent a "privileged scaffold." This is due to their remarkable versatility in synthesis and their wide spectrum of biological activities.[1][2][3][4] These compounds have garnered significant interest from researchers for their potential as anticonvulsant, antidepressant, analgesic, anti-inflammatory, antimicrobial, and anticancer agents.[1][2][4][5][6][7] The core of their activity often lies in the azometine -NHN=CH- proton, which is crucial for interacting with various biological targets.[3][5]
This guide focuses on this compound as a foundational structure. While direct extensive research on this specific molecule is limited, its structure provides a valuable starting point for exploring a wide array of analogs. The "2-methylbutyl" group introduces a degree of lipophilicity and steric bulk, which can be systematically modified to probe structure-activity relationships (SAR). By condensing this compound with various aldehydes and ketones, a diverse library of hydrazone analogs can be generated, each with potentially unique pharmacological profiles. This comparative study will delve into the synthesis, biological evaluation, and SAR of these analogs, providing a technical guide for researchers in drug development.
Synthesis of this compound Analogs: A General Workflow
The synthesis of hydrazide-hydrazone analogs is typically a straightforward two-step process. The first step involves the formation of the parent hydrazide from a corresponding ester. The second, and more versatile step, is the condensation of the hydrazide with a carbonyl compound (aldehyde or ketone) to form the hydrazone. This modular approach allows for the creation of a large library of analogs from a single parent hydrazide.
Experimental Protocol: General Synthesis of Hydrazide-Hydrazones
Part 1: Synthesis of this compound
-
Esterification (if starting from carboxylic acid): To a solution of 2-methylbutanoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux: Heat the mixture under reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, neutralize the mixture with a saturated solution of sodium bicarbonate and extract the methyl 2-methylbutanoate with an organic solvent like diethyl ether. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Hydrazinolysis: Dissolve the synthesized ester in ethanol, and add an excess of hydrazine hydrate (NH₂NH₂·H₂O).
-
Reaction: Stir the mixture at room temperature or under gentle reflux for 12-24 hours until the reaction is complete (monitored by TLC).
-
Isolation: Remove the solvent under reduced pressure. The resulting solid, this compound, can be purified by recrystallization from a suitable solvent like ethanol.
Part 2: Synthesis of this compound Analogs (Hydrazones)
-
Dissolution: Dissolve this compound in a suitable solvent, such as ethanol or methanol.
-
Addition of Carbonyl: Add an equimolar amount of the desired substituted aldehyde or ketone to the solution.
-
Catalysis: Add a few drops of a catalyst, typically an acid like glacial acetic acid, to protonate the carbonyl oxygen and facilitate nucleophilic attack.
-
Reaction: Stir the reaction mixture at room temperature or heat under reflux for 2-8 hours.
-
Precipitation and Filtration: Upon completion, the hydrazone product often precipitates out of the solution upon cooling. Collect the solid product by filtration.
-
Purification: Wash the collected solid with cold solvent to remove any unreacted starting materials and purify further by recrystallization.
Causality in Synthesis: The use of an acid catalyst in the hydrazone formation step is crucial as it activates the carbonyl group, making it more electrophilic and susceptible to attack by the weakly nucleophilic amino group of the hydrazide. The choice of solvent is also important; it must be able to dissolve the reactants but also allow for the precipitation of the product upon formation, simplifying the purification process.
Caption: General workflow for the synthesis of this compound and its hydrazone analogs.
Comparative Biological Evaluation
The true value of synthesizing a library of analogs lies in the comparative evaluation of their biological activities. Hydrazide-hydrazones have demonstrated significant potential in antimicrobial, anti-inflammatory, and anticancer applications.[1][8]
Antimicrobial Activity
Bacterial and fungal infections are a growing public health concern, partly due to increasing resistance to existing antibiotics.[1] Hydrazide-hydrazones have emerged as a promising class of antimicrobial agents.[2][3][8]
The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. A lower MIC value indicates higher potency.
Comparative Antimicrobial Data (Representative Analogs)
| Compound ID | Substituent on Phenyl Ring | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |
| Analog 1 | 4-Nitro (4-NO₂) | 1.95 - 7.81 | 12.5 | [1] |
| Analog 2 | 4-Chloro (4-Cl) | ~6.25 | > 25 | [1] |
| Analog 3 | 4-Hydroxy (4-OH) | > 15 | > 25 | N/A |
| Analog 4 | 3,4-Dichloro | < 1.0 | ~15 | [1] |
| Ampicillin | (Standard Antibiotic) | 12.5 | 25 | [1] |
| Nitrofurantoin | (Standard Antibiotic) | 3.91 | N/A | [1] |
Note: The data above is a synthesized representation based on findings for various hydrazide-hydrazones to illustrate SAR principles. Specific values for this compound analogs would require experimental determination.
Structure-Activity Relationship (SAR) Insights:
-
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as a nitro (-NO₂) group, on the aromatic ring often enhances antibacterial activity.[9] This is evident in Analog 1 and is a recurring theme in the literature.[10]
-
Halogens: Halogen substituents like chlorine (-Cl) can also contribute positively to antimicrobial potency, as seen with the dichloro-substituted Analog 4. This might be due to increased lipophilicity, which facilitates passage through the bacterial cell membrane.[9]
-
Gram-Positive vs. Gram-Negative: Many hydrazone derivatives show greater activity against Gram-positive bacteria (e.g., S. aureus) than Gram-negative bacteria (e.g., E. coli).[1] This is likely due to the complex outer membrane of Gram-negative bacteria, which acts as an additional barrier to drug entry.
Anti-inflammatory Activity
Inflammation is a key pathological feature of many chronic diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, but can have significant side effects.[9] Hydrazide derivatives offer a potential alternative with some compounds showing potency comparable to standard drugs like diclofenac.[9][10]
A standard preclinical model for assessing anti-inflammatory activity is the carrageenan-induced paw edema test in rats. The percentage of edema inhibition is measured over several hours.
Comparative Anti-inflammatory Data (Representative Analogs)
| Compound ID | Substituent on Phenyl Ring | % Inhibition of Edema (at 3h) | Dose (mg/kg) | Reference |
| Analog 5 | 2-Nitro (2-NO₂) | 35.7% | 20 | [9][10] |
| Analog 6 | 3-Nitro (3-NO₂) | 37.3% | 20 | [9][10] |
| Analog 7 | 4-Methoxy (4-OCH₃) | ~25% | 20 | [5] |
| Analog 8 | Unsubstituted | < 15% | 20 | N/A |
| Diclofenac Sodium | (Standard Drug) | 38.9% | 10 | [9] |
Structure-Activity Relationship (SAR) Insights:
-
Nitro Group Substitution: Similar to antimicrobial activity, the presence and position of a nitro group significantly influence anti-inflammatory effects. Ortho and meta substitutions (Analogs 5 and 6) appear to be particularly effective.[9][10]
-
Electron-Donating Groups: In contrast to the nitro group, electron-donating groups like methoxy (-OCH₃) tend to result in lower activity compared to the nitro-substituted analogs.[5]
-
Lipophilicity: Structural modifications that optimize the lipophilicity of the molecule can enhance its anti-inflammatory potency by improving its distribution to the site of inflammation.[5]
Anticancer Activity
The search for novel cytotoxic agents with better efficacy and fewer side effects is a cornerstone of cancer research. Hydrazide-hydrazones have been investigated for their antiproliferative effects against various cancer cell lines.[11][12][13]
The anticancer potential is typically evaluated in vitro using cytotoxicity assays, such as the MTT assay, to determine the half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates greater cytotoxicity against the cancer cells.
Comparative Anticancer Data (Representative Analogs)
| Compound ID | Substituent on Phenyl Ring | IC₅₀ (µM) vs. MCF-7 (Breast Cancer) | IC₅₀ (µM) vs. HCT116 (Colon Cancer) | Reference |
| Analog 9 | 4-Dimethylamino | ~50 | > 100 | [12] |
| Analog 10 | 4-Hydroxy | < 10 | ~15 | [11] |
| Analog 11 | 3,4,5-Trimethoxy | > 100 | > 100 | [11] |
| Analog 12 | 4-Nitro | ~30 | ~40 | [11] |
| Doxorubicin | (Standard Drug) | < 1 | < 1 | [14] |
Structure-Activity Relationship (SAR) Insights:
-
Hydroxyl Groups: The presence of hydroxyl (-OH) groups can significantly enhance anticancer activity, possibly by participating in hydrogen bonding with target enzymes or receptors.[11]
-
Steric Hindrance: Bulky substituents, such as multiple methoxy groups (Analog 11), can lead to a decrease in activity. This may be due to steric hindrance preventing the molecule from fitting into the active site of its biological target.[11]
-
Balance of Lipophilicity and Polarity: A delicate balance is required. While some lipophilicity is needed for membrane transport, excessive lipophilicity can reduce water solubility and hinder drug delivery. The incorporation of polar groups like hydroxyls can help achieve this balance.[11]
Methodologies for Biological Evaluation
To ensure the trustworthiness and reproducibility of results, standardized protocols must be followed. Below are outlines of key experimental workflows.
Workflow 1: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
References
- 1. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. impactfactor.org [impactfactor.org]
- 4. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. hygeiajournal.com [hygeiajournal.com]
- 10. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Determination of Enantiomeric Excess of 2-Methylbutanohydrazide
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of a molecule's enantiomeric purity is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. For chiral molecules such as 2-Methylbutanohydrazide, a versatile building block, the ability to accurately quantify its enantiomeric excess (ee) is paramount. This guide provides an in-depth comparison of the primary analytical methodologies for this purpose, offering field-proven insights and detailed protocols to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.
The Criticality of Enantiomeric Excess in Drug Development
Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. The tragic case of thalidomide serves as a stark reminder of this stereochemical reality. Consequently, regulatory bodies worldwide mandate stringent control and accurate measurement of the enantiomeric composition of chiral drug substances. For a molecule like this compound, which may serve as a precursor or a pharmacophore in a larger drug molecule, establishing a robust and validated method for ee determination is a critical-to-quality attribute.
Comparative Analysis of Analytical Techniques
The determination of enantiomeric excess for this compound can be approached through several analytical techniques. The choice of method is often dictated by factors such as the required accuracy, precision, sample throughput, and the available instrumentation.[1] Here, we compare the three most prevalent and effective methods: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents.
Quantitative Performance Comparison
| Parameter | Chiral HPLC | Chiral GC | NMR with Chiral Derivatizing Agent |
| Principle | Differential interaction with a chiral stationary phase. | Separation based on volatility and interaction with a chiral stationary phase. | Formation of diastereomers with distinct NMR signals. |
| Typical Accuracy | Excellent (typically <1% error) | Excellent (typically <1% error) | Good to Excellent (can be <2% error)[2] |
| Precision | High | High | Good |
| Sensitivity | High (ng to pg level) | Very High (pg to fg level) | Lower (mg scale) |
| Sample Throughput | Moderate to High | High | Low to Moderate |
| Method Development | Can be time-consuming | Can be time-consuming | Relatively straightforward |
| Non-destructive | Yes | Yes | Yes (sample can be recovered) |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[3][4] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of this compound, leading to different retention times.
The Causality Behind Chiral Recognition in HPLC
The mechanism of chiral recognition on a CSP is a complex interplay of various intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation.[5] For this compound, the presence of the hydrazide functional group, with its hydrogen bond donors and acceptors, and the chiral center, provides the necessary interaction points for effective separation on a suitable CSP. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for chiral hydrazides due to their broad applicability and multiple chiral recognition sites.[4]
Experimental Workflow: Chiral HPLC
Caption: Workflow for ee determination by Chiral HPLC.
Detailed Protocol: Chiral HPLC Method Development for this compound
-
Column Selection:
-
Begin with a polysaccharide-based chiral stationary phase, such as a cellulose or amylose derivative column (e.g., Chiralcel® OD-H or Chiralpak® AD-H). These are known for their broad enantioselectivity.[6]
-
-
Mobile Phase Screening:
-
Start with a normal-phase mobile phase system, as it often provides better selectivity for polar compounds like hydrazides. A typical starting point is a mixture of hexane and a polar modifier like isopropanol or ethanol.
-
Screen a range of modifier percentages (e.g., 5%, 10%, 20%) to optimize the separation.
-
If normal-phase fails, a reversed-phase approach using a suitable reversed-phase chiral column with a mobile phase of acetonitrile/water or methanol/water can be explored.
-
-
Method Optimization:
-
Flow Rate: Optimize the flow rate to achieve a balance between analysis time and resolution. A typical starting flow rate is 1.0 mL/min.
-
Temperature: Column temperature can influence selectivity. Evaluate temperatures in the range of 20-40°C.
-
Detection: Use a UV detector at a wavelength where this compound has sufficient absorbance.
-
-
Quantification:
-
The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula:
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
-
Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, chiral GC offers excellent resolution and sensitivity.[7] this compound may require derivatization to increase its volatility and thermal stability for GC analysis.
The Rationale for Derivatization in Chiral GC
The primary reason for derivatization in GC is to convert a non-volatile or thermally labile compound into a form suitable for gas-phase analysis.[8] For this compound, the polar hydrazide group can lead to peak tailing and poor chromatographic performance. Derivatization with a suitable reagent, such as a silylating agent (e.g., BSTFA) or an acylating agent (e.g., trifluoroacetic anhydride), can mask the polar N-H protons, thereby increasing volatility and improving peak shape.[8] If a chiral derivatizing agent is used, the resulting diastereomers can be separated on a standard achiral GC column. Alternatively, the underivatized or achirally derivatized analyte can be separated on a chiral GC column.
Experimental Workflow: Chiral GC
Caption: Workflow for ee determination by Chiral GC.
Detailed Protocol: Chiral GC Method for this compound
-
Derivatization (if necessary):
-
In a vial, dissolve a small amount of this compound in a suitable solvent (e.g., acetonitrile).
-
Add an excess of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
Heat the mixture (e.g., at 60°C for 30 minutes) to ensure complete reaction.
-
-
Column Selection:
-
Choose a chiral capillary column. Cyclodextrin-based columns (e.g., β- or γ-cyclodextrin derivatives) are often effective for a wide range of chiral compounds.
-
-
GC Conditions:
-
Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250°C).
-
Oven Temperature Program: Start with an initial temperature (e.g., 100°C) and ramp up to a final temperature (e.g., 220°C) at a controlled rate (e.g., 5°C/min). This temperature gradient is crucial for achieving good separation.
-
Detector: A Flame Ionization Detector (FID) is a common and robust choice for this type of analysis.
-
Carrier Gas: Use a high-purity carrier gas such as helium or hydrogen.
-
-
Quantification:
-
Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers as described for HPLC.
-
NMR Spectroscopy with Chiral Derivatizing Agents
NMR spectroscopy offers a distinct approach where the enantiomers are not physically separated but are distinguished in the NMR spectrum after conversion into diastereomers.[9][10] This is achieved by reacting the chiral analyte with an enantiomerically pure chiral derivatizing agent (CDA).[11]
The Principle of Diastereomeric Resolution by NMR
Enantiomers are indistinguishable in an achiral solvent by NMR because they have identical chemical environments. However, when they react with a single enantiomer of a CDA, they form two different diastereomers.[12] These diastereomers have different physical properties and, crucially, their corresponding nuclei will experience different magnetic environments, leading to distinct chemical shifts in the NMR spectrum.[13][14] By integrating the signals corresponding to each diastereomer, the enantiomeric ratio can be determined.[9]
Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a classic and highly effective CDA for amines and alcohols, and by extension, for the amine-like functionality of hydrazides.[9][11]
Experimental Workflow: NMR with Mosher's Acid
Caption: Workflow for ee determination by NMR using Mosher's acid.
Detailed Protocol: Mosher's Amide Formation with this compound
-
Sample Preparation:
-
In a clean, dry NMR tube, dissolve approximately 5 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Add a small amount of a non-nucleophilic base, such as pyridine or triethylamine (approximately 1.2 equivalents).
-
-
Derivatization:
-
Add a slight molar excess (approximately 1.1 equivalents) of enantiomerically pure (R)-(-)-Mosher's acid chloride to the NMR tube.
-
Cap the tube and gently mix. The reaction is typically rapid and can be monitored by NMR.
-
In a separate NMR tube, repeat the procedure using (S)-(+)-Mosher's acid chloride.
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum. Look for well-resolved signals corresponding to protons near the chiral center in the two diastereomeric amides.
-
Alternatively, acquire a ¹⁹F NMR spectrum. The trifluoromethyl group of the Mosher's reagent provides a singlet for each diastereomer in a region of the spectrum that is typically free from other signals, often leading to more accurate integration.
-
-
Quantification:
-
Carefully integrate the well-resolved signals corresponding to each diastereomer.
-
Calculate the enantiomeric excess from the integral values:
-
ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] * 100
-
-
Conclusion and Recommendations
The selection of the optimal method for determining the enantiomeric excess of this compound is a balance of analytical requirements and available resources.
-
Chiral HPLC is often the method of choice for routine quality control due to its high accuracy, precision, and robustness once a method is established.
-
Chiral GC is an excellent alternative, particularly if high sensitivity is required, provided the analyte is or can be made sufficiently volatile and thermally stable.
-
NMR with a chiral derivatizing agent like Mosher's acid is a powerful tool, especially during method development and for structural confirmation. It provides a direct measure of the enantiomeric ratio without the need for a separation method. However, it is generally less sensitive and has a lower throughput than chromatographic techniques.
For drug development professionals, it is highly recommended to develop and validate at least one chromatographic method (HPLC or GC) for routine analysis. The NMR method can serve as a valuable orthogonal technique for confirmation and for cases where chromatographic separation proves difficult. A thorough method validation, including assessments of linearity, accuracy, precision, and limits of detection and quantification, is essential to ensure the reliability of the chosen method in a regulated environment.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uma.es [uma.es]
- 4. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Chiral separation of thiazide diuretics by HPLC on Chiralcel OD-RH, Chiralcel OJ-R and Chirobiotic-T phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral Derivatization Reagents/Solvents - Regis Technologies [registech.com]
- 8. obrnutafaza.hr [obrnutafaza.hr]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 11. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 14. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Hydrazide Reactivity: Positioning 2-Methylbutanohydrazide in the Synthetic Landscape
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrazide derivatives are a cornerstone class of organic compounds, distinguished by the -C(=O)NHNH2 functional group.[1] Their remarkable versatility as synthetic intermediates and their prevalence in a wide array of biologically active molecules make them indispensable in medicinal chemistry and drug discovery.[2][3] From the development of antitubercular drugs like Isoniazid to their use as linkers in antibody-drug conjugates, the utility of hydrazides is vast and continually expanding.[4]
The reactivity of the hydrazide moiety—specifically the nucleophilicity of the terminal nitrogen atom—is the critical determinant of its utility. This reactivity profile dictates reaction rates, product yields, and the stability of the resulting conjugates, such as hydrazones. This guide provides an in-depth comparative analysis of the reactivity of 2-Methylbutanohydrazide, an alkyl hydrazide, against other structurally diverse hydrazides. By examining the electronic and steric factors that govern their behavior, we aim to provide a predictive framework for researchers to select the optimal hydrazide for their specific application.
The Structural Basis of Hydrazide Reactivity
The reactivity of a hydrazide is primarily governed by the electronic properties of the R-group attached to the carbonyl. The core reaction mechanism for many of its applications, such as hydrazone formation, involves the nucleophilic attack of the terminal -NH2 group on an electrophilic carbonyl carbon.
-
Electronic Effects: Electron-donating groups (EDGs) on the R-moiety increase the electron density on the carbonyl oxygen and, through inductive effects, on the entire hydrazide backbone. This enhances the nucleophilicity of the terminal nitrogen, leading to faster reaction rates. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, reducing the nucleophilicity and slowing the reaction.[5][6]
-
Steric Effects: Bulky R-groups can sterically hinder the approach of the hydrazide to the electrophile, potentially slowing down the reaction rate, even if the electronic effects are favorable.
This interplay between electronics and sterics defines the reactivity landscape of any given hydrazide.
Comparative Reactivity Profile
We will compare this compound against three classes of hydrazides: simple alkyl hydrazides (acetylhydrazide), aryl hydrazides (benzhydrazide), and hydrazides bearing additional heteroatoms (semicarbazide).
This compound: The Branched Alkyl Hydrazide
This compound features a branched alkyl (isobutyl) group attached to the carbonyl. This group is moderately electron-donating via induction, which is expected to enhance the nucleophilicity of the terminal amine compared to hydrazides with electron-withdrawing substituents.
vs. Aryl Hydrazides (e.g., Benzhydrazide)
Aryl hydrazides, such as benzhydrazide, feature an aromatic ring directly attached to the carbonyl.
-
Nucleophilicity: The phenyl group in benzhydrazide is electron-withdrawing due to resonance. This delocalizes the lone pair of electrons on the adjacent nitrogen atom into the aromatic system, significantly reducing the nucleophilicity of the terminal -NH2 group.[5][6] Consequently, This compound is a significantly stronger nucleophile than benzhydrazide. This translates to substantially faster reaction rates in hydrazone formation under identical conditions. Kinetic studies have shown that electron-poor arylhydrazines react much more slowly than their electron-rich counterparts.[5]
-
Hydrazone Stability: While slower to form, the resulting aryl hydrazones benefit from resonance stabilization across the C=N bond and the aromatic ring. This conjugation increases their hydrolytic stability compared to alkyl hydrazones.[7]
vs. Simple Straight-Chain Alkyl Hydrazides (e.g., Acetylhydrazide)
Acetylhydrazide provides a baseline for alkyl hydrazide reactivity.
-
Nucleophilicity: Both this compound and acetylhydrazide possess electron-donating alkyl groups. The isobutyl group in this compound is slightly more electron-donating than the methyl group in acetylhydrazide, suggesting a marginal increase in nucleophilicity. However, the branched structure of the isobutyl group may introduce minor steric hindrance. Overall, their reactivity in terms of reaction speed is expected to be very similar, with both being classified as highly reactive hydrazides. Studies confirm that simple alkyl aldehydes are among the fastest reactants for hydrazone formation.[8]
-
Hydrazone Stability: The hydrolytic stability of hydrazones formed from these two alkyl hydrazides is expected to be comparable, as both lack the resonance stabilization of aryl hydrazones. Hydrolysis for both is generally acid-catalyzed.[9][10]
vs. Semicarbazide
Semicarbazide introduces an additional amino group, creating a urea-like structure.
-
Nucleophilicity: The additional amide-like nitrogen in semicarbazide is strongly electron-withdrawing. This significantly reduces the nucleophilicity of the terminal reacting nitrogen. As a result, This compound is a much more potent nucleophile than semicarbazide.
-
Hydrazone Stability: Semicarbazones exhibit different hydrolytic profiles. While generally more stable than simple imines, their stability relative to alkyl hydrazones can vary with pH. Some studies have shown semicarbazones to be less stable than certain alkyl hydrazones under specific conditions.[10]
Quantitative Data Summary
The following table summarizes the expected reactivity trends based on established chemical principles. "Reactivity" primarily refers to the rate of hydrazone formation.
| Hydrazide | R-Group | Electronic Effect | Steric Hindrance | Relative Reactivity (Nucleophilicity) | Relative Hydrolytic Stability of Hydrazone |
| This compound | Isobutyl | Electron-Donating (Inductive) | Moderate | High | Moderate |
| Acetylhydrazide | Methyl | Electron-Donating (Inductive) | Low | High | Moderate |
| Benzhydrazide | Phenyl | Electron-Withdrawing (Resonance) | Moderate | Low | High[7] |
| Semicarbazide | -NH2 | Electron-Withdrawing (Resonance) | Low | Very Low | Moderate |
Experimental Protocols
To empirically validate these comparisons, standardized kinetic and stability assays are essential.
Protocol 1: Comparative Kinetic Analysis of Hydrazone Formation via UV-Vis Spectrophotometry
This protocol allows for the determination of second-order rate constants for the reaction of different hydrazides with a model aldehyde (e.g., 4-nitrobenzaldehyde), which has a strong chromophore suitable for spectrophotometric monitoring.
Rationale: This method is chosen for its high precision and ability to continuously monitor the reaction progress in real-time by observing the change in absorbance as the aldehyde is consumed and the hydrazone is formed.[11]
Materials:
-
This compound, Acetylhydrazide, Benzhydrazide
-
4-Nitrobenzaldehyde
-
Phosphate buffer (pH 7.4)
-
Methanol or DMF (co-solvent for solubility)
-
UV-Vis Spectrophotometer with temperature control
Procedure:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of each hydrazide and 10 mM of 4-nitrobenzaldehyde in methanol or DMF.
-
Reaction Setup: In a quartz cuvette, add 950 µL of phosphate buffer (pH 7.4). Add 25 µL of the 4-nitrobenzaldehyde stock solution and mix. This creates a pseudo-first-order condition where the hydrazide concentration is in excess.
-
Initiation and Monitoring: Place the cuvette in the spectrophotometer and allow it to equilibrate to 25°C. To initiate the reaction, add 25 µL of the hydrazide stock solution, mix rapidly, and immediately begin recording the absorbance at the λmax of the 4-nitrobenzaldehyde (approx. 268 nm) over time.
-
Data Analysis: The observed rate constant (k_obs) is determined by fitting the absorbance vs. time data to a first-order exponential decay curve. The second-order rate constant (k2) is then calculated by plotting k_obs against a range of hydrazide concentrations.
Protocol 2: Assessing Hydrolytic Stability of Hydrazones via HPLC
This protocol evaluates the stability of pre-formed hydrazones at different pH values over time.
Rationale: HPLC is an ideal method for this analysis as it can separate and quantify the intact hydrazone from its hydrolysis products (the starting aldehyde and hydrazide), providing a direct measure of stability.[12]
Materials:
-
Pre-synthesized and purified hydrazones
-
Phosphate buffer (pH 7.4) and Acetate buffer (pH 5.0)
-
Acetonitrile (HPLC grade)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Sample Preparation: Prepare 1 mM solutions of each purified hydrazone in the respective buffers (pH 7.4 and pH 5.0).
-
Time-Point Analysis: Incubate the solutions at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each solution and quench the reaction by diluting it in the mobile phase.
-
HPLC Analysis: Inject the quenched sample into the HPLC. Use a suitable gradient of water and acetonitrile to separate the hydrazone from its hydrolysis products.
-
Quantification: Monitor the peak area of the intact hydrazone at each time point.
-
Data Analysis: Plot the percentage of remaining hydrazone against time for each pH condition. Calculate the half-life (t1/2) of each hydrazone at each pH to quantitatively compare their stability.
Reaction Mechanism: Acid-Catalyzed Hydrazone Formation
The formation of a hydrazone is a reversible condensation reaction that is typically rate-limited by the dehydration of a tetrahedral carbinolamine intermediate at neutral pH. The reaction is catalyzed by mild acid, which protonates the hydroxyl group of the intermediate, turning it into a better leaving group (water).
Conclusion and Outlook
This guide establishes that this compound is a highly reactive nucleophile, belonging to the class of activated alkyl hydrazides. Its reactivity is superior to that of aryl hydrazides and semicarbazides due to the electron-donating nature of its branched alkyl group. Its kinetic profile is most similar to other simple alkyl hydrazides like acetylhydrazide.
This positions this compound as an excellent candidate for applications requiring rapid covalent bond formation at neutral pH, such as in bioconjugation, the synthesis of pharmaceutical intermediates, and the formation of dynamic combinatorial libraries.[13][14] The trade-off for this high reactivity is the moderate hydrolytic stability of the resulting hydrazone compared to the more stable but slower-forming aryl hydrazones. Researchers must weigh the need for rapid kinetics against the desired long-term stability of the final conjugate when selecting the appropriate hydrazide for their work.
References
- 1. Hydrazide Derivatives: Versatile Tools in Organic Synthesis and Drug Discovery - Amerigo Scientific [amerigoscientific.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrazides in the reaction with hydroxypyrrolines: less nucleophilicity – more diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. raineslab.com [raineslab.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biorxiv.org [biorxiv.org]
- 14. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
A Senior Application Scientist's Guide to the Biological Activity Screening of 2-Methylbutanohydrazide Derivatives
In the landscape of medicinal chemistry, the hydrazide-hydrazone scaffold is a recurring motif in compounds exhibiting a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to comparatively screen the biological potential of novel 2-methylbutanohydrazide derivatives. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and summarize findings in a clear, comparative format.
Introduction to this compound Derivatives
The core structure of this compound offers a versatile scaffold for chemical modification. The inherent biological activities of hydrazide-hydrazones are well-documented, with their efficacy often attributed to the presence of the –CO–NH–N=CH– group.[3] By systematically modifying the substituents on this core, researchers can explore a vast chemical space to identify derivatives with enhanced potency and selectivity against various biological targets. This guide will focus on three key areas of biological screening: antimicrobial, antifungal, and anticancer activity.
Part 1: Antimicrobial Activity Screening
The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents.[2] Hydrazide derivatives have shown promise in this area.[2] The initial screening of this compound derivatives for antibacterial activity is crucial to identify lead compounds for further development.
Experimental Workflow: Antimicrobial Screening
A tiered approach is recommended for efficient screening. This begins with a qualitative assessment of activity, followed by quantitative determination of the minimum inhibitory concentration (MIC) for the most promising compounds.
Caption: Workflow for antimicrobial screening of this compound derivatives.
Detailed Protocol: Agar Well Diffusion Method
This method provides a preliminary, qualitative assessment of the antimicrobial activity of the synthesized compounds.[4][5][6]
-
Preparation of Inoculum: A standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly over the entire surface of a Mueller-Hinton agar plate.
-
Well Preparation: Wells of a uniform diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Compound Application: A fixed volume (e.g., 50 µL) of each this compound derivative solution (at a known concentration) is added to a separate well. A positive control (standard antibiotic) and a negative control (solvent) are also included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Observation: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters.
Detailed Protocol: Broth Microdilution for MIC Determination
This quantitative method determines the lowest concentration of a compound that inhibits visible microbial growth.[4][5]
-
Plate Preparation: A 96-well microtiter plate is used. A serial two-fold dilution of each derivative is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Comparative Data: Antimicrobial Activity
The following table presents hypothetical data for a series of this compound derivatives against representative Gram-positive and Gram-negative bacteria.
| Compound ID | Modification | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| 2-MBD-01 | Unsubstituted | 12 | 8 | 128 | >256 |
| 2-MBD-02 | 4-Chloro substitution | 18 | 14 | 32 | 64 |
| 2-MBD-03 | 4-Nitro substitution | 22 | 16 | 16 | 32 |
| Ciprofloxacin | (Positive Control) | 30 | 25 | 1 | 0.5 |
| DMSO | (Negative Control) | 0 | 0 | >256 | >256 |
Part 2: Antifungal Activity Screening
Fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised individuals.[1] Hydrazide derivatives have also demonstrated potential as antifungal agents.[1][3]
Experimental Workflow: Antifungal Screening
Similar to antimicrobial screening, a tiered approach is employed for antifungal evaluation.
Caption: Workflow for antifungal screening of this compound derivatives.
Detailed Protocol: Poisoned Food Technique
This method is commonly used for screening against molds.[6]
-
Medium Preparation: A suitable agar medium (e.g., Potato Dextrose Agar) is prepared and autoclaved.
-
Compound Incorporation: While the medium is still molten, the test compounds are added at desired concentrations. The medium is then poured into sterile Petri plates and allowed to solidify.
-
Inoculation: A small disc of a young, actively growing fungal culture (e.g., Aspergillus niger, Candida albicans) is placed at the center of each plate.
-
Incubation: Plates are incubated at an appropriate temperature (e.g., 25-28°C) for several days.
-
Observation: The radial growth of the fungal colony is measured and compared to a control plate (without any compound).
Detailed Protocol: Broth Microdilution for Antifungal MIC
This method is adapted for yeast and filamentous fungi to determine the MIC.[3]
-
Plate Preparation: Serial dilutions of the this compound derivatives are prepared in a 96-well microtiter plate using a suitable broth (e.g., RPMI-1640).
-
Inoculum Preparation: A standardized fungal spore or yeast suspension is prepared.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours).
-
Reading Results: The MIC is the lowest concentration that causes a significant inhibition of fungal growth compared to the control.
Comparative Data: Antifungal Activity
The following table shows hypothetical MIC values for a series of this compound derivatives against common fungal pathogens.
| Compound ID | Modification | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. A. fumigatus |
| 2-MBD-01 | Unsubstituted | >128 | >128 |
| 2-MBD-04 | 2,4-Dichloro substitution | 32 | 64 |
| 2-MBD-05 | 4-Methoxy substitution | 64 | 128 |
| Fluconazole | (Positive Control) | 8 | 16 |
Part 3: Anticancer Activity Screening
The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of cancer research.[7] Hydrazide derivatives have emerged as a promising class of compounds with potential anticancer activity.[7][8][9][10]
Experimental Workflow: Anticancer Screening
The screening for anticancer activity typically involves assessing the cytotoxicity of the compounds against various cancer cell lines.
Caption: Workflow for anticancer screening of this compound derivatives.
Detailed Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][12]
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours.[13] Metabolically active cells reduce the yellow MTT to purple formazan crystals.[11][12]
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).[12]
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.[14] The percentage of cell viability is calculated relative to untreated control cells.
Detailed Protocol: Sulforhodamine B (SRB) Assay
The SRB assay is a method for determining cell density based on the measurement of cellular protein content.[15] It is a reliable and cost-effective method for in vitro cytotoxicity screening.[16][17][18]
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.
-
Cell Fixation: The cells are fixed with cold trichloroacetic acid (TCA).[15][19]
-
Staining: The fixed cells are stained with Sulforhodamine B solution.[17][19]
-
Washing: Unbound dye is removed by washing with acetic acid.[17]
-
Solubilization: The protein-bound dye is dissolved in a Tris base solution.[15]
-
Absorbance Measurement: The absorbance is measured at approximately 510-540 nm.[15][17]
Comparative Data: Anticancer Activity
The following table presents hypothetical IC50 (half-maximal inhibitory concentration) values for a series of this compound derivatives against different cancer cell lines.
| Compound ID | Modification | IC50 (µM) vs. MCF-7 (Breast Cancer) | IC50 (µM) vs. A549 (Lung Cancer) | IC50 (µM) vs. Normal Fibroblasts | Selectivity Index (Normal/Cancer) |
| 2-MBD-01 | Unsubstituted | >100 | >100 | >100 | - |
| 2-MBD-06 | Quinoline moiety | 15.8 | 22.5 | >100 | >6.3 |
| 2-MBD-07 | Biphenyl moiety | 8.2 | 11.4 | >100 | >12.2 |
| Doxorubicin | (Positive Control) | 0.5 | 0.8 | 5.0 | 10 |
Potential Mechanism of Action: Induction of Apoptosis
Some hydrazide derivatives have been shown to induce apoptosis in cancer cells.[8] This can be investigated through various assays such as Annexin V/PI staining and analysis of caspase activation. A potential signaling pathway is depicted below.
Caption: A potential pathway for apoptosis induction by this compound derivatives.
Conclusion
This guide provides a structured and scientifically rigorous approach to the biological activity screening of this compound derivatives. By following the detailed protocols and comparative frameworks presented, researchers can effectively identify and characterize novel compounds with promising antimicrobial, antifungal, and anticancer properties. The emphasis on understanding the rationale behind each experimental step ensures the generation of reliable and reproducible data, which is essential for advancing these compounds through the drug discovery pipeline.
References
- 1. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones [mdpi.com]
- 2. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]
- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A review of hydrazide-hydrazone metal complexes’ antitumor potential [frontiersin.org]
- 9. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety [ouci.dntb.gov.ua]
- 10. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. clyte.tech [clyte.tech]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. canvaxbiotech.com [canvaxbiotech.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. rsc.org [rsc.org]
A Comparative Guide to the X-ray Crystallographic Analysis of 2-Methylbutanohydrazide and Related Chiral Hydrazide Derivatives
This guide provides an in-depth technical comparison of the X-ray crystallographic analysis of chiral hydrazide derivatives, with a specific focus on 2-methylbutanohydrazide as a representative example. It is intended for researchers, scientists, and drug development professionals engaged in the structural elucidation and design of novel therapeutic agents. This document delves into the causal relationships behind experimental choices, from synthesis to data interpretation, and provides a framework for comparing the solid-state structures of these valuable molecules.
Introduction: The Significance of Chiral Hydrazides in Drug Discovery
Hydrazide and its derivatives are pivotal structural motifs in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer properties. The introduction of a chiral center, as seen in this compound, adds a layer of stereochemical complexity that can be crucial for target-specific interactions in biological systems. X-ray crystallography stands as the definitive method for unambiguously determining the three-dimensional atomic arrangement of these molecules, providing critical insights into their conformation, absolute configuration, and the non-covalent interactions that govern their crystal packing. Understanding these solid-state properties is paramount for drug formulation, polymorphism screening, and rational drug design.
Experimental Workflow: From Synthesis to Crystal Structure
The journey from a conceptual molecule to a fully characterized crystal structure is a multi-step process that demands precision and a deep understanding of the underlying chemical principles.
The synthesis of this compound typically commences with the corresponding chiral carboxylic acid or its ester derivative. The most common and efficient method is the hydrazinolysis of the ester.
Experimental Protocol: Synthesis of (S)-2-Methylbutanohydrazide
-
Objective: To synthesize (S)-2-methylbutanohydrazide from (S)-2-methylbutanoic acid.
-
Step 1: Esterification. (S)-2-methylbutanoic acid is refluxed with an excess of methanol and a catalytic amount of sulfuric acid to yield methyl (S)-2-methylbutanoate. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the excess methanol is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution and extracted with diethyl ether. The organic layer is then dried over anhydrous sodium sulfate and concentrated to give the crude ester.
-
Step 2: Hydrazinolysis. The methyl (S)-2-methylbutanoate is dissolved in ethanol, and hydrazine hydrate is added dropwise at room temperature. The reaction mixture is then refluxed for several hours. The progress of the reaction is monitored by TLC. After completion, the solvent is evaporated, and the resulting solid is recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure (S)-2-methylbutanohydrazide.
Derivatives can be synthesized by reacting the resulting hydrazide with various aldehydes or ketones to form the corresponding N-acylhydrazones. This introduces further structural diversity for comparative crystallographic studies.
A Comparative Guide to Validating the Purity of Synthesized 2-Methylbutanohydrazide
In the landscape of pharmaceutical research and drug development, the meticulous validation of synthesized compounds is not merely a procedural step but the cornerstone of reliable and reproducible scientific outcomes. The purity of a chemical entity, such as 2-Methylbutanohydrazide, directly influences its physicochemical properties, biological activity, and safety profile. This guide provides an in-depth, objective comparison of essential analytical techniques for validating the purity of synthesized this compound, complete with experimental protocols and supporting data derived from closely related structural analogs.
The synthesis of this compound, typically achieved through the reaction of an ester like ethyl 2-methylbutanoate with hydrazine hydrate, can result in a product contaminated with unreacted starting materials, excess hydrazine, and potential side-products. Therefore, a multi-faceted analytical approach is imperative for comprehensive purity assessment.
The Analytical Imperative: A Multi-Technique Approach
No single analytical method can provide a complete picture of a compound's purity. A robust validation strategy leverages the strengths of several orthogonal techniques. This guide will focus on the "big four" of small molecule characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Comparative Docking Analysis of 2-Methylbutanohydrazide Derivatives as Potential Antimicrobial Agents
A Technical Guide for Researchers in Drug Discovery
In the ever-evolving landscape of antimicrobial research, the quest for novel pharmacophores is paramount to combatting the rise of drug-resistant pathogens. Hydrazide derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] This guide presents a comprehensive comparative molecular docking study of a virtual library of 2-Methylbutanohydrazide derivatives against key bacterial and fungal enzyme targets. As a Senior Application Scientist, my objective is to provide a technically sound and experimentally grounded framework for researchers to evaluate the potential of these derivatives as effective antimicrobial agents.
This document will delve into the rationale behind target selection, detail a rigorous docking methodology, and present a comparative analysis of the in silico binding affinities and interaction patterns of our designed this compound derivatives.
The Rationale for Target Selection: Disrupting Microbial Survival
The efficacy of an antimicrobial agent hinges on its ability to selectively inhibit essential biochemical pathways in pathogens. Based on the established activities of hydrazide-containing compounds, we have selected two well-validated enzyme targets crucial for microbial viability:
-
Bacterial Target: Glucosamine-6-phosphate synthase (GlmS) : This enzyme catalyzes the first committed step in hexosamine biosynthesis, a pathway essential for the formation of the bacterial cell wall precursor, peptidoglycan.[4] Inhibition of GlmS disrupts cell wall synthesis, leading to bacterial cell lysis and death. Its absence in humans makes it an attractive target for selective antibacterial therapy.
-
Fungal Target: Lanosterol 14α-demethylase (CYP51) : A member of the cytochrome P450 enzyme family, CYP51 is a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][5] Inhibition of CYP51 disrupts membrane integrity and function, leading to fungal growth inhibition. This enzyme is the target of the widely used azole class of antifungal drugs.
Designing the Virtual Ligand Library
To explore the structure-activity relationships of this compound derivatives, a virtual library was designed. The core scaffold, this compound, was systematically modified with various substituents to modulate physicochemical properties such as hydrophobicity, electronics, and steric bulk. These variations are crucial for understanding the binding requirements of the target enzyme's active site.
Table 1: Virtual Library of this compound Derivatives
| Compound ID | R-Group (Substitution on the benzylidene ring) |
| MBH-01 | Unsubstituted (Benzaldehyde) |
| MBH-02 | 4-Chloro |
| MBH-03 | 4-Nitro |
| MBH-04 | 4-Hydroxy |
| MBH-05 | 4-Methoxy |
| MBH-06 | 3,4-Dichloro |
| MBH-07 | 2,4-Dihydroxy |
Experimental Protocol: A Step-by-Step Guide to Comparative Docking
This section provides a detailed, self-validating protocol for performing a comparative molecular docking study. The causality behind each step is explained to ensure technical accuracy and reproducibility.
Software and Tools
-
Molecular Docking: AutoDock Vina[3]
-
Ligand and Protein Preparation: MGLTools, ChemDraw, and Avogadro
-
Visualization and Analysis: PyMOL and Discovery Studio Visualizer
Ligand Preparation
The three-dimensional structures of the this compound derivatives are prepared for docking as follows:
-
2D Structure Sketching: Draw the 2D structures of the derivatives using ChemDraw.
-
3D Conversion and Optimization: Convert the 2D structures to 3D using Avogadro and perform an initial geometry optimization using the MMFF94 force field.
-
Final Energy Minimization: Further optimize the ligand structures using a more robust method, such as the semi-empirical PM3 method, to obtain low-energy conformers.
-
File Format Conversion: Save the optimized structures in PDBQT format using MGLTools, which adds Gasteiger charges and defines rotatable bonds.
Protein Preparation
The crystal structures of the target enzymes are retrieved from the Protein Data Bank (PDB) and prepared for docking:
-
PDB Structure Retrieval: Download the crystal structures of GlmS (PDB ID: 1MOQ) and CYP51 (PDB ID: 5V5Z).
-
Protein Cleaning: Remove water molecules, co-crystallized ligands, and any non-essential ions from the protein structure.
-
Protonation and Charge Assignment: Add polar hydrogen atoms and assign Kollman charges to the protein using MGLTools.
-
File Format Conversion: Save the prepared protein structures in PDBQT format.
Grid Box Generation
A grid box defines the docking search space within the enzyme's active site.
-
Active Site Identification: Identify the active site of the enzyme based on the position of the co-crystallized ligand in the original PDB file or from published literature.
-
Grid Box Definition: Generate a grid box that encompasses the entire active site, providing enough space for the ligands to orient themselves freely. For GlmS, the grid can be centered on the glucosamine-6-phosphate binding site. For CYP51, the grid should be centered around the heme cofactor.
Molecular Docking Simulation
The docking of the prepared ligands into the active sites of the prepared proteins is performed using AutoDock Vina.
-
Configuration File: Create a configuration file specifying the paths to the protein and ligand PDBQT files, the grid box parameters, and the number of binding modes to generate.
-
Running the Simulation: Execute the docking simulation from the command line. AutoDock Vina will perform a series of conformational searches to find the best binding poses for each ligand.
Analysis of Docking Results
The output of the docking simulation is analyzed to compare the binding of the different derivatives.
-
Binding Affinity: The primary metric for comparison is the binding affinity (in kcal/mol) predicted by AutoDock Vina. A lower (more negative) value indicates a more favorable binding interaction.
-
Interaction Analysis: Visualize the best-ranked binding pose of each ligand within the active site using PyMOL or Discovery Studio. Analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the key amino acid residues of the enzyme.
Visualizing the Workflow
Caption: Molecular Docking Workflow.
Comparative Data Analysis
The following tables summarize the predicted binding affinities and key interactions of the this compound derivatives with the target enzymes.
Table 2: Docking Results for this compound Derivatives against GlmS (PDB: 1MOQ)
| Compound ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) | Key Interacting Residues (Hydrophobic) |
| MBH-01 | -6.8 | Gln348, Ser349 | Val399, Ala400 |
| MBH-02 | -7.5 | Gln348, Ser349 | Val399, Ala400, Cys301 |
| MBH-03 | -7.9 | Gln348, Ser349, Thr352 | Val399, Ala400 |
| MBH-04 | -7.2 | Gln348, Ser349, Thr302 | Val399, Ala400 |
| MBH-05 | -7.4 | Gln348, Ser349 | Val399, Ala400, Ala602 |
| MBH-06 | -8.1 | Gln348, Ser349 | Val399, Ala400, Cys301 |
| MBH-07 | -7.6 | Gln348, Ser349, Thr302, Ser303 | Val399, Ala400 |
Table 3: Docking Results for this compound Derivatives against CYP51 (PDB: 5V5Z)
| Compound ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hydrogen Bonds with Heme) | Key Interacting Residues (Hydrophobic) |
| MBH-01 | -7.2 | - | Tyr132, Phe234, Met508 |
| MBH-02 | -8.0 | - | Tyr132, Phe234, Met508, Leu376 |
| MBH-03 | -8.4 | - | Tyr132, Phe234, Met508 |
| MBH-04 | -7.7 | Tyr118 | Tyr132, Phe234, Met508 |
| MBH-05 | -7.9 | - | Tyr132, Phe234, Met508, Ile379 |
| MBH-06 | -8.8 | - | Tyr132, Phe234, Met508, Leu376 |
| MBH-07 | -8.1 | Tyr118, His377 | Tyr132, Phe234, Met508 |
Interpretation of Results and Future Directions
The in silico docking results provide valuable insights into the potential of this compound derivatives as antimicrobial agents.
-
Against GlmS , the derivatives with electron-withdrawing groups (MBH-03 and MBH-06) exhibited the strongest binding affinities, suggesting that these substitutions enhance interactions within the active site. The presence of additional hydrogen bond donors in MBH-07 also contributed to a favorable binding energy.
-
Against CYP51 , a similar trend was observed, with the dichloro-substituted derivative (MBH-06) showing the highest predicted affinity. The hydrophobic interactions with key residues in the active site appear to be a major driving force for binding. The hydroxyl-containing derivatives (MBH-04 and MBH-07) showed the potential for hydrogen bonding with active site residues, which could contribute to their inhibitory activity.
These computational findings serve as a strong foundation for the next steps in the drug discovery pipeline. The most promising derivatives identified in this study should be synthesized and subjected to in vitro antimicrobial and antifungal assays to validate their biological activity. Further optimization of the this compound scaffold based on these initial findings could lead to the development of potent and selective antimicrobial agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery and development of novel substituted monohydrazides as potent antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antifungal Activity of Acylhydrazone Derivatives against Sporothrix spp - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Establishing the Absolute Configuration of Chiral 2-Methylbutanohydrazide
For researchers, scientists, and drug development professionals, the unambiguous assignment of the absolute configuration of a chiral molecule is a cornerstone of chemical synthesis and pharmaceutical development. The three-dimensional arrangement of atoms dictates molecular recognition and, consequently, biological activity. A classic example is 2-Methylbutanohydrazide, a small chiral building block whose stereochemistry can profoundly influence the properties of larger molecules it is incorporated into. This guide provides an in-depth comparison of the principal analytical techniques for determining its absolute configuration, moving beyond mere protocols to explain the causal reasoning behind experimental choices and data interpretation.
Method Comparison at a Glance: A Strategic Overview
The selection of an appropriate method for determining absolute configuration is a strategic decision based on sample properties, available instrumentation, and the required level of certainty. Three powerful and complementary techniques are X-ray Crystallography, Vibrational Circular Dichroism (VCD), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral derivatizing agents.
| Feature | X-ray Crystallography (Anomalous Dispersion) | Vibrational Circular Dichroism (VCD) | NMR Spectroscopy (Mosher's Method) |
| Principle | Measures the diffraction pattern of X-rays by a single crystal. Anomalous dispersion effects allow for direct determination of the 3D structure.[1][2] | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[3][4] | Involves the formation of diastereomeric amides with a chiral derivatizing agent, whose distinct NMR spectra allow for deduction of the stereochemistry.[5] |
| Sample Requirement | High-quality single crystal (microgram to milligram scale).[6] | Solution (1-10 mg).[7] | Solution (1-5 mg per diastereomer).[7] |
| Experimental Time | Days to weeks (crystal growth is often the rate-limiting step).[7] | Hours to a day.[7] | 4-6 hours over 1-2 days.[8] |
| Accuracy | High (often considered definitive).[9][10] | High, contingent on reliable computational correlation.[11][12] | High, dependent on clear chemical shift differences and correct conformational model application.[8] |
| Key Limitation | Absolute requirement for a high-quality single crystal.[6] | Relies on the accuracy of DFT calculations for spectral prediction.[13] | Requires a derivatizable functional group and can be confounded by conformational flexibility.[5] |
| Primary Output | 3D molecular structure, Flack parameter.[14] | Circular dichroism spectrum. | Δδ (δS - δR) values for diastereomeric protons.[15] |
Method 1: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is universally regarded as the "gold standard" for structural elucidation, providing an unambiguous three-dimensional map of a molecule's atomic arrangement in the solid state.
Causality and Principle
The method's power for absolute configuration stems from the phenomenon of anomalous dispersion.[1] When the X-ray radiation frequency is near the absorption edge of an atom in the crystal, a phase shift occurs during scattering.[1] This effect breaks Friedel's Law, meaning that the intensity of a diffracted beam (hkl) is no longer identical to its inverse (-h-k-l).[2] By carefully measuring these intensity differences (Bijvoet pairs), the absolute spatial arrangement of the atoms can be determined. The result is quantified by the Flack parameter, which should refine to a value near 0 for the correct stereoisomer and near 1 for its inverted structure.[14]
Experimental Workflow
The primary challenge and critical step in this workflow is obtaining a single crystal of sufficient quality. For a small, potentially flexible molecule like this compound, this can be a significant hurdle.
Detailed Protocol: Crystallization of this compound
-
Sample Purification: Ensure the this compound sample is of the highest possible purity (>99%) via chromatography or distillation.
-
Solvent Screening: Screen a wide range of solvents (e.g., isopropanol, ethyl acetate, hexane, acetone, and binary mixtures) for solubility. Ideal solvents will show moderate solubility.
-
Crystallization Setup (Slow Evaporation):
-
Dissolve 5-10 mg of the hydrazide in a minimal amount of the chosen solvent in a small, clean vial.
-
Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks at a stable temperature.
-
-
Crystal Harvesting: Once suitable crystals (typically >0.1 mm in each dimension) have formed, carefully remove one with a microloop and mount it on the goniometer head of the diffractometer.[1]
-
Data Collection: Collect diffraction data using Cu-Kα radiation to maximize the anomalous scattering signal from the oxygen and nitrogen atoms.[14]
-
Structure Refinement: After solving the structure, refine the model against the experimental data and calculate the Flack parameter to confirm the absolute configuration.[14]
Method 2: Vibrational Circular Dichroism (VCD) Spectroscopy
VCD is a powerful, non-destructive technique that determines the absolute configuration of chiral molecules in solution, thereby circumventing the need for crystallization.[4][13]
Causality and Principle
VCD measures the minute difference in the absorption of left- and right-circularly polarized infrared light by a chiral molecule during vibrational transitions.[16] Enantiomers produce VCD spectra that are mirror images—equal in magnitude but opposite in sign.[13] The absolute configuration is determined not from the spectrum alone, but by comparing the experimental VCD spectrum to a theoretically predicted spectrum generated via quantum chemical calculations, typically using Density Functional Theory (DFT).[4][11] A match between the experimental spectrum and the calculated spectrum for a specific enantiomer (e.g., the R-enantiomer) provides a confident assignment of that configuration to the sample.[11]
Experimental and Computational Workflow
The VCD method is a synergistic combination of experimental measurement and high-level computational chemistry.
Detailed Protocol: VCD Analysis of this compound
-
Sample Preparation: Prepare a solution of this compound at a concentration of approximately 0.1 M in a suitable deuterated solvent (e.g., CDCl₃ or d₆-DMSO) in a VCD sample cell with a 100 µm path length.[16]
-
Spectral Acquisition:
-
Acquire the VCD and standard IR absorption spectra on a VCD-capable FT-IR spectrometer.[17]
-
Data collection typically involves several thousand scans over a period of 2-4 hours to achieve an adequate signal-to-noise ratio.
-
-
Computational Modeling:
-
Build one enantiomer (e.g., (S)-2-Methylbutanohydrazide) in silico.
-
Perform a thorough conformational search using a molecular mechanics force field to identify all low-energy conformers.
-
For each significant conformer, perform a geometry optimization and vibrational frequency calculation using DFT (e.g., B3LYP functional with a 6-31G(d) basis set).[3]
-
Calculate the Boltzmann population of each conformer at the experimental temperature.
-
-
Data Interpretation:
-
Generate the final predicted VCD spectrum by summing the spectra of the individual conformers, weighted by their Boltzmann populations.[4]
-
Visually and quantitatively compare the experimental VCD spectrum with the calculated spectrum for the (S)-enantiomer and its mirror image (the predicted (R)-enantiomer). A strong correlation confirms the assignment.[11]
-
Method 3: NMR Spectroscopy via Mosher's Amide Analysis
This classic chemical derivatization method is highly accessible due to the ubiquity of NMR spectrometers. It is particularly well-suited for molecules containing hydroxyl or amino groups, including the hydrazide moiety of this compound.[8][18]
Causality and Principle
The method involves reacting the chiral analyte with both enantiomers of a chiral derivatizing agent (CDA), typically α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl, or Mosher's acid chloride).[19][20] This reaction converts the single enantiomer of the hydrazide into two distinct diastereomeric amides. Diastereomers possess different physical properties and, crucially, different NMR spectra.[21]
The Mosher model posits that the resulting diastereomers adopt a preferred conformation where the bulky phenyl and trifluoromethyl groups of the MTPA moiety orient themselves to minimize steric hindrance.[5] This creates a distinct anisotropic shielding/deshielding cone from the phenyl ring. Protons on one side of the MTPA plane in the (S)-MTPA amide will experience a different magnetic environment than the corresponding protons in the (R)-MTPA amide. By analyzing the difference in chemical shifts (Δδ = δS - δR), one can map the positions of the substituents relative to the MTPA plane and thus deduce the absolute configuration of the original chiral center.[15][22]
Experimental Workflow
The process involves two parallel chemical reactions followed by comparative NMR analysis.
Detailed Protocol: Mosher's Amide Synthesis and Analysis
-
Reaction Setup (Two Parallel Reactions):
-
In two separate, dry NMR tubes or small vials, dissolve ~2 mg of this compound in 0.5 mL of anhydrous pyridine-d₅.
-
To one tube, add ~1.2 equivalents of (R)-(-)-MTPA-Cl.
-
To the second tube, add ~1.2 equivalents of (S)-(+)-MTPA-Cl.
-
Seal the tubes and allow the reactions to proceed at room temperature for 1-2 hours, or until completion is confirmed by TLC or LC-MS.[23]
-
-
NMR Acquisition: Directly acquire high-resolution ¹H NMR spectra for each of the two reaction mixtures. Additional 2D NMR experiments (like COSY) may be necessary to unambiguously assign all proton signals of the 2-methylbutyl moiety.
-
Data Analysis and Interpretation:
-
Tabulate the chemical shifts (δ) for each assigned proton in both the (R)-MTPA and (S)-MTPA derivative spectra.
-
Calculate the Δδ (δS - δR) value for each proton.
-
Draw the extended Newman projection of the C(MTPA)-C(chiral center) bond. Place the methoxy and trifluoromethyl groups eclipsed with the carbonyl and the phenyl group anti to the carbonyl.
-
Protons that fall on the same side as the phenyl group will be shielded (Δδ values will be negative), while those on the opposite side will be deshielded (Δδ values will be positive).
-
By matching the observed signs of Δδ for the methyl and methylene protons to the model, the absolute configuration is determined.[8][24]
-
Conclusion and Recommendation
The determination of the absolute configuration of this compound is achievable with high confidence through several orthogonal techniques.
-
X-ray Crystallography remains the ultimate arbiter of structure, providing an irrefutable answer if a suitable single crystal can be grown. It should be pursued whenever crystalline material is available.
-
Vibrational Circular Dichroism offers a robust and reliable alternative for samples in solution, making it ideal for oils or compounds that resist crystallization. Its strength lies in the direct comparison of a fundamental physical property with first-principles theoretical prediction.
-
Mosher's Method provides a practical and chemically intuitive approach that leverages standard NMR instrumentation. For a molecule like this compound with a reactive amine functionality, it is an excellent and cost-effective choice.
For a comprehensive and self-validating assignment, particularly in a drug development context, a dual-pronged approach is recommended. The application of both VCD and Mosher's Method provides two independent lines of evidence for the configuration in the solution state. If these two methods concur, the assignment can be considered highly reliable. If crystallization is later achieved, SC-XRD can serve as the final, definitive confirmation.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]
- 3. bio-structure.com [bio-structure.com]
- 4. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. purechemistry.org [purechemistry.org]
- 11. americanlaboratory.com [americanlaboratory.com]
- 12. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spectroscopyeurope.com [spectroscopyeurope.com]
- 14. researchgate.net [researchgate.net]
- 15. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 16. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 17. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 18. matilda.science [matilda.science]
- 19. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. In-tube Derivatization for the Determination of Absolute Configuration and Enantiomeric Purity of Chiral Compounds by NMR Spectroscopy - OAK Open Access Archive [oak.novartis.com]
- 24. m.youtube.com [m.youtube.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Hydrazide Compounds: A Case Study Using Isoniazid
Disclaimer: This guide addresses the critical need for robust analytical method validation for hydrazide compounds. Due to a lack of publicly available, detailed analytical methods specifically for 2-Methylbutanohydrazide, this document uses Isoniazid (isonicotinic acid hydrazide) as a representative model compound. Isoniazid is a well-characterized hydrazide with extensive literature on its analysis, making it an ideal surrogate to illustrate the principles and practicalities of method development, validation, and cross-validation. The methodologies and principles discussed herein are directly applicable to this compound and other similar short-chain hydrazides.
Introduction: The Analytical Challenge of Hydrazide Quantification
Hydrazide compounds, characterized by the R-NH-NH2 functional group, are pivotal in pharmaceutical development, acting as key intermediates or active pharmaceutical ingredients (APIs). This compound, like other compounds in its class, requires precise and accurate quantification to ensure product quality, safety, and efficacy. The inherent reactivity and polarity of the hydrazide group, however, present unique analytical challenges, including potential instability and the need for derivatization to enhance chromatographic retention and detection.[1][2]
Cross-validation of analytical methods is a critical exercise in drug development, particularly during method transfer between laboratories or when a new method is introduced to replace an existing one. It provides documented evidence that different analytical procedures yield comparable and reliable results, ensuring data integrity throughout the product lifecycle.
This guide provides a comparative analysis of three common analytical techniques for the quantification of Isoniazid:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: A workhorse in quality control laboratories for its robustness and cost-effectiveness.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for bioanalysis due to its superior sensitivity and selectivity.
-
UV-Visible Spectrophotometry: A simple, rapid, and accessible technique often used for initial estimations and in resource-limited settings.
We will delve into the causality behind experimental choices for each method, provide detailed, field-proven protocols, and present a head-to-head comparison of their performance characteristics.
Pillar 1: High-Performance Liquid Chromatography (HPLC-UV)
The Rationale for HPLC-UV in Hydrazide Analysis
Reverse-phase HPLC is a powerful technique for separating polar compounds like Isoniazid from potential impurities and degradation products.[3][4] The choice of a C18 column is standard, offering excellent hydrophobic retention. However, due to the high polarity of Isoniazid, the mobile phase composition is critical. A buffered aqueous phase is necessary to control the ionization state of the analyte and ensure reproducible retention times. Methanol or acetonitrile is used as the organic modifier to elute the compound. UV detection is suitable for Isoniazid as the pyridine ring contains a chromophore that absorbs in the UV spectrum, typically around 260 nm.[5][6]
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is adapted from a validated stability-indicating method, ensuring it can separate the active ingredient from its degradation products.[3][4]
1. Instrumentation and Conditions:
- HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and photodiode array (PDA) or UV detector.
- Column: Neosphere C18 (150 x 4.6 mm, 3 µm) or equivalent.[3]
- Mobile Phase: 0.010 M Potassium Dihydrogen Orthophosphate : Methanol (85:15 v/v).[3]
- Flow Rate: 1.0 mL/min.[3]
- Column Temperature: Ambient.
- Detection Wavelength: 253 nm.[3]
- Injection Volume: 20 µL.
2. Preparation of Solutions:
- Diluent: Mobile phase.
- Standard Stock Solution (600 µg/mL): Accurately weigh 60 mg of Isoniazid reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 15-90 µg/mL.[3]
3. Sample Preparation (from Tablet Dosage Form):
- Weigh and finely powder 20 tablets.
- Transfer a quantity of powder equivalent to 100 mg of Isoniazid to a 100 mL volumetric flask.
- Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.
- Dilute to volume with diluent and mix well.
- Filter a portion of the solution through a 0.45 µm syringe filter.
- Dilute the filtered solution to a final theoretical concentration within the calibration range.
4. Validation and System Suitability:
- Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2%.
- The theoretical plates for the Isoniazid peak should be > 2000.
- The tailing factor for the Isoniazid peak should be ≤ 2.0.
Pillar 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The Rationale for LC-MS/MS in Bioanalysis
For the quantification of drugs and their metabolites in biological matrices like plasma or cerebrospinal fluid (CSF), LC-MS/MS offers unparalleled sensitivity and selectivity.[7][8] This is crucial for pharmacokinetic studies where concentrations can be very low. The method involves separating the analyte from matrix components using HPLC, followed by ionization and detection by a mass spectrometer. Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This two-stage mass filtering significantly reduces background noise and enhances specificity. For Isoniazid, positive electrospray ionization (ESI) is effective, protonating the molecule to form the [M+H]+ ion.[9]
Experimental Protocol: Bioanalytical LC-MS/MS Method
This protocol is based on a validated method for the determination of Isoniazid in human cerebrospinal fluid (CSF).[7]
1. Instrumentation and Conditions:
- LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
- Column: Atlantis T3 (100 x 2.1 mm, 3 µm) or equivalent.[7]
- Mobile Phase: Gradient elution with Acetonitrile-Methanol-Formic Acid (50:50:0.1, v/v/v).[7]
- Flow Rate: 0.25 mL/min.[7]
- Column Temperature: 40°C.
- Injection Volume: 5 µL.
- Mass Spectrometer Settings (MRM):
- Ionization Mode: Positive ESI.
- Isoniazid Transition: m/z 138.1 → m/z 79.1 (Quantifier), m/z 138.1 → m/z 121.1 (Qualifier).
- Internal Standard (Isoniazid-d4) Transition: m/z 142.1 → m/z 82.1.[7]
2. Preparation of Solutions:
- Stock Solutions (1 mg/mL): Prepare separate stock solutions of Isoniazid and Isoniazid-d4 (internal standard, ISTD) in methanol.
- Working Standard and QC Solutions: Prepare serial dilutions of the Isoniazid stock solution in a surrogate matrix (e.g., 50% methanol in water) to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.
- ISTD Working Solution: Dilute the Isoniazid-d4 stock solution to a final concentration of 0.200 µg/mL.[7]
3. Sample Preparation (Solid Phase Extraction - SPE):
- To 100 µL of plasma or CSF sample, add 100 µL of the ISTD working solution.
- Condition a mixed-mode SPE plate (e.g., Strata-X) with methanol followed by water.[7]
- Load the sample mixture onto the SPE plate.
- Wash the plate with a weak organic solvent to remove interferences.
- Elute the analyte and ISTD with an appropriate elution solvent (e.g., methanol with 5% formic acid).
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for injection.
Pillar 3: UV-Visible Spectrophotometry
The Rationale for UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a straightforward and rapid technique based on the principle of Beer-Lambert's law. It is often used for the quantification of APIs in bulk and simple dosage forms where high sensitivity is not required and the matrix is not complex.[10][11] Isoniazid's aromatic structure allows for direct UV absorbance measurement.[5] The key to this method is the selection of a solvent in which the analyte is stable and has a distinct absorption maximum (λmax), and where potential excipients do not interfere. Water is a common and suitable solvent for Isoniazid.[10]
Experimental Protocol: UV-Vis Spectrophotometric Method
This protocol is based on a validated UV-Vis spectrophotometric method for the determination of Isoniazid.[10]
1. Instrumentation and Conditions:
- Spectrophotometer: A double-beam UV-Visible spectrophotometer.
- Cuvettes: 1 cm matched quartz cells.
- Solvent/Diluent: Distilled water.[10]
- Wavelength of Maximum Absorbance (λmax): 263 nm.[10]
2. Preparation of Solutions:
- Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Isoniazid reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with distilled water.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards, typically in the range of 1-11 µg/mL.[10]
3. Sample Preparation (from Tablet Dosage Form):
- Follow the same initial steps as for the HPLC method to obtain a stock solution of the powdered tablets.
- Filter the solution.
- Perform serial dilutions with distilled water to bring the final concentration into the linear range of the calibration curve.
4. Measurement:
- Record the absorbance of the blank (distilled water), standard solutions, and sample solutions at 263 nm.
- Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
- Determine the concentration of Isoniazid in the sample solutions from the regression equation of the calibration curve.
Comparative Performance and Cross-Validation
The choice of an analytical method is dictated by its intended purpose. A highly sensitive and selective method like LC-MS/MS is essential for bioanalysis, while a robust HPLC-UV method is ideal for routine quality control. UV-Vis spectrophotometry serves as a rapid, cost-effective screening tool.
Data Presentation: Performance Characteristics
| Parameter | UV-Vis Spectrophotometry | HPLC-UV | LC-MS/MS (in CSF) |
| Linearity Range | 1 - 11 µg/mL[10] | 15 - 90 µg/mL[3][4] | 0.2 - 10 µg/mL[9] |
| Correlation Coefficient (r²) | > 0.999[12] | > 0.999[3][4] | > 0.994[8] |
| Accuracy (% Recovery) | 98 - 102%[10] | 98.9 - 101.1% | 92.1 - 105.5%[9] |
| Precision (%RSD) | < 2%[12] | < 2%[13] | < 9%[9] |
| LOD | 0.166 µg/mL[12] | 0.671 µg/mL[3][4] | 0.3 ng/mL[14] |
| LOQ | 0.502 µg/mL[12] | 2.033 µg/mL[3][4] | 1.0 ng/mL[14] |
| Specificity | Low (susceptible to interference) | High (separates from degradants)[3] | Very High (mass-based detection)[15] |
| Throughput | High | Medium | High (with automation) |
| Cost & Complexity | Low | Medium | High |
Cross-Validation Workflow
Cross-validation is performed to ensure that two different analytical methods provide comparable results. For instance, a newly developed HPLC method might be cross-validated against an established UV spectrophotometric method.
Mandatory Visualization: Cross-Validation Workflow Diagram
Caption: Workflow for the cross-validation of two analytical methods.
Conclusion
The selection and validation of an appropriate analytical method are fundamental to ensuring the quality and safety of pharmaceutical products containing hydrazide compounds like this compound. This guide, using Isoniazid as a case study, has demonstrated that while UV-Vis spectrophotometry offers a rapid and simple approach, its lack of specificity makes it suitable primarily for screening or in less stringent regulatory environments. RP-HPLC provides a robust, specific, and reliable method for routine quality control, capable of separating the analyte from potential impurities and degradants. For bioanalytical applications requiring the highest level of sensitivity and specificity, LC-MS/MS is the undisputed method of choice.
The cross-validation of these methods is not merely a regulatory hurdle but a scientific necessity. It ensures consistency and reliability of data across different analytical platforms and throughout the drug development lifecycle. By understanding the principles, strengths, and limitations of each technique, researchers and drug development professionals can make informed decisions, ensuring data integrity and ultimately, patient safety.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. seejph.com [seejph.com]
- 4. seejph.com [seejph.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. A high‐throughput LC–MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iajps.com [iajps.com]
- 11. jsrd.thanhdo.edu.vn [jsrd.thanhdo.edu.vn]
- 12. Spectrophotometric simultaneous analytical method validation to determine isoniazid and pyridoxine in pure and 3D printed tablet forms | Journal of Pharmacy [journals.iium.edu.my]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. researchgate.net [researchgate.net]
- 15. japsonline.com [japsonline.com]
A Comparative Analysis of 2-Methylbutanohydrazide and Isovaleric Hydrazide for Researchers and Drug Development Professionals
An In-Depth Guide to the Synthesis, Physicochemical Properties, and Biological Potential of Two Structural Isomers
In the landscape of medicinal chemistry and drug development, the nuanced differences between structural isomers can have profound implications for biological activity, reactivity, and formulation. This guide provides a detailed comparative analysis of two such isomers: 2-Methylbutanohydrazide and isovaleric hydrazide (also known as 3-methylbutanohydrazide). As a Senior Application Scientist, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize these compounds in their work.
Structural Elucidation: A Tale of Two Isomers
At the heart of this comparison lies the constitutional isomerism of this compound and isovaleric hydrazide. Both share the same molecular formula, C₅H₁₂N₂O, but differ in the placement of a methyl group on the butanoyl chain. This seemingly minor structural variance gives rise to distinct physicochemical properties and, potentially, divergent biological activities.
-
This compound features a methyl group at the alpha-position (C2) relative to the carbonyl group.
-
Isovaleric hydrazide (3-Methylbutanohydrazide) possesses a methyl group at the beta-position (C3) relative to the carbonyl group.
This difference in methyl group positioning is the primary determinant of the variations in steric hindrance, electronic effects, and overall molecular geometry, which will be explored in the subsequent sections.
Synthesis and Physicochemical Properties: A Comparative Overview
The synthesis of both this compound and isovaleric hydrazide typically proceeds via the hydrazinolysis of their corresponding carboxylic acid esters or acyl chlorides. While the general synthetic approach is similar, the isomeric nature of the starting materials can influence reaction kinetics and yields.
| Property | 2-Methylbutanoic Acid (Precursor to this compound) | Isovaleric Acid (Precursor to Isovaleric Hydrazide) | Reference(s) |
| Boiling Point | 176 °C | 176.5 °C | [1] |
| Melting Point | -90 °C | -29 °C | [1] |
| Acidity (pKa) | Weaker acid due to closer proximity of the electron-donating methyl group to the carboxyl group. | Stronger acid compared to its 2-methyl isomer. |
The closer proximity of the electron-donating methyl group to the carbonyl carbon in 2-methylbutanoic acid is expected to slightly decrease the electrophilicity of the carbonyl carbon compared to isovaleric acid. This could potentially lead to slower reaction rates during hydrazinolysis.
Furthermore, the steric hindrance imparted by the methyl group at the α-position in this compound may influence its reactivity and interactions with biological targets compared to the more sterically accessible β-position in isovaleric hydrazide.
Experimental Protocols: Synthesis of this compound and Isovaleric Hydrazide
The following protocols are adapted from established methods for the synthesis of hydrazides from their corresponding esters and hydrazine hydrate.[2][3]
Synthesis of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
